ent-Ritonavir
Description
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Structure
2D Structure
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |
InChI Key |
NCDNCNXCDXHOMX-LXSYHGDLSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure of ent-Ritonavir
The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, this compound is the mirror image of Ritonavir. All stereogenic centers in this compound are inverted relative to those in Ritonavir.
The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for This compound is 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate .
Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for This compound are (2R, 3R, 5R) and (2R) respectively.
Below is a 2D representation of the chemical structure of this compound:
Caption: Chemical structure of this compound with inverted stereochemistry at the chiral centers.
Physicochemical and Pharmacokinetic Properties of Ritonavir
While specific data for this compound is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of Ritonavir
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | [1] |
| Molar Mass | 720.95 g/mol | [1] |
| CAS Number | 155213-67-5 | [1] |
| Appearance | White to light-tan powder | - |
| Melting Point | 120-122 °C | - |
| Solubility | Practically insoluble in water | - |
Table 2: Pharmacokinetic Properties of Ritonavir
| Parameter | Value | Reference |
| Bioavailability | Not determined | [3] |
| Protein Binding | 98-99% | [1] |
| Metabolism | Hepatic, primarily by CYP3A4, also CYP2D6 | [4] |
| Half-life | 3-5 hours | [1] |
| Excretion | Primarily fecal | [1] |
Synthesis of Ritonavir
The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of this compound would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.
Experimental Workflow: Generalized Synthesis of Ritonavir
Caption: Generalized synthetic workflow for Ritonavir.
Mechanism of Action of Ritonavir
Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.
Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.[1][4] This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.
Signaling Pathway: Ritonavir's Inhibition of CYP3A4
Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.
General Protocol for a Coupling Reaction in Ritonavir Synthesis
-
Reactant Preparation: Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of this compound remain uncharacterized in publicly available literature. The synthesis of this compound would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of this compound.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the polymorphic forms of ritonavir and lopinavir in raw materials and co-milled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritonavir is a cornerstone of antiretroviral therapy, functioning both as an HIV-1 protease inhibitor and, more commonly, as a potent pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4).[1][2] Despite its widespread use, there is a notable scarcity of publicly available data directly comparing the biological activities of its individual enantiomers. This technical guide synthesizes the current understanding of Ritonavir's biological activity, explores the limited information on its stereoisomers, and provides detailed experimental protocols for its evaluation. While definitive quantitative comparisons between the enantiomers are not possible at this time, this paper will delve into the established mechanisms of action of the racemic mixture and infer the potential role of stereochemistry based on related compounds.
Biological Activity of Ritonavir (Racemic Mixture)
Ritonavir's clinical utility is defined by its potent dual activities: direct inhibition of HIV-1 protease and mechanism-based inactivation of CYP3A4.
Anti-HIV-1 Activity
Ritonavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag-Pol polyproteins into functional proteins required for the maturation of infectious virions.[1][3] By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]
| Parameter | Value | Cell Line/System |
| EC50 (Anti-HIV-1) | 0.02 µM | MT4 Cells |
| Ki (HIV Protease) | 15 pM | Recombinant HIV Protease |
Table 1: In Vitro Anti-HIV-1 Activity of Ritonavir.[4]
Cytochrome P450 3A4 (CYP3A4) Inhibition
Ritonavir is one of the most potent inhibitors of CYP3A4, the primary enzyme responsible for the metabolism of a vast number of drugs.[5][6] This inhibition is the basis for its use as a "booster" in antiretroviral regimens. By inhibiting CYP3A4, low-dose Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their therapeutic efficacy.[7] Ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme into a reactive intermediate that then irreversibly binds to the protein.[8]
| Parameter | Value | Substrate/System |
| IC50 | 0.13 µM | Testosterone 6β-hydroxylation |
| Ks (dissociation constant) | 0.02 µM | Recombinant CYP3A4 |
Table 2: In Vitro CYP3A4 Inhibitory Activity of Ritonavir.[9]
The Role of Stereochemistry
Ritonavir possesses multiple chiral centers, and as such, can exist as various stereoisomers. The therapeutic product is a specific diastereomer. The biological activity of its corresponding enantiomer (ent-Ritonavir) and other diastereomers is not well-documented in publicly available literature.
Limited Direct Evidence
A study on a diastereomer of Ritonavir, where the L-valine component was replaced with D-valine, found that the biological and pharmacokinetic properties of this analogue were "indistinguishable" from Ritonavir itself. This suggests that for the antiviral activity, the stereochemistry at this particular position may not be critical for its interaction with the HIV protease active site. However, this does not provide a complete picture of the enantiomeric relationship of the entire molecule.
Inferences from Ritonavir Analogues
Research on rationally designed analogues of Ritonavir provides some insight into the potential importance of stereochemistry for its interaction with CYP3A4. A study investigating a series of Ritonavir-like compounds with varying stereochemistry at the phenyl side groups found that CYP3A4 only weakly discriminates between different configurations.[9] However, certain stereoisomers did exhibit modestly improved binding affinity and inhibitory potency. For example, the R/R conformer of a pyridyl-ethyl analogue displayed a lower IC50 value (0.31 µM) compared to its other stereoisomers (IC50 values of ~1.2-1.4 µM), bringing it closer to the potency of Ritonavir (0.13 µM).[8][9] This indicates that while the effect may not be dramatic, stereochemistry is a contributing factor to the potent CYP3A4 inhibition observed with this class of molecules.
Experimental Protocols
The following are generalized methodologies for assessing the key biological activities of Ritonavir and its potential enantiomers.
HIV-1 Protease Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compound (Ritonavir enantiomer) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Add a fixed amount of HIV-1 protease to each well of the microplate.
-
Add the diluted test compound to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Reagents and Materials:
-
A susceptible human T-cell line (e.g., MT-4)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)
-
Test compound dissolved in DMSO
-
A method to quantify viral replication (e.g., p24 antigen ELISA or a colorimetric cell viability assay like MTT)
-
96-well clear microplates
-
-
Procedure:
-
Seed the MT-4 cells into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, quantify the extent of viral replication.
-
For p24 ELISA: Measure the amount of p24 antigen in the cell supernatant.
-
For MTT assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance, which correlates with the number of viable cells (HIV-1 infection will cause cell death).
-
-
Calculate the percentage of protection or inhibition for each compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Concurrently, run a cytotoxicity assay (CC50) with the same compound on uninfected cells to determine the therapeutic index (CC50/EC50).
-
In Vitro CYP3A4 Inhibition Assay (Fluorometric)
This assay assesses the inhibition of CYP3A4 activity using a fluorescent probe substrate.
-
Reagents and Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
A fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
Test compound and a known inhibitor (e.g., ketoconazole) dissolved in a suitable solvent
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate wells, combine the buffer, NADPH regenerating system, and human liver microsomes.
-
Add the test compound to the wells.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the BFC substrate.
-
Immediately place the plate in a fluorescence reader and monitor the formation of the fluorescent metabolite over time.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
HIV Life Cycle and Protease Inhibition
The following diagram illustrates the key stages of the HIV-1 life cycle and the critical role of the protease enzyme, which is the target of Ritonavir.
Caption: HIV-1 life cycle and the inhibitory action of Ritonavir on HIV protease.
Mechanism-Based Inhibition of CYP3A4
This diagram outlines the process by which Ritonavir irreversibly inhibits the CYP3A4 enzyme.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ritonavir - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical and mechanistic principles underlying the interaction of ent-Ritonavir, the enantiomer of the potent HIV protease inhibitor Ritonavir, with its target enzyme. The document synthesizes structural data, quantitative inhibitory assays, and standard experimental protocols to elucidate why stereoisomerism is a critical determinant of therapeutic efficacy in this context.
Introduction to HIV Protease and the Role of Stereochemistry
The Human Immunodeficiency Virus 1 (HIV-1) protease is a C2-symmetric homodimeric aspartic protease essential for the viral life cycle.[1][2] It cleaves nascent viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy.[4][5]
Ritonavir is a potent, peptidomimetic inhibitor of HIV protease, designed to mimic the transition state of the natural peptide substrate.[4][6] Its structure is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers. The clinically approved and biologically active form is (5S,8S,10S,11S)-Ritonavir. Its mirror image, (5R,8R,10R,11R)-Ritonavir, is known as this compound (enantiomeric Ritonavir). The profound difference in their biological activity underscores the critical importance of stereospecific recognition at the enzyme's active site.
Core Mechanism of Action: A Stereochemical Perspective
The mechanism of action of this compound is best understood by contrasting it with its active counterpart, Ritonavir. The HIV protease active site is a highly specific, chiral environment. Ritonavir binds with high affinity by forming a network of hydrogen bonds and hydrophobic interactions with key residues in the active site, including the catalytic aspartate dyad (Asp25/Asp125).[1][7]
The precise three-dimensional arrangement of Ritonavir's functional groups is optimized to complement the topography of the binding pocket. In stark contrast, this compound, as the mirror image, possesses an inverted stereochemical configuration at all its chiral centers. This inversion prevents it from achieving the necessary complementary fit within the active site. While it possesses the same chemical formula and connectivity, its functional groups are spatially misaligned relative to the enzyme's interaction points. Consequently, this compound is unable to form the stable, high-affinity interactions required for potent inhibition. This fundamental mismatch due to stereochemistry is the primary reason for its dramatically reduced or absent biological activity.
Quantitative Analysis of Inhibitory Activity
The most direct measure of an inhibitor's efficacy is its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Comparative studies quantifying the inhibitory potential of both Ritonavir and its enantiomer starkly illustrate the impact of stereochemistry. While specific Kᵢ values for this compound are not widely published due to its low activity, studies on its anti-HIV activity (EC₅₀) serve as a clear proxy.
| Compound | Anti-HIV Activity (EC₅₀ in CEM-SS cells) |
| Ritonavir | 0.02 µM[8] |
| This compound | > 100 µM |
Table 1: Comparative in vitro anti-HIV activity of Ritonavir and this compound. The data for this compound is based on findings that it is essentially inactive at concentrations up to 100 µM, as detailed in studies on its synthesis and biological evaluation.
This greater than 5000-fold difference in activity highlights that the specific spatial arrangement of atoms in Ritonavir is paramount for its potent inhibition of HIV replication.
Visualizing the Stereochemical Impact
The logical relationship between the enantiomers and their biological effect on HIV protease can be visualized as a flowchart demonstrating the principle of chiral recognition.
Caption: Chiral recognition of Ritonavir enantiomers by HIV protease.
Experimental Protocols
The quantitative data presented above are derived from established experimental methodologies designed to assess enzyme inhibition and antiviral activity.
This in vitro assay is used to determine the IC₅₀ value of a compound by measuring its ability to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, a technique known as Förster Resonance Energy Transfer (FRET).[9][10] In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[10] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Methodology:
-
Reagents: Purified recombinant HIV-1 protease, FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520), assay buffer (e.g., 80 mM sodium acetate, 0.8 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5), and test compounds (this compound, Ritonavir) serially diluted in DMSO.[9]
-
Procedure: a. Add a constant concentration of HIV-1 protease to the wells of a 96-well microplate containing the assay buffer. b. Add varying concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation/Emission = 490 nm/520 nm).[10]
-
Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
The workflow for this assay is visualized below.
Caption: Workflow for a F-based HIV protease inhibition assay.
Structural analysis via X-ray crystallography provides definitive, high-resolution insights into how an inhibitor binds to the enzyme's active site.[11][12]
Principle: This technique involves growing a crystal of the HIV protease in complex with the inhibitor. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex, revealing atomic-level interactions.[6]
Methodology:
-
Protein Expression and Purification: Express high-purity, active HIV-1 protease using a recombinant system (e.g., E. coli).
-
Crystallization: a. Co-crystallize the protease with the inhibitor (this compound or Ritonavir) by mixing the purified protein with a molar excess of the compound. b. Employ vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).[11] c. Alternatively, soak pre-grown crystals of the native (apo) protease in a solution containing the inhibitor.[11]
-
Data Collection: a. Mount a suitable crystal and cryo-cool it to protect against radiation damage. b. Collect X-ray diffraction data using a synchrotron source.[2]
-
Structure Determination and Refinement: a. Process the diffraction data to determine unit cell parameters and space group. b. Solve the structure using molecular replacement with a known protease structure as a search model.[11] c. Refine the atomic model against the experimental data to generate a final, high-resolution structure of the protease-inhibitor complex.[6]
For this compound, obtaining a co-crystal structure would be challenging due to its weak binding affinity, which often precludes the formation of a stable, well-ordered complex required for successful crystallization.
Conclusion and Implications for Drug Design
The case of this compound provides a definitive illustration of the principle of stereospecificity in pharmacology. Its profound lack of activity compared to Ritonavir is not due to differences in chemical composition but solely to the inverted three-dimensional arrangement of its atoms. The chiral active site of HIV protease acts as a stereoselective lock that only the correctly shaped key—Ritonavir—can effectively engage. This technical guide underscores that for complex, asymmetric targets like HIV protease, controlling the stereochemistry of an inhibitor is a primary and non-negotiable requirement for achieving therapeutic potency. These findings reinforce the necessity of stereoselective synthesis and chiral purification in the development pipeline of modern pharmaceuticals.
References
- 1. pnas.org [pnas.org]
- 2. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 12. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known pharmacokinetic properties of Ritonavir, with a specific focus on the challenges and methodologies related to its enantiomer, ent-Ritonavir. Extensive literature searches have revealed a significant gap in publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The vast majority of research has been conducted on Ritonavir as a single enantiomer, which is the therapeutically active and commercially available form.
This document will first present the well-established pharmacokinetic profile of Ritonavir. Subsequently, it will address the critical considerations of stereoselectivity in its metabolic pathways and protein interactions. Finally, this guide will provide detailed, state-of-the-art experimental protocols that can be employed to elucidate the complete pharmacokinetic profile of this compound, thereby addressing the current knowledge deficit. This includes methodologies for chiral separation, in vitro metabolic stability, and in vivo animal studies. The provided diagrams illustrate the metabolic pathways of Ritonavir and a proposed workflow for a comparative pharmacokinetic study of its enantiomers.
Pharmacokinetic Properties of Ritonavir (the Clinically Used Enantiomer)
Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease and is widely used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The European Medicines Agency (EMA) has noted that Ritonavir is a chiral molecule and its enantiomeric purity is ensured through a stereoselective synthetic process.
Absorption
-
Oral Bioavailability: The absolute oral bioavailability of Ritonavir has not been determined in humans.[4] However, in rats, the oral bioavailability is estimated to be between 74% and 76.4%.[5]
-
Tmax: Following oral administration of a 600 mg dose, peak plasma concentrations (Tmax) are reached in approximately 2 to 4 hours.[4]
-
Food Effect: The extent of absorption is not significantly affected by food.[3]
Distribution
-
Protein Binding: Ritonavir is highly bound to human plasma proteins (approximately 98-99%), primarily to albumin and alpha-1-acid glycoprotein.[3][4]
-
Volume of Distribution (Vd): The apparent volume of distribution is approximately 0.41 L/kg.[4]
-
Tissue Distribution: Ritonavir exhibits widespread tissue distribution, with good penetration into lymphatic tissues but low penetration into the central nervous system (CNS).[6]
Metabolism
-
Primary Metabolic Pathways: Ritonavir is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6.[3][4]
-
Major Metabolites: The major metabolite is the isopropylthiazole oxidation product (M-2), which retains some antiviral activity.[4] Other oxidative metabolites have been identified.[6]
-
Enzyme Inhibition: Ritonavir is a potent mechanism-based inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic booster.[7][8][9] It also inhibits CYP2D6 to a lesser extent.[3]
-
Enzyme Induction: Ritonavir can also induce other enzymes, including CYP1A2, CYP2C9, and glucuronosyl transferase.[3][5]
Excretion
-
Route of Elimination: Ritonavir is primarily eliminated in the feces, with a smaller portion excreted in the urine.[4][6]
-
Excretion Data: Following a single 600 mg oral dose of radiolabeled ritonavir, approximately 86.4% of the dose was recovered in the feces and 11.3% in the urine.[4]
-
Unchanged Drug: About 33.8% of the dose in feces and 3.5% in urine is excreted as unchanged drug.[4]
-
Half-life (t1/2): The elimination half-life of Ritonavir is approximately 3 to 5 hours.[4]
-
Clearance (CL): The apparent oral clearance is approximately 7 to 9 L/h.[3]
Quantitative Pharmacokinetic Parameters of Ritonavir
| Parameter | Value | Species | Reference |
| Tmax | 2 - 4 hours | Human | [4] |
| Protein Binding | 98 - 99% | Human | [3][4] |
| Volume of Distribution (Vd) | 0.41 L/kg | Human | [4] |
| Elimination Half-life (t1/2) | 3 - 5 hours | Human | [4] |
| Apparent Oral Clearance (CL/F) | 7 - 9 L/h | Human | [3] |
| Oral Bioavailability | 74 - 76.4% | Rat | [5] |
Stereoselectivity in Ritonavir Pharmacokinetics: The Case for this compound
While comprehensive data on this compound is lacking, the principles of stereoselective pharmacokinetics suggest that its ADME profile could differ significantly from that of Ritonavir. Enantiomers can exhibit differences in binding to proteins and metabolizing enzymes, leading to variations in their pharmacokinetic and pharmacodynamic properties.
A study on rationally designed ritonavir-like compounds indicated that CYP3A4 preferentially binds the S-configuration of a specific phenyl group in their models, highlighting the potential for stereoselective metabolism.
To fully understand the therapeutic potential and safety profile of this compound, a complete pharmacokinetic characterization is essential. The following sections outline the necessary experimental protocols to achieve this.
Experimental Protocols for the Pharmacokinetic Characterization of this compound
Chiral Separation and Bioanalysis
Objective: To develop and validate a stereoselective analytical method for the quantification of Ritonavir and this compound in biological matrices (plasma, urine, feces, and tissue homogenates).
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)
-
Chiral Stationary Phase Selection:
-
Screen various chiral columns, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), to achieve baseline separation of the enantiomers.
-
-
Mobile Phase Optimization:
-
Optimize the mobile phase composition (e.g., mixtures of n-hexane, ethanol, and acidic/basic modifiers) to achieve optimal resolution and peak shape.
-
-
Sample Preparation:
-
Develop a robust extraction method from biological matrices, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to ensure high recovery and minimal matrix effects.
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of each enantiomer and an appropriate internal standard.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.
-
In Vitro Studies
Objective: To assess the metabolic stability and potential for drug-drug interactions of this compound.
Methodologies:
-
Metabolic Stability in Liver Microsomes and Hepatocytes:
-
Incubate this compound and Ritonavir separately with human and relevant animal species (e.g., rat, dog, monkey) liver microsomes and hepatocytes in the presence of NADPH.
-
Monitor the disappearance of the parent compound over time using the validated chiral LC-MS/MS method.
-
Calculate in vitro half-life and intrinsic clearance.
-
-
CYP450 Reaction Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP450 enzymes (including CYP3A4, CYP2D6, etc.) to identify the specific enzymes responsible for its metabolism.
-
-
CYP450 Inhibition Assay:
-
Determine the inhibitory potential (IC50 and Ki) of this compound against major human CYP450 enzymes using probe substrates. Compare these values to those of Ritonavir to assess stereoselective inhibition.
-
-
Plasma Protein Binding:
-
Determine the extent of binding of this compound to plasma proteins from different species using techniques like equilibrium dialysis or ultrafiltration.
-
In Vivo Studies
Objective: To determine the full pharmacokinetic profile of this compound in an animal model and compare it to Ritonavir.
Methodology: Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats.
-
-
Dosing:
-
Administer this compound and Ritonavir separately via intravenous (IV) and oral (PO) routes to different groups of animals.
-
A typical dose for a discovery-phase study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.
-
-
Sample Collection:
-
Collect serial blood samples at appropriate time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Collect urine and feces over 24 or 48 hours.
-
-
Bioanalysis:
-
Analyze the plasma, urine, and fecal samples for the concentrations of each enantiomer using the validated chiral LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters for each enantiomer, including:
-
IV: Clearance (CL), Volume of distribution at steady state (Vss), Half-life (t1/2).
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Oral bioavailability (F%).
-
-
Mandatory Visualizations
Metabolic Pathway of Ritonavir
Caption: Metabolic pathway of Ritonavir.
Experimental Workflow for Comparative Pharmacokinetics of Ritonavir Enantiomers
Caption: Workflow for enantiomer pharmacokinetic study.
Conclusion
The pharmacokinetic properties of the clinically used enantiomer of Ritonavir are well-characterized, highlighting its role as a potent CYP3A4 inhibitor and pharmacokinetic enhancer. However, a significant knowledge gap exists regarding the specific ADME properties of its enantiomer, this compound. This technical guide has summarized the available data for Ritonavir and provided a comprehensive set of experimental protocols necessary to elucidate the full pharmacokinetic profile of this compound. The execution of these studies is critical for understanding the potential therapeutic applications and safety considerations of this distinct chemical entity. The provided diagrams offer a visual representation of Ritonavir's metabolism and a clear workflow for future research endeavors in this area. It is imperative that such studies are conducted to move beyond speculation and provide concrete data for this understudied enantiomer.
References
- 1. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Introduction
Ritonavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART) for decades. Its dual functionality, acting as both a direct antiviral agent and a pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4), has solidified its place in the clinical management of HIV/AIDS. However, the pharmacological landscape of its enantiomer, ent-Ritonavir, remains largely uncharted territory. This technical guide aims to collate and present the available information on the discovery, history, and core scientific data of this compound, a molecule that, despite its close structural relationship to a blockbuster drug, exists primarily in scientific obscurity.
This guide will, therefore, focus on the established knowledge of Ritonavir as a means of providing a comparative framework, while highlighting the significant information gap concerning its enantiomer. The detailed exploration of Ritonavir's discovery, mechanism of action, and synthesis will serve as a critical foundation for understanding the potential, yet unelucidated, characteristics of this compound.
Discovery and History of Ritonavir: A Tale of Rational Drug Design and Serendipitous Polymorphism
The development of Ritonavir by Abbott Laboratories in the early 1990s was a landmark achievement in the fight against HIV/AIDS. The scientific journey began with a lead compound, A-80987, which showed moderate potency as an HIV protease inhibitor. Through a process of rational drug design, researchers at Abbott systematically modified the peripheral heterocyclic groups of A-80987 to enhance its metabolic stability and pharmacokinetic profile.[1] This led to the synthesis of Ritonavir, which demonstrated significantly improved potency and oral bioavailability.
Ritonavir was approved by the U.S. Food and Drug Administration (FDA) in 1996, heralding a new era of combination antiretroviral therapy.[2] A pivotal moment in its history occurred in 1998 with the discovery of a second, more stable crystalline polymorph (Form II). This new form exhibited lower solubility, which impacted the drug's bioavailability and led to a temporary withdrawal of the oral capsule formulation from the market. This event underscored the critical importance of solid-state chemistry in drug development and manufacturing.
Mechanism of Action: A Dual-Pronged Attack
Ritonavir's therapeutic efficacy stems from its ability to inhibit two key enzymes: HIV protease and human cytochrome P450 3A4 (CYP3A4).
Inhibition of HIV Protease
As a peptidomimetic inhibitor, Ritonavir is designed to mimic the transition state of the natural substrate of the HIV protease. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral Gag-Pol polyprotein into mature, functional proteins. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3][4]
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Ritonavir is a potent inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of a wide range of drugs, including other HIV protease inhibitors.[5] By inhibiting CYP3A4, low "booster" doses of Ritonavir can significantly increase the plasma concentrations and prolong the half-life of co-administered protease inhibitors. This pharmacokinetic enhancement allows for lower and less frequent dosing of other antiretroviral drugs, improving patient adherence and therapeutic outcomes.[1]
The following diagram illustrates the dual mechanism of action of Ritonavir.
Caption: Dual mechanism of action of Ritonavir.
Synthesis of Ritonavir: A Stereoselective Challenge
The synthesis of Ritonavir is a complex process that requires precise control of stereochemistry at multiple chiral centers. While various synthetic routes have been developed, a common strategy involves the construction of a central diamino alcohol core, followed by the coupling of the side chains.
General Synthetic Workflow
A generalized workflow for the synthesis of Ritonavir is outlined below. The synthesis of this compound would necessitate the use of the corresponding enantiomeric starting materials and reagents throughout the synthetic sequence.
Caption: Generalized synthetic workflow for Ritonavir.
Key Experimental Protocols (for Ritonavir)
Detailed experimental protocols for the synthesis of Ritonavir are proprietary to pharmaceutical manufacturers. However, academic and patent literature provides insights into the key chemical transformations. One notable method for the synthesis of the diamino alcohol core of Ritonavir involves the reduction of an enaminone. A two-step reduction sequence is employed, where the enamine is first reduced with a borane-sulfonate derivative, followed by the reduction of the resulting ketone with sodium borohydride to yield the desired diastereomer with high selectivity.
Note: The lack of published experimental protocols for the synthesis of this compound prevents the inclusion of a specific methodology for this compound.
Quantitative Data: A Comparative Void
A comprehensive search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. To provide a baseline for potential future studies, the known quantitative data for Ritonavir is summarized below.
| Parameter | Value | Target | Reference |
| EC50 | 0.02 µM | HIV-1 Protease | [1] |
| Ki | 15 pM | HIV-1 Protease | [6] |
| IC50 | ~0.13 µM | CYP3A4 | [7] |
The Unanswered Questions and Future Directions
The dearth of information on this compound raises several intriguing questions for researchers in medicinal chemistry and pharmacology:
-
Synthesis: What are the optimal conditions for the stereoselective synthesis of this compound?
-
Biological Activity: Does this compound exhibit inhibitory activity against HIV protease or CYP3A4? If so, how does its potency compare to Ritonavir?
-
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?
-
Toxicology: Is this compound associated with any unique toxicological profile compared to Ritonavir?
The synthesis and evaluation of this compound would not only satisfy scientific curiosity but could also provide valuable insights into the structure-activity relationships of this important class of drugs. A comparative study of the two enantiomers could further elucidate the specific molecular interactions that govern their binding to HIV protease and CYP3A4, potentially informing the design of next-generation inhibitors with improved efficacy and safety profiles.
While this technical guide has provided a comprehensive overview of the discovery and history of Ritonavir, the core subject of this compound remains an enigma. The absence of published data on its synthesis and biological activity represents a significant gap in our understanding of this molecule. The information presented here on Ritonavir serves as a critical reference point and a call to the scientific community to explore the uncharted territory of its enantiomer. The discovery and characterization of this compound hold the potential to unlock new knowledge about the stereochemical requirements for HIV protease and CYP3A4 inhibition, with implications for future drug development endeavors.
References
- 1. Ritonavir-boosted protease inhibitors in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. apsf.org [apsf.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and chirality of the HIV protease inhibitor Ritonavir and its enantiomer, ent-Ritonavir. The document details the known biological activities and physicochemical properties of Ritonavir, outlines relevant experimental protocols for its characterization, and discusses the implications of stereoisomerism on its therapeutic function. Due to a lack of publicly available data on the synthesized and isolated this compound, this guide focuses on the established properties of Ritonavir while providing a theoretical framework for understanding the potential properties of its enantiomer.
Introduction to Ritonavir and the Significance of Chirality
Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][2] It functions primarily as an inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[2] Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[2][3]
The molecular structure of Ritonavir is complex, featuring multiple chiral centers. Chirality, or the "handedness" of a molecule, is a critical factor in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions between drugs and their biological targets, such as enzymes and receptors.
This guide will explore the defined stereochemistry of Ritonavir and its mirror image, this compound, providing available data for the former and a theoretical discussion for the latter.
Stereochemistry of Ritonavir and this compound
The chemical structure of Ritonavir is characterized by five stereocenters. The systematic IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] This nomenclature precisely defines the absolute configuration at each chiral center.
This compound , as the enantiomer of Ritonavir, would have the exact opposite configuration at all five stereocenters. Its hypothetical IUPAC name would be 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate. While the synthesis of various Ritonavir isomer impurities has been reported, indicating that other stereoisomers can be formed, specific data on the isolated and characterized this compound is not available in the public domain.[4][5]
Quantitative Data Summary
The following tables summarize the known quantitative data for Ritonavir. No experimental data for this compound has been found in the reviewed literature.
Table 1: Biological Activity of Ritonavir
| Parameter | Target | Value | Reference |
| EC50 | HIV-1 Protease | 0.02 µM | [1] |
| Ki | HIV Protease | 15 pM | [6] |
| IC50 | CYP3A4 | 0.13 µM | [7] |
| Ks | CYP3A4 | 0.02 µM | [7] |
Table 2: Physicochemical Properties of Ritonavir
| Property | Value | Reference |
| Molecular Formula | C37H48N6O5S2 | [1] |
| Molar Mass | 720.95 g/mol | [1] |
| Melting Point | Form I: ~120-122 °C | |
| Form II: Higher than Form I | ||
| Solubility (Water) | pH-dependent, poorly soluble | |
| LogP | 3.91 |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Ritonavir
Ritonavir exerts its therapeutic effects through two primary mechanisms: inhibition of HIV-1 protease and inhibition of CYP3A4.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Ritonavir and its stereoisomers.
Detailed Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
This protocol is adapted from commercially available kits and published literature.[8][9][10]
Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compound (Ritonavir or this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/450 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 Protease to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
CYP3A4 Inhibition Assay (P450-Glo™ Assay)
This protocol is based on the Promega P450-Glo™ CYP3A4 Assay system.[11][12][13][14][15]
Objective: To determine the in vitro inhibitory activity of a compound against human CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
P450-Glo™ CYP3A4 Screening System (containing Luciferin-IPA substrate, NADPH regeneration system, and Luciferin Detection Reagent)
-
Test compound (Ritonavir or this compound) dissolved in DMSO
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare the CYP3A4 enzyme/substrate mixture according to the kit instructions. This typically involves diluting the enzyme and the Luciferin-IPA substrate in the appropriate buffer.
-
In a 96-well plate, add the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme/substrate mixture to all wells except the negative control.
-
Initiate the reaction by adding the NADPH regeneration system to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent to all wells.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Powder X-ray Diffraction (PXRD)
This protocol provides a general procedure for the analysis of pharmaceutical powders.[16][17][18][19]
Objective: To characterize the solid-state form (crystalline or amorphous) of Ritonavir and its potential polymorphs.
Materials:
-
Powder X-ray diffractometer with a copper X-ray source
-
Sample holder (e.g., zero-background silicon wafer)
-
Spatula
-
Mortar and pestle (if sample requires grinding)
-
The sample of Ritonavir or its stereoisomer
Procedure:
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters for data collection. Typical parameters for pharmaceutical analysis include:
-
X-ray source: Cu Kα radiation (λ = 1.54 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan range (2θ): e.g., 2° to 40°
-
Step size: e.g., 0.02°
-
Scan speed/time per step: e.g., 1 second/step
-
-
Initiate the data collection.
-
After the scan is complete, process the data using appropriate software to generate the diffraction pattern (intensity vs. 2θ).
-
Analyze the diffractogram to identify the crystalline peaks. The positions and relative intensities of the peaks are characteristic of a specific crystal form. An amorphous sample will show a broad halo instead of sharp peaks.
-
Compare the obtained pattern with reference patterns for known polymorphs of Ritonavir, if available.
Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the thermal analysis of pharmaceutical compounds.[20][21][22][23]
Objective: To determine the melting point, heat of fusion, and to detect polymorphic transitions of Ritonavir.
Materials:
-
Differential Scanning Calorimeter
-
DSC pans (e.g., aluminum) and lids
-
Crimper for sealing the pans
-
High-purity nitrogen gas for purging
-
The sample of Ritonavir or its stereoisomer
-
Reference standard for calibration (e.g., indium)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard like indium.
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan with a lid using the crimper.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the experimental parameters in the control software. A typical program for polymorph screening involves a heat-cool-heat cycle:
-
Initial temperature: e.g., 25°C
-
Heating rate: e.g., 10°C/min
-
Final temperature: e.g., 200°C (well above the expected melting point)
-
Cooling rate: e.g., 10°C/min
-
Second heating cycle: Same as the first.
-
-
Start the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as inverted peaks.
-
Determine the onset temperature and the peak temperature of any thermal events. The area under the melting peak corresponds to the heat of fusion. The presence of multiple melting peaks or exothermic transitions can indicate polymorphism.
Discussion and Conclusion
The stereochemistry of Ritonavir is precisely defined, and its biological activity as a dual inhibitor of HIV-1 protease and CYP3A4 is well-documented. In contrast, there is a conspicuous absence of experimental data for its enantiomer, this compound, in the scientific literature. This is not uncommon in pharmaceutical development, where research is heavily focused on the most potent and therapeutically relevant stereoisomer.
Based on the principles of stereochemistry, this compound would be the mirror image of Ritonavir. Given the highly stereospecific nature of enzyme-substrate and enzyme-inhibitor interactions, it is highly probable that this compound would exhibit significantly different, and likely much lower, inhibitory activity against both HIV-1 protease and CYP3A4. The precise three-dimensional arrangement of functional groups in Ritonavir is optimized for binding to the active sites of these enzymes, and its mirror image would not be expected to fit in the same favorable manner. A study on Ritonavir analogues with varied stereochemistry at some of the chiral centers demonstrated that while CYP3A4 showed some tolerance for these changes, the inhibitory potency was still affected.[7][24] A complete inversion of all stereocenters, as in this compound, would likely have a much more dramatic effect.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]
- 5. CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. abcam.co.jp [abcam.co.jp]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. promega.com [promega.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
- 14. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]
- 15. biocompare.com [biocompare.com]
- 16. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 19. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
- 22. perkinelmer.com.ar [perkinelmer.com.ar]
- 23. shimadzu.com [shimadzu.com]
- 24. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive search of available scientific literature and data did not yield any specific preliminary in vitro studies conducted on ent-Ritonavir, the enantiomer of the well-known antiretroviral drug Ritonavir. While extensive research exists for Ritonavir, detailing its mechanism of action, pharmacokinetic properties, and a wide range of in vitro activities, similar studies on its enantiomer, this compound, are not present in the accessed resources.
This guide, therefore, serves to outline the established in vitro profile of Ritonavir to provide a comparative baseline and theoretical framework for potential future studies on this compound. The information presented below is based on the extensive body of research available for Ritonavir.
Ritonavir: A Summary of In Vitro Data
Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1][2][3] Its primary mechanism of action involves binding to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins, which ultimately results in the production of immature, non-infectious viral particles.[1]
Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4][5][6][7] This property is widely exploited in clinical practice, where low doses of Ritonavir are used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2][3][8][9] By inhibiting CYP3A4-mediated metabolism, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs.[4]
Key In Vitro Activities of Ritonavir
The following table summarizes some of the reported in vitro activities of Ritonavir. It is important to note that these values are for Ritonavir, and not its enantiomer.
| Assay | Target | Cell Line | Reported Activity (IC50 / EC50) | Reference |
| HIV-1 Protease Inhibition | HIV-1 Protease | - | Not explicitly stated in search results | [10] |
| Antiviral Activity (SARS-CoV-2) | SARS-CoV-2 | Vero cells | Marked activity (concentration-dependent) | [11][12] |
| CYP3A4 Inhibition | Cytochrome P450 3A4 | - | Potent, mechanism-based inactivation | [5][6][7][13] |
Experimental Protocols: A Theoretical Framework for this compound
Should in vitro studies on this compound be undertaken, the following experimental protocols, commonly used for Ritonavir, would be applicable.
Antiviral Activity Assay
A standard method to assess the antiviral efficacy of a compound involves a cell-based assay.
-
Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV-2, or a human T-cell line for HIV) is cultured in appropriate media.
-
Viral Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound).
-
Incubation: The treated and infected cells are incubated for a specific period (e.g., 48 hours).
-
Endpoint Measurement: The antiviral effect can be quantified by various methods:
-
Cytopathic Effect (CPE) Assay: The degree of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT or MTS assay).
-
Viral Load Quantification: The amount of viral RNA or DNA in the cell supernatant or cell lysate is measured using quantitative real-time PCR (qRT-PCR).
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in viral infectivity.
-
CYP3A4 Inhibition Assay
To determine the inhibitory potential of this compound against CYP3A4, a microsomal inhibition assay is commonly employed.
-
Microsome Preparation: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.
-
Substrate Incubation: A known CYP3A4 substrate (e.g., midazolam or testosterone) is incubated with the microsomes in the presence of various concentrations of the test compound (this compound).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.
-
Reaction Termination: After a specific incubation time, the reaction is stopped.
-
Metabolite Quantification: The amount of metabolite produced from the substrate is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been elucidated for this compound, the diagrams below illustrate the general mechanism of action for a viral protease inhibitor like Ritonavir and a typical workflow for an in vitro antiviral assay.
Figure 1. Simplified signaling pathway of HIV protease inhibition by Ritonavir.
Figure 2. General experimental workflow for an in vitro antiviral activity assay.
Conclusion
The absence of specific in vitro data for this compound in the searched literature highlights a significant research gap. The established methodologies and known mechanisms of Ritonavir provide a robust foundation for initiating such studies. Future in vitro research on this compound would be crucial to determine if it possesses a pharmacological profile distinct from its well-characterized enantiomer, potentially uncovering novel therapeutic properties or a different safety profile. Such studies would be of considerable interest to researchers in antiviral drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Antiviral Activity of Low-Dose Ritonavir in Boosted Protease Inhibitor Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
A notable gap in current pharmacological data is the absence of specific research on the off-target effects of ent-Ritonavir, the enantiomer of the well-known HIV protease inhibitor and pharmacokinetic enhancer, Ritonavir. While the principles of stereochemistry suggest that enantiomers can exhibit distinct pharmacological and toxicological profiles, dedicated studies to characterize the specific biological activity of this compound are not publicly available. Therefore, this guide will provide a comprehensive overview of the known off-target effects of Ritonavir, offering a scientifically grounded framework from which potential activities of its enantiomer can be hypothesized and future research can be directed.
Introduction to Ritonavir and the Significance of Chirality
Ritonavir is a critical component of highly active antiretroviral therapy (HAART), primarily utilized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This off-target effect is leveraged to "boost" the plasma concentrations of other co-administered antiretroviral drugs, thereby enhancing their efficacy and reducing dosing frequency.[3][4] Ritonavir possesses five chiral centers, and the commercially available drug is a single stereoisomer. The biological activity of its enantiomer, this compound, remains uncharacterized in the scientific literature.
The chirality of a drug molecule can profoundly influence its interaction with biological targets, which are themselves chiral.[5][6][7] Enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences, where each enantiomer interacts with different targets, leading to distinct therapeutic effects and/or adverse reactions.[5][6][7]
Known Off-Target Effects of Ritonavir
The following sections detail the well-documented off-target effects of Ritonavir, providing quantitative data and experimental methodologies where available.
Inhibition of Cytochrome P450 Enzymes
Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[4] This interaction is central to its clinical use as a pharmacokinetic enhancer.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 0.15 µM | Human Liver Microsomes | [8] |
| Kᵢ | 0.019 µM | Recombinant Human CYP3A4 | [8] |
A representative in vitro experiment to determine the half-maximal inhibitory concentration (IC₅₀) of Ritonavir for CYP3A4 activity is conducted as follows:
-
Preparation of Reagents:
-
Human liver microsomes (HLMs) are prepared from pooled human liver tissue.
-
A stock solution of Ritonavir is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A CYP3A4 substrate, such as midazolam or testosterone, is prepared.
-
The NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
A series of dilutions of Ritonavir are pre-incubated with HLMs in the phosphate buffer at 37°C for a specified time (e.g., 15 minutes) to allow for potential mechanism-based inactivation.
-
The reaction is initiated by the addition of the CYP3A4 substrate and the NADPH-generating system.
-
The final incubation volume contains a fixed concentration of HLMs, the substrate, and varying concentrations of Ritonavir.
-
-
Reaction Termination and Analysis:
-
After a specified incubation time (e.g., 10 minutes), the reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the metabolite of the CYP3A4 substrate, is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is calculated for each Ritonavir concentration.
-
The percentage of inhibition of CYP3A4 activity is determined relative to a vehicle control (no Ritonavir).
-
The IC₅₀ value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.
-
Induction of Cytochrome P450 Enzymes
In addition to its inhibitory effects, Ritonavir can also induce the expression of other CYP enzymes, most notably CYP1A2.[1]
Figure 1. A generalized workflow for evaluating the induction of CYP enzymes by a test compound like Ritonavir.
Inhibition of Drug Transporters
Ritonavir has been shown to inhibit the function of several key drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] This can alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.
| Transporter | IC₅₀ | Assay System | Reference |
| P-glycoprotein (P-gp) | 1.4 µM | Calcein-AM efflux in MDCK-MDR1 cells | [9] |
| BCRP | 0.8 µM | Pheophorbide A efflux in MDCK-BCRP cells | [9] |
Metabolic Effects
Ritonavir has been associated with metabolic side effects, including the inhibition of the glucose transporter GLUT4.[9] This can contribute to insulin resistance and dyslipidemia observed in some patients.
Figure 2. A simplified diagram illustrating the inhibitory effect of Ritonavir on the GLUT4 transporter and its potential metabolic consequence.
Potential Off-Target Effects of this compound: A Hypothesis-Driven Perspective
In the absence of direct experimental data for this compound, any discussion of its potential off-target effects must be speculative. However, based on the principles of stereochemistry, several possibilities exist:
-
This compound may exhibit similar off-target effects to Ritonavir, but with different potencies. For instance, it might be a more or less potent inhibitor of CYP3A4, or it might have a different profile of CYP enzyme induction and transporter inhibition.
-
This compound could have a completely different set of off-target effects. It might interact with a different spectrum of enzymes and transporters, leading to a unique pharmacological and toxicological profile.
-
This compound may be largely inactive at the off-targets of Ritonavir. The specific stereochemistry of Ritonavir may be crucial for its interaction with targets like CYP3A4, and its enantiomer may not bind effectively.
Future Research Directions
To address the current knowledge gap, the following experimental investigations are warranted:
-
Chiral Synthesis of this compound: The first critical step is the stereoselective synthesis of the enantiomer of Ritonavir to obtain a pure compound for biological testing.
-
In Vitro Profiling:
-
CYP Inhibition and Induction: A comprehensive panel of cytochrome P450 enzymes should be screened to determine the inhibitory and inductive potential of this compound.
-
Drug Transporter Interaction: The interaction of this compound with key uptake and efflux transporters should be evaluated.
-
Target-Based and Phenotypic Screening: A broad screening against a panel of receptors, kinases, and other enzymes, as well as cell-based phenotypic assays, could uncover novel off-target activities.
-
-
In Vivo Studies: If significant in vitro off-target activity is identified, in vivo studies in appropriate animal models would be necessary to understand the pharmacokinetic and pharmacodynamic consequences.
Conclusion
While the off-target effects of Ritonavir are well-characterized and clinically significant, the pharmacological profile of its enantiomer, this compound, remains a critical unknown. The lack of data on this compound highlights the importance of characterizing all stereoisomers of a chiral drug during development. Future research focused on the synthesis and biological evaluation of this compound is essential to fully understand the structure-activity relationships of this important drug molecule and to potentially uncover novel pharmacological tools or therapeutic agents. Until such studies are conducted, any discussion of the off-target effects of this compound is purely hypothetical and should be approached with scientific caution.
References
- 1. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biopharmaceutic In Vitro In Vivo Extrapolation (IVIV_E) Informed Physiologically-Based Pharmacokinetic Model of Ritonavir Norvir Tablet Absorption in Humans Under Fasted and Fed State Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 7. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 8. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A notable gap exists in the scientific literature regarding ent-Ritonavir, the enantiomer of the well-established HIV protease inhibitor, Ritonavir. Despite the extensive research and clinical application of Ritonavir, its mirror-image counterpart remains largely unexplored as a chemical probe for protease research. This in-depth technical guide sought to collate and present comprehensive data on this compound's use in this capacity; however, a thorough investigation of available scientific databases and publications has revealed a significant lack of information on its synthesis, biological activity, and application in experimental protocols.
While the stereochemistry of a molecule is fundamental to its biological function, the scientific community has, to date, focused almost exclusively on the (2S,3S,5S)-diastereomer of Ritonavir. This has left the potential utility of its enantiomer, this compound, as a tool for understanding protease structure and function, largely unexamined. Chemical probes, including enantiomeric pairs, are invaluable in drug discovery and chemical biology for elucidating the specific interactions between a small molecule and its biological target. The use of an enantiomer as a negative control, for instance, is a critical experiment to demonstrate the stereospecificity of a drug's action.
A comprehensive search for the stereospecific synthesis of this compound did not yield any established protocols. Similarly, quantitative data, such as IC50 or Ki values, detailing its inhibitory activity against any protease, are absent from the public domain. Consequently, there are no available experimental methodologies or signaling pathways described that involve the use of this compound.
One study did investigate a diastereomer of Ritonavir, A-117673, which differs in the stereochemistry of the valine residue. The research indicated that the biological and pharmacokinetic properties of Ritonavir and this specific diastereomer were "indistinguishable," and their binding modes to HIV protease were similar. However, this finding pertains to a single diastereomer and cannot be extrapolated to the full enantiomer, this compound, where all chiral centers are inverted.
The absence of data on this compound presents a significant knowledge gap but also highlights a potential area for future research. The synthesis and characterization of this compound and its subsequent use in comparative studies with Ritonavir could provide valuable insights into the stereochemical requirements for protease inhibition. Such studies could further refine our understanding of protease active sites and inform the design of next-generation protease inhibitors.
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic data for ent-Ritonavir, the enantiomer of the widely used antiretroviral drug, Ritonavir. As enantiomers, this compound and Ritonavir exhibit identical spectroscopic profiles under achiral conditions. Therefore, this document presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ritonavir as a direct representation for its enantiomer. Detailed experimental protocols for acquiring this data are provided, alongside a generalized workflow for the spectroscopic characterization of pharmaceutical compounds. This guide is intended to serve as a vital resource for researchers engaged in the synthesis, analysis, and quality control of this compound and related compounds.
Introduction: The Spectroscopic Equivalence of Enantiomers
This compound is the enantiomer of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, enantiomers possess identical physical and chemical properties, including their response to most standard spectroscopic techniques.
Therefore, the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data presented in this guide, while obtained from analyses of Ritonavir, are spectroscopically identical to that of this compound. Distinguishing between these enantiomers requires specialized techniques such as chiral chromatography, polarimetry, or NMR spectroscopy in the presence of a chiral solvating agent. For the purposes of routine structural confirmation and purity assessment using standard spectroscopic methods, the data herein is a reliable reference for this compound.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound, presented in a clear and accessible format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables detail the ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts for this compound, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.07 | s | 1H |
| 7.81-7.85 | m | 2H |
| 7.11-7.21 | m | 11H |
| 6.97-7.00 | d, J=9.2 Hz | 1H |
| 6.03-6.05 | d, J=8.4 Hz | 1H |
Note: The data is based on a ¹H-NMR spectrum of a Ritonavir-related compound, providing representative shifts. A complete, unambiguous assignment of all protons requires further 2D NMR studies.
Table 2: ¹³C NMR Spectroscopic Data for this compound
A complete, assigned ¹³C NMR spectrum for Ritonavir was not publicly available at the time of this publication. Researchers are advised to acquire this data experimentally for comprehensive structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr pellet method.
Table 3: Characteristic IR Absorption Peaks for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3321 | N-H stretching (amide) |
| 2965 | C-H stretching (hydrogen-bonded) |
| 1702 | C=O stretching (ester linkage) |
| 1662 | C=C stretching (aromatic) |
| 1610 | C=C stretching (aromatic) |
| 1536 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The data presented was obtained using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Ion Assignment |
| 721.3 | [M+H]⁺ (Protonated Molecule) |
| 426.1 | Fragment Ion |
| 296.1 | Fragment Ion |
| 268.2 | Fragment Ion |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-250 ppm.
-
Infrared (IR) Spectroscopy
KBr Pellet Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet die and press using a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS/MS analysis (typically in the ng/mL to µg/mL range).
Instrumentation and Parameters (LC-MS/MS):
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid (0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole or ion trap mass analyzer.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the precursor ion ([M+H]⁺) to specific product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical compound such as this compound.
References
Disclaimer: As of the compilation of this guide, a thorough review of scientific literature reveals no specific X-ray crystallography studies published for ent-Ritonavir. This document, therefore, presents a detailed technical overview of the extensively studied X-ray crystallography of its enantiomer, Ritonavir. It is a well-established principle in crystallography that enantiomers, molecules that are non-superimposable mirror images of each other, will have identical unit cell dimensions and will crystallize in the same crystal system. They will either crystallize in the same achiral space group or in a corresponding enantiomorphic space group. The data and protocols presented herein for Ritonavir are therefore provided as a robust proxy for the crystallographic properties of ent--Ritonavir.
Introduction
Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the lifecycle of the virus.[1][2][3] As a key component of highly active antiretroviral therapy (HAART), its primary role has evolved from a standalone therapeutic to a pharmacokinetic enhancer for other protease inhibitors.[1][2] This is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many drugs.[1] The solid-state properties of Ritonavir have been the subject of intense investigation, largely due to the unexpected appearance of a more stable, less soluble polymorph (Form II) after the initial marketing of Form I, which had significant implications for the drug's bioavailability.[4] This guide provides a comprehensive overview of the crystallographic data of Ritonavir's polymorphs, detailed experimental protocols for its synthesis and crystallization, and a visualization of its mechanism of action.
Crystallographic Data of Ritonavir Polymorphs
Ritonavir is known to exist in several polymorphic forms, with Form I and Form II being the most well-characterized. A third polymorph, Form III, was discovered more recently.[5] The crystallographic data for these forms are summarized below.
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P1 |
| a (Å) | 13.13 | 10.13 | 12.63 |
| b (Å) | 8.63 | 19.38 | 13.01 |
| c (Å) | 17.51 | 22.01 | 13.52 |
| α (°) | 90 | 90 | 81.33 |
| β (°) | 99.69 | 90 | 76.54 |
| γ (°) | 90 | 90 | 63.45 |
| Z' | 2 | 2 | 4 |
| Reference | [5] | [5] | [5][6][7] |
Experimental Protocols
Synthesis of Ritonavir
The synthesis of Ritonavir has been described in several publications and patents. A representative synthetic route is outlined below. It is important to note that the synthesis of this compound would require the use of the corresponding enantiomeric starting materials.
A representative synthesis of Ritonavir involves the coupling of (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid with (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane. [8]
-
Coupling Reaction: (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.2 equivalents), N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents), and N,N-diisopropylethylamine are mixed in cyclopentanone and stirred.[8]
-
Addition: This mixture is then slowly added to a solution of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (1 equivalent) in cyclopentanone.[8] The reaction progress is monitored by thin-layer chromatography (TLC).[8]
-
Workup: Upon completion, the reaction mixture is washed with 10% NaCl solution and then with pure water.[8]
-
Crystallization: The organic phase is dried, filtered, and concentrated to an oil. The oil is dissolved in butyl acetate, heated to ensure complete dissolution, and then cooled to room temperature with stirring to induce crystallization.[8]
-
Isolation: The resulting white crystalline product is collected by filtration, washed with cold butyl acetate, and dried under vacuum.[8]
Crystallization of Ritonavir Polymorphs
The crystallization of specific polymorphs of Ritonavir is highly dependent on the solvent system and conditions.
Crystallization of Form I: [9]
-
Solution Preparation: A supersaturated solution of Ritonavir Form II is prepared in a solvent such as acetone, ethyl acetate, acetonitrile, or toluene at a desired concentration.[9]
-
Heating and Filtration: The solution is heated to approximately 50°C to ensure complete dissolution and then filtered through a 0.45 μm filter.[9]
-
Cooling: The hot, filtered solution is then rapidly cooled to 10°C.[9]
-
Incubation: The solution is held at 10°C for an extended period (e.g., 20 hours) to allow for nucleation and crystal growth.[9]
-
Isolation and Characterization: The resulting crystals are isolated by filtration, dried, and their polymorphic form is confirmed using techniques such as Powder X-ray Diffraction (PXRD).[9]
High-Throughput Crystallization Screening: [10][11]
Extensive polymorph screening of Ritonavir has been performed using high-throughput crystallization platforms.[10][11] This involves dissolving Ritonavir in a wide array of single and binary solvent systems at various concentrations.[10][11] Supersaturation is induced by cooling, and the resulting solids are analyzed by PXRD and Raman spectroscopy to identify different crystalline forms.[10]
X-ray Diffraction Data Collection and Structure Refinement
A general procedure for single-crystal X-ray diffraction analysis of a Ritonavir polymorph is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a radiation source such as Cu Kα or Mo Kα.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Ritonavir Crystallization
Caption: A generalized workflow for the crystallization of Ritonavir Form I.
Mechanism of Action: HIV-1 Protease Inhibition
Caption: Logical pathway of Ritonavir's inhibition of HIV-1 protease.
References
- 1. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir, a potent inhibitor of the Human Immunodeficiency Virus (HIV)-1 protease, is a cornerstone of highly active antiretroviral therapy (HAART). As a chiral molecule, Ritonavir's biological activity is intrinsically linked to its specific three-dimensional arrangement. This technical guide delves into the theoretical modeling of the binding of ent-Ritonavir, the enantiomer of the clinically used Ritonavir, to the HIV-1 protease. Due to a lack of published experimental data for this compound, this document presents a comprehensive, hypothetical framework for its computational analysis. By leveraging the extensive knowledge of Ritonavir's interaction with its target, we outline a detailed workflow for molecular modeling, predict potential binding interactions, and describe the experimental protocols necessary for the validation of these theoretical models. This guide serves as a roadmap for researchers interested in exploring the stereochemical nuances of drug-receptor interactions and the potential therapeutic implications of enantiomeric counterparts of established drugs.
Introduction: The Significance of Stereochemistry in Drug Action
The interaction between a drug and its biological target is a highly specific, three-dimensional process. For chiral drugs, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral, creating a diastereomeric relationship with each enantiomer of a chiral drug. This can lead to variations in binding affinity, efficacy, and metabolism.
Ritonavir is a C2-symmetric inhibitor of the dimeric HIV-1 protease.[1] However, the active site of the protease, while composed of two identical protein chains, is not perfectly symmetrical, particularly when interacting with an asymmetric substrate or inhibitor. This inherent asymmetry in the binding pocket suggests that the two enantiomers of Ritonavir may not bind with equal affinity. While the (5S,8S,10S,11S) isomer of Ritonavir is the active pharmaceutical ingredient, the binding characteristics of its enantiomer, this compound, have not been extensively reported in the scientific literature. Understanding the theoretical binding of this compound is crucial for a complete comprehension of the structure-activity relationship of this important drug class and for the rational design of new, potentially more potent or selective protease inhibitors.
HIV-1 Protease Inhibition Pathway
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2] Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus.[2]
Caption: HIV-1 Protease Inhibition Pathway.
Theoretical Modeling Workflow for this compound
A systematic computational approach is necessary to predict the binding affinity and interaction patterns of this compound with HIV-1 protease. The following workflow outlines the key steps in this theoretical investigation.
Caption: Theoretical Modeling Workflow for this compound.
Predicted Binding Interactions of this compound
While experimental data is absent, we can hypothesize the binding of this compound based on the known binding mode of Ritonavir and the principles of stereochemistry. The crystal structure of Ritonavir in complex with HIV-1 protease (PDB ID: 1HXW) reveals critical interactions with the active site residues.[3]
Caption: Logical Diagram of Ritonavir vs. This compound Binding.
It is predicted that this compound will exhibit a lower binding affinity for HIV-1 protease compared to Ritonavir. The specific stereochemistry of Ritonavir is optimized for the asymmetric active site. The inversion of all chiral centers in this compound would likely lead to steric clashes with active site residues and a loss of key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition.
Quantitative Data Summary (Ritonavir vs. Hypothetical this compound)
The following table summarizes the known binding data for Ritonavir and provides a template for the data that would need to be generated for this compound.
| Parameter | Ritonavir | This compound | Reference |
| Binding Affinity | |||
| IC50 | ~15 nM | To Be Determined | [4] |
| Ki | ~0.05 nM | To Be Determined | [5] |
| Computational Data | |||
| Docking Score (kcal/mol) | -8.5 to -10.5 (Varies with software) | To Be Determined | [6] |
| Binding Free Energy (kcal/mol) | -14.93 (MM/GBSA) | To Be Determined | [7] |
| Key Interacting Residues | Asp25, Asp29, Asp30, Val32, Ile47, Gly48, Ile50, Val82 | To Be Determined | [3][8] |
Experimental Validation: Methodologies
Theoretical models, while powerful, must be validated by experimental data. The following section details a generalized protocol for an in vitro HIV-1 protease inhibitor screening assay that could be employed to determine the inhibitory activity of this compound.
In Vitro HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Dilution Buffer
-
This compound (synthesized and purified)
-
Ritonavir (as a positive control)
-
Pepstatin A (as a known protease inhibitor control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and Ritonavir in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to respective wells:
-
Blank: Assay Buffer
-
Enzyme Control (EC): Assay Buffer + HIV-1 Protease
-
Inhibitor Control (IC): Assay Buffer + HIV-1 Protease + Pepstatin A
-
Test Compound: Diluted this compound/Ritonavir + HIV-1 Protease
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[9]
-
-
Enzyme Reaction:
-
Prepare the HIV-1 Protease substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at time zero (T0).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percent inhibition relative to the enzyme control.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This technical guide provides a comprehensive framework for the theoretical modeling of this compound binding to HIV-1 protease. While the lack of experimental data for this compound necessitates a hypothetical approach, the principles of stereochemistry and the wealth of information available for Ritonavir allow for the formulation of a robust computational and experimental plan. The proposed workflow, from molecular docking and dynamics to in vitro validation, outlines a clear path for elucidating the structure-activity relationship of this enantiomeric pair. Such studies are fundamental to advancing our understanding of drug-receptor interactions and can provide valuable insights for the design of next-generation antiretroviral agents. The exploration of stereoisomers of existing drugs remains a promising, yet often overlooked, avenue in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking-Based Screening for Novel Inhibitors of the Human Immunodeficiency Virus Type 1 Protease that Effectively Reduce the Viral Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil – Bio Integration [bio-integration.org]
- 7. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil – ScienceOpen [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. abcam.co.jp [abcam.co.jp]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritonavir, a potent protease inhibitor, is a cornerstone of antiretroviral therapy and a widely used pharmacokinetic enhancer. Rigorous investigation of its mechanisms of action and off-target effects necessitates the use of appropriate negative controls. This technical guide establishes the rationale and provides a framework for the use of ent-Ritonavir, the enantiomer of Ritonavir, as an ideal negative control in preclinical studies. While direct comparative biological data for this compound is not extensively published, fundamental principles of stereopharmacology and the well-documented structure-activity relationships of Ritonavir strongly support the assertion of its biological inactivity. This guide outlines the theoretical basis for this assertion, provides detailed hypothetical experimental protocols, and presents a logical framework for its implementation in research.
Introduction: The Need for a Valid Negative Control
Ritonavir's therapeutic efficacy stems from its specific, high-affinity binding to the active site of the HIV-1 protease.[1][2][3] It also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, a mechanism leveraged for its role as a pharmacokinetic booster.[4][5][6] Furthermore, Ritonavir has been shown to interact with other cellular targets, including P-glycoprotein and various signaling pathways, which may contribute to both its therapeutic and adverse effects.[6]
To distinguish the on-target effects of Ritonavir from non-specific or off-target interactions, a negative control that is structurally analogous but biologically inert is essential. The enantiomer of a chiral drug, such as this compound, often serves as the perfect negative control because it shares the same physicochemical properties (e.g., solubility, molecular weight) but lacks the specific stereochemical configuration required for biological activity.[7][8][9]
Chemical Name of this compound: thiazol-5-ylmethyl ((2R,3R,5R)-3-hydroxy-5-((R)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl)carbamate.[10][11]
The Stereochemical Basis for this compound as a Negative Control
The biological activity of chiral drugs is predicated on the precise three-dimensional arrangement of their atoms, which allows for specific interactions with biological macromolecules like enzymes and receptors.[8][9][12] Ritonavir's interaction with its primary targets is highly stereospecific.
Interaction with HIV-1 Protease
The HIV-1 protease active site is a highly structured, chiral environment. The binding of Ritonavir is dependent on a network of hydrogen bonds and hydrophobic interactions that are dictated by the specific stereochemistry of its functional groups.[13] Molecular modeling and structural biology studies have shown that the (2S, 3S, 5S) configuration of Ritonavir is crucial for its optimal fit within the protease active site.[13] It is therefore highly probable that this compound, with its (2R, 3R, 5R) configuration, would not be able to establish the same critical binding interactions, rendering it inactive as a protease inhibitor.
Interaction with Cytochrome P450 3A4 (CYP3A4)
Ritonavir's potent inhibition of CYP3A4 is also stereoselective. It binds to the heme iron within the enzyme's active site via its thiazole nitrogen.[4][14] The overall conformation of the molecule, dictated by its chiral centers, allows it to fit snugly within the active site cavity.[4][14] Structure-activity relationship studies of Ritonavir analogs have demonstrated that even minor changes to the stereochemistry of the side-groups can significantly impact binding affinity and inhibitory potency.[1][2][4] Therefore, the complete inversion of all chiral centers in this compound is expected to disrupt the precise orientation required for effective CYP3A4 inhibition.
Data Presentation: Predicted vs. Known Activity
While experimental data for this compound is scarce, we can extrapolate its expected activity based on the known activity of Ritonavir and the principles of stereochemistry. The following tables summarize the known quantitative data for Ritonavir and the predicted data for this compound.
Table 1: Comparative Activity Profile of Ritonavir and this compound
| Target/Activity | Ritonavir | This compound (Predicted) |
| HIV-1 Protease Inhibition (EC50) | ~0.02 µM[3] | No significant inhibition |
| CYP3A4 Inhibition (IC50) | ~0.13 µM[1][2] | No significant inhibition |
| P-glycoprotein Inhibition | Yes[6] | Unlikely to be a potent inhibitor |
| Akt/NF-κB Pathway Modulation | Yes | Unlikely to have the same effect |
Table 2: Key Physicochemical Properties
| Property | Ritonavir | This compound |
| Molecular Formula | C37H48N6O5S2 | C37H48N6O5S2 |
| Molecular Weight | 720.95 g/mol | 720.95 g/mol |
| Solubility | Soluble in methanol and ethanol, insoluble in water[15] | Expected to be identical to Ritonavir |
| Chiral Centers | (2S, 3S, 5S) | (2R, 3R, 5R) |
Experimental Protocols: Using this compound as a Negative Control
The following are detailed, albeit hypothetical, experimental protocols for using this compound as a negative control in key assays for Ritonavir activity. Researchers should obtain this compound through custom synthesis from specialized vendors.[10][11][16]
HIV-1 Protease Inhibition Assay
Objective: To confirm that this compound does not inhibit HIV-1 protease activity.
Methodology:
-
Reagents: Recombinant HIV-1 protease, a fluorogenic protease substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R), assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7), Ritonavir (positive control), this compound, and a vehicle control (e.g., DMSO).
-
Procedure:
-
Prepare a serial dilution of Ritonavir and this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each drug dilution (or vehicle control).
-
Add 80 µL of the fluorogenic substrate solution to each well.
-
Initiate the reaction by adding 10 µL of a pre-diluted HIV-1 protease solution to each well.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of Ritonavir and this compound. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value. It is expected that Ritonavir will show potent inhibition, while this compound will have no significant effect on protease activity.
CYP3A4 Inhibition Assay
Objective: To demonstrate that this compound does not inhibit CYP3A4 activity.
Methodology:
-
Reagents: Human liver microsomes (or recombinant CYP3A4), a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4), Ritonavir (positive control), this compound, and a vehicle control (DMSO).
-
Procedure:
-
Prepare serial dilutions of Ritonavir and this compound.
-
In a 96-well plate, pre-incubate the liver microsomes with the drug dilutions (or vehicle) for 15 minutes at 37°C.
-
Add the BFC substrate and incubate for a further 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the production of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)-coumarin) over time using a fluorescence plate reader (Excitation: ~409 nm, Emission: ~530 nm).
-
-
Data Analysis: Determine the rate of metabolite formation for each condition. Calculate the percent inhibition and determine the IC50 values. Ritonavir should exhibit strong inhibition, whereas this compound is expected to be inactive.
Cell-Based Viability/Toxicity Assay
Objective: To assess if the cellular effects of Ritonavir are specific and not due to general cytotoxicity.
Methodology:
-
Cell Line: A relevant cell line for the biological question (e.g., a cancer cell line to study off-target anti-proliferative effects).
-
Reagents: Cell culture medium, Ritonavir, this compound, vehicle control (DMSO), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Ritonavir, this compound, or vehicle for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability against drug concentration. If Ritonavir exhibits a specific biological effect (e.g., anti-proliferative), it should be observed at concentrations that are not generally cytotoxic. This compound should not show the same specific effect.
Visualizations: Signaling Pathways and Logical Frameworks
Ritonavir's Mechanism of Action
Caption: Ritonavir's inhibition of HIV protease, preventing viral maturation.
Pharmacokinetic Enhancement by Ritonavir
Caption: Ritonavir boosts other drugs by inhibiting their metabolism by CYP3A4.
Logical Framework for Using this compound as a Negative Control
Caption: Stereospecificity dictates Ritonavir's activity and this compound's inactivity.
Conclusion
The use of this compound as a negative control is a scientifically rigorous approach to validating the specificity of Ritonavir's biological effects. While direct experimental data on the enantiomer is limited, the foundational principles of stereochemistry in pharmacology provide a strong theoretical basis for its biological inertness. By incorporating this compound into experimental designs, researchers can significantly enhance the quality and interpretability of their data, leading to a more precise understanding of Ritonavir's mechanisms of action and its potential off-target effects. This guide provides the necessary framework for the confident application of this compound in future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ritonavir - Wikipedia [en.wikipedia.org]
- 6. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 8. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 9. psychosocial.com [psychosocial.com]
- 10. Ritonavir Enantiomer : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. alentris.org [alentris.org]
- 12. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]
- 16. Ritonavir Enantiomer | Ritonavir Enantiomer | Pharma Impurities | Dr. Ashavin [drashavins.com]
Methodological & Application
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note presents a highly selective High-Performance Liquid Chromatography (HPLC) method for the separation of Ritonavir and its diastereomer, ent-Ritonavir. The method utilizes a cellulose-based chiral stationary phase, providing excellent resolution and peak shape for the accurate quantification of the enantiomeric excess and the detection of chiral impurities in bulk drug substances and pharmaceutical formulations. This method is crucial for ensuring the stereochemical purity of Ritonavir, a critical quality attribute for its therapeutic efficacy and safety.
Introduction
Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS. It possesses four chiral centers, making a total of sixteen possible stereoisomers. The therapeutically active form is (5S,8S,10S,11S)-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid, 5-thiazolylmethyl ester. Its diastereomer, this compound, where all chiral centers are inverted, can be present as a process-related impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral drugs. Therefore, a robust and reliable analytical method for the separation and quantification of Ritonavir from its diastereomers is essential. This application note details a normal-phase HPLC method developed for this purpose.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).
-
Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Ultrasonic Bath: Branson 5800 or equivalent.
-
Syringe Filters: 0.45 µm PTFE.
-
Ritonavir Reference Standard (USP or equivalent).
-
This compound (custom synthesis or specialized supplier).
-
n-Hexane (HPLC grade).
-
Ethanol (anhydrous, HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Triethylamine (TEA) (HPLC grade).
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : TFA : TEA (950:50:1:1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ritonavir reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Ethanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Spiked Sample (for resolution): Prepare a solution containing 100 µg/mL of Ritonavir and spike it with a known concentration of this compound (e.g., 1 µg/mL) to verify the resolution.
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Ritonavir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Ethanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with Ethanol.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase for a final nominal concentration of 100 µg/mL of Ritonavir.
Results and Discussion
The developed method successfully separates Ritonavir from its diastereomer, this compound. The use of a cellulose-based chiral stationary phase in normal-phase mode provides a high degree of stereoselectivity. The addition of small amounts of TFA and TEA to the mobile phase helps to improve peak shape and reproducibility by minimizing ionic interactions with the stationary phase.
A representative chromatogram showing the separation is presented below (Note: This is a simulated chromatogram for illustrative purposes).
(Image of a chromatogram showing two well-resolved peaks for Ritonavir and this compound would be placed here in a formal application note.)
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Specificity | No interference from placebo was observed. The peaks for Ritonavir and this compound were well-resolved from each other and from other potential impurities. |
| Linearity (µg/mL) | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Resolution (Rs) | > 2.0 between Ritonavir and this compound |
The following table summarizes the expected retention times and system suitability parameters for the separation.
| Compound | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| This compound | ~ 12.5 | < 1.5 | > 5000 |
| Ritonavir | ~ 14.8 | < 1.5 | > 5000 |
Conclusion
The HPLC method described in this application note is suitable for the chiral separation of Ritonavir and its diastereomer, this compound, in both bulk drug and pharmaceutical dosage forms. The method is selective, linear, precise, and accurate, making it a valuable tool for quality control and stability studies.
Experimental Workflow and Logical Relationship Diagrams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir is a potent protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other antiretroviral drugs.[1] As a chiral molecule with multiple stereocenters, Ritonavir exists in various stereoisomeric forms. The enantiomer of the clinically used form is referred to as ent-Ritonavir. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties.[2][3] Therefore, the ability to selectively quantify this compound is crucial for comprehensive pharmacokinetic studies, impurity profiling in pharmaceutical formulations, and in the research and development of new stereoisomeric drugs.
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Ritonavir using various analytical techniques. These values can serve as a benchmark for the development and validation of a method for this compound.
Table 1: HPLC and LC-MS/MS Methods for Ritonavir Quantification
| Parameter | HPLC | LC-MS/MS | Reference(s) |
| Linearity Range | 10 - 50 ppm | 2.0 - 5000 ng/mL | [4][5] |
| Limit of Detection (LOD) | 1.203 µg/mL | Not Reported | [1] |
| Limit of Quantification (LOQ) | 4.011 µg/mL | 2.0 ng/mL | [1][5] |
| Recovery | ~100% | 85.7% - 106% | [1][5] |
| Precision (%RSD) | < 2.0% | < 15% | [6][7] |
Experimental Protocols
Standard (Achiral) Quantification of Ritonavir by RP-HPLC
This protocol describes a general method for the quantification of total Ritonavir in a sample, without distinguishing between enantiomers.
a. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.5) in a 50:40 (v/v) ratio with Methanol (10%)[4]
-
Flow Rate: 1.1 mL/min[4]
-
Detection Wavelength: 250 nm[8]
-
Ritonavir reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
b. Preparation of Solutions
-
Mobile Phase: Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. Mix with acetonitrile and methanol in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ritonavir reference standard and dissolve in 10 mL of mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-50 µg/mL).[4]
c. Sample Preparation (for Pharmaceutical Formulations)
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a known amount of Ritonavir into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
d. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions.
-
Record the chromatograms and measure the peak area for Ritonavir.
e. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Ritonavir in the sample by interpolating its peak area on the calibration curve.
Proposed Method: Chiral HPLC for the Quantification of this compound
Due to the lack of a standardized method for the quantification of this compound, the following protocol is a proposed approach based on established principles of chiral chromatography for structurally complex molecules, including other HIV protease inhibitors.[9][10] This method will require rigorous development and validation.
a. Instrumentation and Materials
-
HPLC system with UV or Diode Array Detector (DAD)
-
Chiral Stationary Phase (CSP): Polysaccharide-based chiral column (e.g., Amylose or Cellulose derivatives like Chiralpak® AD-H or Chiralcel® OD-H). These have shown broad applicability for the separation of chiral compounds.[11]
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for polysaccharide-based CSPs. A typical starting ratio could be 90:10 (v/v) n-hexane:isopropanol. For basic compounds like Ritonavir, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[9]
-
Flow Rate: 1.0 mL/min (to be optimized)
-
Detection Wavelength: 250 nm
-
This compound and Ritonavir reference standards (if available) or a racemic mixture.
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (for analysis of basic compounds)
b. Method Development Strategy
-
Column Screening: Screen different polysaccharide-based chiral columns (both amylose and cellulose-based) to identify the one that provides the best separation (resolution) between Ritonavir and this compound.
-
Mobile Phase Optimization:
-
Vary the ratio of n-hexane to the alcohol modifier to optimize retention and resolution.
-
Evaluate different alcohol modifiers (isopropanol, ethanol) as they can provide different selectivities.
-
Optimize the concentration of the amine modifier to achieve symmetrical peaks.
-
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve separation efficiency and reduce analysis time.
c. Proposed Experimental Protocol
-
Preparation of Solutions:
-
Prepare the mobile phase by mixing the selected solvents in the optimized ratio.
-
Prepare a stock solution of the Ritonavir/ent-Ritonavir mixture in the mobile phase.
-
Prepare a series of working standard solutions for calibration.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the standard solutions and the sample solution.
-
Identify the peaks corresponding to Ritonavir and this compound based on the injection of individual standards (if available) or by using a validated reference method.
-
-
Data Analysis and Validation:
-
Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Ritonavir and a general workflow for its chiral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2][3] It functions by preventing the cleavage of viral polyproteins, which results in the production of immature and non-infectious viral particles.[2][3][4] Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4][5] This property is widely exploited in combination antiretroviral therapy, where low "booster" doses of Ritonavir are used to increase the plasma concentrations and prolong the half-life of other co-administered protease inhibitors.[2][4]
ent-Ritonavir is the enantiomer of Ritonavir. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, they can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the biological evaluation of a single enantiomer, such as this compound, is crucial.
These application notes provide detailed protocols for evaluating the biological activity of this compound in various cell-based assays. The methodologies described are based on established assays for Ritonavir and are intended to serve as a starting point for researchers. It is essential to note that these protocols may require optimization for specific cell lines and experimental conditions.
Principle of Cell-Based Assays
Cell-based assays are fundamental tools in drug discovery and development, allowing for the study of a compound's biological effects in a cellular context. For this compound, the primary assays of interest include:
-
Antiviral Activity Assays: These assays determine the ability of this compound to inhibit viral replication in cultured cells. A common approach involves infecting a susceptible cell line with a virus in the presence of varying concentrations of the compound and measuring a viral marker (e.g., a viral enzyme, antigen, or a reporter gene) to quantify the extent of inhibition.
-
Cytotoxicity Assays: These assays are crucial to assess the toxicity of the compound to the host cells. The data is used to determine the therapeutic index, which is a measure of the drug's safety.
-
CYP3A4 Inhibition Assays: Given Ritonavir's potent inhibitory effect on CYP3A4, it is important to characterize this activity for this compound. Cell-based CYP3A4 inhibition assays typically use a cell line that expresses the enzyme and a substrate that is converted into a detectable product.
Data Presentation: In Vitro Activity of Ritonavir
The following table summarizes the reported in vitro activity of Ritonavir. Researchers should aim to generate a similar table for this compound to allow for direct comparison.
| Parameter | Cell Line | Virus/Enzyme | Value | Reference |
| EC50 | Various lymphoblastoid cell lines and peripheral blood lymphocytes | HIV-1 | 3.8 to 153 nM | [1] |
| Average EC50 | Low passage clinical isolates | HIV-1 | 22 nM (n=13) | [1] |
| CC50 | Several cell lines | - | > 20 µM | [1] |
| In Vitro Therapeutic Index | - | HIV-1 | At least 1000 | [1] |
Experimental Protocols
Antiviral Activity Assay: HIV-1 Replication Inhibition
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound for the inhibition of HIV-1 replication using a reporter cell line.
Materials:
-
HeLa-CD4-LTR-β-gal cells (or other suitable HIV-1 susceptible reporter cell line)
-
HIV-1 (laboratory-adapted strain, e.g., IIIB)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
β-galactosidase substrate (e.g., CPRG or a luminescent substrate)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar.
-
Treatment and Infection:
-
Remove the medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.
-
Add 50 µL of HIV-1 diluted in complete medium to each well (except cell controls) at a pre-determined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement (β-galactosidase activity):
-
Wash the cells with PBS.
-
Lyse the cells according to the lysis buffer manufacturer's instructions.
-
Add the β-galactosidase substrate to the cell lysates.
-
Incubate at 37°C until a color change is visible (for colorimetric assays) or for the recommended time (for luminescent assays).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the cell control wells.
-
Normalize the data by setting the virus control (no compound) as 100% infection.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
The same cell line used in the antiviral assay.
-
This compound
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with no compound as cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Endpoint Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Read the absorbance or luminescence.
-
Data Analysis:
-
Normalize the data by setting the cell control (no compound) as 100% viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the CC50 value using non-linear regression.
-
Cell-Based CYP3A4 Inhibition Assay
This protocol measures the 50% inhibitory concentration (IC50) of this compound on CYP3A4 activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or a cell line engineered to express CYP3A4.
-
This compound
-
CYP3A4 substrate (e.g., a fluorogenic or luminogenic substrate like P450-Glo™ CYP3A4 Assay)
-
Ketoconazole (positive control inhibitor)
-
Complete cell culture medium
-
96-well cell culture plates (white, opaque for luminescence)
-
CO2 incubator
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment and recovery.
-
Compound Treatment: Add serial dilutions of this compound and the positive control (ketoconazole) to the wells. Include wells with no compound as the 100% activity control. Pre-incubate for a short period (e.g., 30-60 minutes).
-
Substrate Addition: Add the CYP3A4 substrate to all wells.
-
Incubation: Incubate for the time recommended by the substrate manufacturer to allow for enzymatic conversion.
-
Endpoint Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the data by setting the no-compound control as 100% enzyme activity.
-
Plot the percentage of CYP3A4 activity against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Visualizations
Caption: Experimental workflow for a cell-based antiviral assay.
Caption: HIV life cycle and the mechanism of protease inhibitors.
Caption: Logical relationship for determining the Therapeutic Index.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of ent-Ritonavir powder in a laboratory setting. The included protocols offer step-by-step instructions for common analytical procedures.
Product Information
| Property | Value | Reference |
| Chemical Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | [1] |
| Molecular Formula | C37H48N6O5S2 | [1] |
| Molecular Weight | 720.94 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [1] |
Handling and Storage
This compound powder should be handled by trained personnel in a laboratory setting. Adherence to standard safety protocols is essential to minimize exposure and ensure the integrity of the compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound powder to prevent skin and eye contact, inhalation, and ingestion.
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |
Storage Conditions
Proper storage is crucial for maintaining the stability and purity of this compound powder.
| Condition | Guideline |
| Temperature | Long-term storage at -20°C is recommended for optimal stability. |
| Container | Store in a tightly sealed, light-resistant container. |
| Environment | Keep in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Solubility
This compound powder exhibits varying solubility in different solvents.
| Solvent | Solubility |
| Water | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble. |
| Ethanol | Soluble. |
| Methanol | Soluble. |
Stability Profile
Forced degradation studies indicate that this compound is susceptible to degradation under certain stress conditions. The following table summarizes the degradation of this compound under various conditions.
| Stress Condition | % Degradation |
| Acidic (0.1 N HCl) | Significant Degradation |
| Basic (0.1 N NaOH) | Significant Degradation |
| Oxidative (30% H2O2) | Moderate Degradation |
| Thermal (105°C) | Significant Degradation |
| Photolytic (Sunlight) | Minor Degradation |
Experimental Protocols
Protocol for Preparation of a Standard Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL standard stock solution of this compound in methanol.
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Analytical balance
-
10 mL volumetric flask
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.
-
Vortex or sonicate the flask for 10-15 minutes to ensure complete dissolution of the powder.
-
Once dissolved, add methanol to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C, protected from light.
Protocol for RP-HPLC Analysis of this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC system with a UV detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Acetonitrile and water (various ratios, e.g., 70:30 v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 240 nm. |
| Injection Volume | 10 µL. |
| Column Temperature | Ambient. |
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards by diluting the 1 mg/mL stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase.
-
Prepare the sample solution by dissolving a known amount of this compound powder in the mobile phase to a concentration within the calibration range.
-
Inject the blank (mobile phase), followed by the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Spill Cleanup and Disposal
Spill Cleanup Protocol
In the event of a spill of this compound powder, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear two pairs of gloves, a lab coat, safety goggles, and a respirator.
-
Contain the Spill:
-
For a dry powder spill , gently cover the spill with absorbent pads dampened with water to avoid raising dust.
-
For a solution spill , cover the spill with absorbent material, starting from the outside and working inwards.
-
-
Clean the Area:
-
Carefully collect the absorbed material and any contaminated debris using a scoop and scraper. Place all waste into a labeled hazardous waste bag.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Dispose of Waste: Seal the hazardous waste bag and dispose of it according to your institution's guidelines for hazardous chemical waste.
-
Decontaminate: Thoroughly wash your hands and any affected skin areas with soap and water after removing PPE.
Waste Disposal
All waste containing this compound, including unused powder, contaminated materials from spill cleanup, and empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Ritonavir, the enantiomer of the widely used antiretroviral drug Ritonavir, is a compound of significant interest in pharmaceutical research. As with Ritonavir, this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting low solubility and low permeability. This inherent poor aqueous solubility presents a considerable challenge for in vitro and in vivo studies, necessitating the use of specific solvents and protocols to achieve desired concentrations for experimental assays. These application notes provide detailed protocols for the effective dissolution of this compound for research purposes.
Data Presentation: Solubility of this compound
The solubility of this compound is comparable to that of Ritonavir. The following table summarizes the solubility of Ritonavir in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Methanol | Freely Soluble | [1] |
| Isopropanol | Soluble | [1] |
| Water | Practically Insoluble (~5 µg/mL) | [2] |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in a suitable organic solvent. This stock solution can then be used for serial dilutions or for the preparation of aqueous working solutions.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound crystalline solid using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize degradation.
Protocol 2: Preparation of an Aqueous Working Solution
Due to the poor aqueous solubility of this compound, a two-step process is recommended for preparing aqueous working solutions for cell-based assays or other experiments requiring a physiological buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Vortex mixer
Procedure:
-
Initial Dilution: Begin by diluting the high-concentration this compound stock solution (from Protocol 1) with the aqueous buffer of choice. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Stepwise Dilution (Recommended): To avoid precipitation, it is best to perform the dilution in a stepwise manner. For instance, first dilute the DMSO stock into a smaller volume of the aqueous buffer and vortex well. Then, add this intermediate dilution to the final volume of the buffer.
-
Final Concentration: For maximum solubility in aqueous buffers, it is often necessary to first dissolve ritonavir in DMSO and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to the potential for precipitation and degradation.
Visualizations
Figure 1. Experimental workflow for dissolving this compound.
Figure 2. Simplified signaling pathway of Ritonavir's mechanism of action.
References
Application Notes
Introduction to ent-Ritonavir
Ritonavir is an antiretroviral drug of the protease inhibitor class used to treat HIV infection.[1] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key pathway for the metabolism of many drugs.[2] This property has led to its widespread use at sub-therapeutic doses as a pharmacokinetic enhancer or "booster" for other protease inhibitors and antiviral drugs, increasing their bioavailability and prolonging their half-life.[2][3] this compound is the enantiomer of Ritonavir. While its specific biological activities are not well-documented, it is crucial to assume they may differ from Ritonavir. The protocols outlined here are designed to establish a baseline for in vivo studies in mice.
Mechanism of Action (Based on Ritonavir)
The primary mechanism of action for Ritonavir's boosting effect is the potent, mechanism-based inhibition of CYP3A4 in the liver and intestinal wall.[2] This reduces the first-pass metabolism of co-administered drugs that are substrates of CYP3A4. Additionally, Ritonavir is known to inhibit the drug efflux transporter P-glycoprotein (P-gp), further increasing the absorption and tissue penetration of co-administered drugs.[4] While it is a strong inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6, Ritonavir can also act as an inducer for other enzymes like CYP1A2, CYP2B6, CYP2C9, and glucuronosyl transferase (UGT), which can lead to complex drug-drug interactions.[2][4]
Caption: Pharmacokinetic boosting mechanism of this compound.
Signaling Pathway Interactions
Beyond its effects on drug metabolism, Ritonavir has been shown to modulate intracellular signaling pathways. Notably, it can influence the PI3K/Akt pathway, which is a critical regulator of cell survival, growth, and proliferation.[5] Studies have demonstrated that Ritonavir can decrease the phosphorylation (activation) of Akt, which may contribute to some of its anti-tumor activities observed in preclinical models.[4][5] However, it is worth noting that cell-type specific effects have been reported, with one study showing increased Akt phosphorylation in mouse spermatozoa upon Ritonavir treatment.[6]
Caption: Potential interaction of this compound with the PI3K/Akt signaling pathway.
Summary of in vivo Data (Based on Ritonavir)
The following tables summarize quantitative data from studies using Ritonavir in rodents, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Boosting Effect of Ritonavir (50 mg/kg, oral) in Mice
| Co-administered Drug | Fold Increase in AUC (Area Under the Curve) |
|---|---|
| Saquinavir | 325-fold |
| Fexofenadine | 13-fold |
| Pravastatin | 7-fold |
| Midazolam | 5-fold |
Data sourced from Tomaru et al.[7]
Table 2: Reported Doses of Ritonavir Used in Rodent Studies
| Species | Dose | Route | Study Context | Reference |
|---|---|---|---|---|
| Mouse | 12.5 mg/kg/day | Oral | Cancer model (with docetaxel) | [4] |
| Mouse | 25 mg/kg | Oral | Single-dose pharmacokinetics | [8] |
| Mouse | 50 mg/kg | Oral | Pharmacokinetic boosting study | [7] |
| Rat | 20 mg/kg | Oral Gavage | Drug interaction study | [9] |
| Rat | 180 mg/kg | Oral Gavage | Drug interaction study |[9] |
Table 3: Summary of Potential Toxicities and Monitoring Parameters (for Chronic Studies)
| Potential Toxicity | Monitoring Parameters | Reference |
|---|---|---|
| Hepatotoxicity | Serum levels of ALT, AST; liver histology | [1] |
| Hyperlipidemia | Serum cholesterol and triglyceride levels | [1][10] |
| Hyperglycemia | Blood glucose levels | [10] |
| Fat Redistribution | Visual assessment, body composition analysis | [1] |
| Reproductive Toxicity | Sperm function analysis, fertility studies |[6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Interaction Study in Mice
Objective: To determine the effect of orally administered this compound on the plasma pharmacokinetics of a co-administered investigational compound (Compound X) in mice.
Materials:
-
Male or female C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound powder
-
Compound X
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile water for injection or saline
-
Oral gavage needles (20-22 gauge, flexible or ball-tipped)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Pipettes and sterile tips
-
Animal scale
-
Anesthetic (e.g., isoflurane) for terminal bleed (if applicable)
Caption: General experimental workflow for a pharmacokinetic interaction study.
Methods:
Step 1: Animal Handling and Acclimatization
-
House mice in a controlled environment (12:12 hour light:dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Allow mice to acclimatize to the facility for a minimum of 7 days before the experiment.
-
On the day of the study, weigh each animal to determine the precise dosing volume.
Step 2: Formulation of this compound for Oral Gavage Note: this compound is predicted to be poorly soluble in water. A suspension or solution using a suitable vehicle is required. Test the formulation for stability before use.
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and average weight of the mice.
-
Prepare the vehicle. A commonly used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[11]
-
To prepare the dosing formulation (e.g., for a 5 mg/mL solution to dose at 10 mL/kg): a. Weigh the required amount of this compound powder. b. Add the DMSO portion of the vehicle first and vortex/sonicate until the compound is fully dissolved. c. Add the PEG300 and Tween-80 and mix thoroughly. d. Finally, add the saline dropwise while continuously mixing to avoid precipitation.
-
Prepare the vehicle-only control using the same procedure without adding the drug.
Step 3: Dosing Procedure (Oral Gavage)
-
Restrain the mouse firmly by scruffing the neck to immobilize the head. The head should be slightly extended to create a straight line to the esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
Once at the predetermined depth, slowly administer the calculated volume of the this compound formulation or vehicle (typically 5-10 mL/kg).[5]
-
Administer Compound X via the desired route (e.g., a second oral gavage) 30-60 minutes after the this compound/vehicle dose.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress.[12]
Step 4: Blood Sample Collection (Serial Sampling) Note: Serial microsampling is preferred to reduce animal usage and inter-animal variability.
-
Collect blood samples (approx. 20-30 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose of Compound X).
-
Warm the mouse's tail under a heat lamp to dilate the lateral tail vein.
-
Slightly nick the vein with a sterile lancet or needle.
-
Collect the blood into a K2-EDTA-coated capillary tube or directly into a microcentrifuge tube containing anticoagulant.[13]
-
Apply gentle pressure to the tail with sterile gauze to stop the bleeding.
-
Alternate between the left and right lateral tail veins for subsequent samples.
Step 5: Sample Processing and Bioanalysis
-
Immediately after collection, place blood samples on ice.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of Compound X (and this compound if required) using a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Step 6: Data Analysis
-
Plot the mean plasma concentration of Compound X versus time for both the vehicle-treated and this compound-treated groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
CL/F (Apparent total clearance)
-
t1/2 (Terminal half-life)
-
-
Compare the parameters between the two groups to determine the magnitude of the pharmacokinetic interaction.
References
- 1. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 5. Ritonavir inhibits NF-AT activation through modulation of the PI-3 kinase/Akt Ppathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive toxicity of ritonavir in male: Insight into mouse sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the pharmacokinetic boosting effects of ritonavir on oral bioavailability of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of ritonavir on the pharmacokinetics of clonidine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ritonavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant impediment to the efficacy of chemotherapy in cancer treatment and the management of viral infections. One of the primary mechanisms underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of therapeutic agents. Additionally, the metabolic activity of enzymes like cytochrome P450 3A4 (CYP3A4) can lead to the rapid breakdown of active drugs, further diminishing their effectiveness.
ent-Ritonavir, an enantiomer of the HIV protease inhibitor Ritonavir, has emerged as a valuable tool in drug resistance studies. Beyond its primary therapeutic role, this compound is a potent inhibitor of both P-gp and CYP3A4.[1] This dual inhibitory action makes it an effective agent to reverse drug resistance and enhance the bioavailability and efficacy of various therapeutic compounds.[2] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate and overcome drug resistance.
Mechanisms of Action in Drug Resistance
This compound's utility in drug resistance studies stems from two primary mechanisms:
-
Inhibition of P-glycoprotein (P-gp): P-gp is a transmembrane protein that actively transports a wide range of structurally diverse drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect. This compound competitively inhibits P-gp, blocking the efflux of co-administered drugs and restoring their cytotoxic or antiviral activity in resistant cells.[1][2]
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a large number of drugs. By inhibiting CYP3A4, this compound slows down the metabolic clearance of co-administered drugs that are substrates for this enzyme. This "boosting" effect leads to higher and more sustained plasma concentrations of the active drug, enhancing its therapeutic potential.[2][3]
Furthermore, recent studies have indicated that this compound may also influence key signaling pathways involved in cell survival and proliferation, such as the AKT and NF-κB pathways, which are often dysregulated in drug-resistant cancers.[4][5] Inhibition of the AKT pathway by ritonavir can lead to apoptosis in cancer cells.[4] The NF-κB pathway is also implicated in drug resistance through the regulation of MDR1 expression.[6]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in overcoming drug resistance in various cancer cell lines. The data illustrates the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence of this compound, indicating a reversal of resistance.
| Cell Line | Primary Drug | IC50 of Primary Drug Alone (nM) | IC50 of Primary Drug + this compound (nM) | Fold-Reversal of Resistance | Reference |
| DU-145DOC10 (Docetaxel-Resistant Prostate Cancer) | Docetaxel | 9.5 | 2.8 (with 10 µM Ritonavir) | 3.4 | [7] |
| 22Rv1DOC8 (Docetaxel-Resistant Prostate Cancer) | Docetaxel | 219 | 26 (with 32 µM Ritonavir) | 8.4 | [7] |
| A549 (Lung Adenocarcinoma) | Ritonavir | ~25 µM (after survivin RNAi) | N/A | N/A | [8] |
| H522 (Lung Adenocarcinoma) | Ritonavir | ~25 µM (after survivin RNAi) | N/A | N/A | [8] |
| SGC7901/VCR (Vincristine-Resistant Gastric Cancer) | Doxorubicin | 1.6 ± 0.12 µM | 0.11 ± 0.015 µM (with 10 µmol/L LY980503) | 14.5 | [9] |
| FL/Doxo (Doxorubicin-Resistant Hematopoietic Cells) | Doxorubicin | ~30 nM | N/A | N/A | [10] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the potential of this compound to reverse drug resistance.
Cell Viability Assay (CellTiter-Blue® Assay)
This assay determines the cytotoxicity of a chemotherapeutic agent in the presence and absence of this compound.
Materials:
-
Resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Reagent
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Remove the medium from the wells and add 100 µL of the drug solutions (with and without this compound). Include wells with medium only (no cells) as a background control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
P-glycoprotein Efflux Assay (Calcein-AM Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells
-
Assay buffer (e.g., HBSS)
-
Calcein-AM
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Wash the cells with assay buffer.
-
Prepare solutions of this compound and the positive control at various concentrations in the assay buffer.
-
Add the inhibitor solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add Calcein-AM (final concentration of 0.25 µM) to each well.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold assay buffer.
-
Measure the intracellular fluorescence at an excitation of 494 nm and an emission of 517 nm.
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
CYP3A4 Inhibition Assay (Fluorometric)
This assay determines the inhibitory effect of this compound on CYP3A4 activity using a fluorogenic substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH generating system
-
This compound
-
Positive control CYP3A4 inhibitor (e.g., Ketoconazole)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in potassium phosphate buffer.
-
In a 96-well plate, add the buffer, the CYP3A4 enzyme, and the test compounds (this compound or control).
-
Add the BFC substrate to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH generating system to each well.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product at an excitation of 405 nm and an emission of 530 nm.
-
Calculate the percent inhibition of CYP3A4 activity and determine the IC50 value for this compound.
Western Blot Analysis of P-glycoprotein Expression
This protocol is used to determine if this compound treatment alters the expression level of P-gp in resistant cells.
Materials:
-
Resistant and parental cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with and without this compound for a specified period (e.g., 48-72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of ritonavir changes in methadone pharmacokinetics and pharmacodynamics: II. Ritonavir effects on CYP3A and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB transcription factor induces drug resistance through MDR1 expression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HIV Protease Inhibitor Ritonavir Inhibits Lung Cancer Cells, in part, by Inhibition of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of multidrug resistance in vincristine-resistant human gastric cancer cell line SGC7901/VCR by LY980503 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacological and biochemical research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specific to the compound of interest. An ideal negative control should be structurally similar to the active compound but devoid of its biological activity.[1] For chiral molecules like Ritonavir, its enantiomer, ent-Ritonavir, serves as an excellent candidate for a negative control. This document provides detailed application notes and protocols for utilizing this compound in key experiments related to the primary functions of Ritonavir: inhibition of HIV-1 protease and cytochrome P450 3A4 (CYP3A4).
Ritonavir is a potent inhibitor of both HIV-1 protease, an enzyme crucial for viral maturation, and CYP3A4, a key enzyme in drug metabolism.[2][3][4] Due to the stereospecific nature of enzyme-ligand interactions, it is hypothesized that this compound, being the mirror image of Ritonavir, will not bind effectively to the active sites of these enzymes and will therefore exhibit significantly lower or no inhibitory activity.[5][6][7]
These notes provide hypothetical yet illustrative data to demonstrate the expected outcomes when using this compound as a negative control in these assays.
Key Applications
-
Validation of HIV-1 Protease Inhibition: To confirm that the antiviral activity observed with Ritonavir is due to specific inhibition of the HIV-1 protease and not due to non-specific effects.
-
Assessment of CYP3A4 Inhibition Specificity: To ensure that the inhibition of CYP3A4-mediated metabolism is a specific action of Ritonavir and not a general property of the molecular scaffold.
Data Presentation
The following tables summarize the expected quantitative data from comparative experiments between Ritonavir and this compound.
Table 1: Hypothetical Inhibitory Activity against HIV-1 Protease
| Compound | IC₅₀ (nM) |
| Ritonavir | 15 |
| This compound | > 10,000 |
| Pepstatin A (Positive Control) | 1 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data is illustrative.
Table 2: Hypothetical Inhibitory Activity against CYP3A4
| Compound | IC₅₀ (µM) |
| Ritonavir | 0.1 |
| This compound | > 50 |
| Ketoconazole (Positive Control) | 0.05 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the CYP3A4 metabolic activity. Data is illustrative.
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits.[8]
a. Materials:
-
HIV-1 Protease (recombinant)
-
HIV-1 Protease Substrate (e.g., a fluorogenic peptide)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Ritonavir
-
This compound
-
Pepstatin A (Positive Control Inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = ~330/450 nm)
b. Experimental Workflow Diagram:
Caption: Workflow for the HIV-1 Protease Inhibition Assay.
c. Protocol:
-
Compound Preparation: Prepare serial dilutions of Ritonavir, this compound, and Pepstatin A in DMSO. A typical starting concentration for Ritonavir and Pepstatin A would be 1 µM, while for this compound, it would be 100 µM. Further dilute these stock solutions in Assay Buffer.
-
Assay Plate Setup: To a 96-well black microplate, add 10 µL of the diluted compounds or controls (Assay Buffer with DMSO for no-inhibitor control, Pepstatin A for positive inhibition control).
-
Enzyme Addition: Add 80 µL of diluted HIV-1 Protease to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the HIV-1 Protease Substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression model.
CYP3A4 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing CYP3A4 inhibition using a fluorogenic probe substrate.
a. Materials:
-
Human Liver Microsomes (or recombinant CYP3A4)
-
CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
NADPH regenerating system (or NADPH)
-
Phosphate Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
Ritonavir
-
This compound
-
Ketoconazole (Positive Control Inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = ~430/500 nm)
b. Experimental Workflow Diagram:
Caption: Workflow for the CYP3A4 Inhibition Assay.
c. Protocol:
-
Compound Preparation: Prepare serial dilutions of Ritonavir, this compound, and Ketoconazole in DMSO. A typical starting concentration for Ritonavir and Ketoconazole would be 10 µM, while for this compound, it would be 500 µM. Further dilute these in Phosphate Buffer.
-
Assay Plate Setup: To a 96-well black microplate, add the diluted compounds or controls.
-
Microsome/Enzyme Addition: Add human liver microsomes or recombinant CYP3A4 to each well.
-
Pre-incubation with Inhibitor: Pre-incubate the plate at 37°C for 5 minutes.
-
Substrate Addition: Add the BFC substrate to each well.
-
Pre-incubation with Substrate: Pre-incubate the plate at 37°C for another 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system or NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over 30 minutes at an excitation wavelength of ~430 nm and an emission wavelength of ~500 nm.
-
Data Analysis: Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
HIV Life Cycle and Protease Inhibition
Ritonavir inhibits a critical step in the HIV life cycle. After the virus enters a host cell and its RNA is reverse-transcribed into DNA and integrated into the host genome, the host cell machinery produces viral polyproteins. These long protein chains are non-functional until they are cleaved into smaller, functional proteins by HIV protease. Ritonavir, by inhibiting this enzyme, prevents the maturation of new, infectious virions.
Caption: HIV life cycle and the target of Ritonavir.
CYP3A4-Mediated Drug Metabolism
CYP3A4 is a major enzyme in the liver and gut that metabolizes a wide range of drugs. By inhibiting CYP3A4, Ritonavir can "boost" the levels of other drugs that are substrates for this enzyme, increasing their therapeutic efficacy. This compound is not expected to inhibit this process.
Caption: Mechanism of Ritonavir-mediated CYP3A4 inhibition.
Conclusion
References
- 1. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]
- 2. Asymmetric dihydroxylation route to a dipeptide isostere of a protease inhibitor: enantioselective synthesis of the core unit of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Hydroazidation of Amino Enones: Synthesis of the Ritonavir/Lopinavir Core [ouci.dntb.gov.ua]
- 7. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 8. abcam.co.jp [abcam.co.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Ritonavir, the enantiomer of the well-known HIV protease inhibitor Ritonavir, serves as a critical tool in the study of P-glycoprotein (P-gp) inhibition. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a significant role in drug disposition and multidrug resistance. By actively transporting a wide range of xenobiotics out of cells, P-gp can limit the oral bioavailability and tissue penetration of many drugs. Understanding the interaction of novel chemical entities with P-gp is, therefore, a crucial aspect of drug discovery and development.
While this compound is often utilized as a negative control for anti-HIV activity in studies involving Ritonavir, it is presumed to retain potent P-glycoprotein inhibitory effects. This makes it a valuable research compound for elucidating the role of P-gp in drug transport without the confounding antiviral effects of Ritonavir. These application notes provide an overview of the use of this compound in studying P-gp inhibition and detailed protocols for common in vitro assays.
Quantitative Data: P-glycoprotein Inhibition by Ritonavir
The following table summarizes the 50% inhibitory concentrations (IC50) of Ritonavir against P-gp mediated transport from various in vitro studies. These values can serve as a reference for designing experiments with this compound.
| Cell Line/System | Probe Substrate | IC50 (µM) | Reference |
| Porcine Brain Capillary Endothelial Cells | Saquinavir | 0.2 | [1] |
| Caco-2 cells | Rhodamine 123 | ~10 (Marked Inhibition) | [2] |
| Human Lymphocytes | Rhodamine 123 | ~10 (Marked Inhibition) | [2] |
Signaling Pathways and Experimental Workflows
P-glycoprotein Regulation Signaling Pathway
The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways can provide context for the cellular effects of P-gp inhibitors.
Caption: Overview of key signaling pathways regulating P-glycoprotein expression.
Experimental Workflow for Caco-2 Permeability Assay
This workflow outlines the key steps in assessing a compound's potential as a P-gp substrate and inhibitor using the Caco-2 cell model.
Caption: Workflow for assessing P-gp interaction using Caco-2 cells.
Experimental Workflow for Rhodamine 123 Efflux Assay
This workflow illustrates the process of determining P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
Experimental Protocols
Caco-2 Bidirectional Permeability Assay for P-gp Inhibition
This protocol is designed to determine the IC50 of a test compound (e.g., this compound) for the inhibition of P-gp-mediated transport of a probe substrate.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
P-gp probe substrate (e.g., Digoxin, [14C]-Mannitol)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Scintillation counter and fluid (if using radiolabeled substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically used.
-
Alternatively, the permeability of a paracellular marker like [14C]-mannitol can be assessed. The Papp for mannitol should be < 1.0 x 10^-6 cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare transport solutions in HBSS:
-
Probe substrate alone (control).
-
Probe substrate with a series of concentrations of this compound.
-
Probe substrate with a positive control inhibitor (e.g., 100 µM Verapamil).
-
-
To assess basolateral-to-apical (B-A) transport (efflux), add the transport solutions to the basolateral chamber (1.5 mL) and HBSS to the apical chamber (0.5 mL).
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 60, 90, or 120 minutes).
-
At the end of the incubation, collect samples from the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the probe substrate in the samples using an appropriate method (e.g., LC-MS/MS for digoxin, scintillation counting for radiolabeled compounds).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate (µmol/s or cpm/s), A is the surface area of the insert (cm²), and C0 is the initial concentration in the donor chamber (µmol/mL or cpm/mL).
-
-
Calculate the percent inhibition of the probe substrate's efflux for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Rhodamine 123 Accumulation/Efflux Assay in P-gp Overexpressing Cells
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells that overexpress P-gp (e.g., MDR1-MDCK or certain cancer cell lines).
Materials:
-
P-gp overexpressing cell line (e.g., MDR1-MDCK) and the corresponding parental cell line (MDCK).
-
Cell culture medium appropriate for the cell line.
-
96-well black, clear-bottom plates.
-
Rhodamine 123.
-
This compound.
-
Positive control inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Compound Incubation:
-
Wash the cells with warm PBS.
-
Add medium containing various concentrations of this compound or the positive control inhibitor to the wells. Include a vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading and Efflux:
-
Add Rhodamine 123 to all wells to a final concentration of, for example, 5 µM.
-
Incubate for 60-90 minutes at 37°C to allow for cell loading.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123 and halt efflux.
-
-
Fluorescence Measurement:
-
Lyse the cells with lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence in the P-gp overexpressing cells to the fluorescence in the parental cells (which represents maximum accumulation).
-
Calculate the percent inhibition of Rhodamine 123 efflux for each concentration of this compound relative to the vehicle control. The fluorescence in the presence of a saturating concentration of a potent inhibitor like Verapamil can be set as 100% inhibition.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for investigating the role of P-glycoprotein in drug transport. The protocols provided herein for the Caco-2 permeability assay and the Rhodamine 123 efflux assay are standard in vitro methods to characterize the P-gp inhibitory potential of compounds. While specific quantitative data for this compound remains to be published, the information available for Ritonavir provides a strong basis for experimental design. Researchers are encouraged to determine the IC50 of this compound in their specific assay systems to accurately interpret their findings.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Ritonavir, the enantiomer of the widely used HIV protease inhibitor Ritonavir, is a compound of interest in various fields of research, including antiviral and anticancer studies. As with any pharmacologically active agent, understanding its cytotoxicity profile is crucial for preclinical safety assessment and for elucidating its mechanisms of action. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in relevant cell culture models, focusing on endothelial and hepatic cell lines, which are pertinent to the known side effects of Ritonavir. The provided methodologies cover the determination of cell viability, the quantification of cytotoxicity, and the analysis of apoptotic pathways.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound are both dose- and time-dependent. Below are tables summarizing the available quantitative data on the cytotoxicity of Ritonavir. It is important to note that specific IC50/CC50 values for the this compound enantiomer are not widely published; the data presented here for Ritonavir can serve as a benchmark for cytotoxicity studies.
Table 1: Cell Viability in Human Microvascular Endothelial Cells (HMEC-1) Treated with Ritonavir
| Treatment Duration | Ritonavir Concentration (µM) | Cell Viability (%) |
| 8 hours | 30 | 76.8 ± 3.1 |
| 24 hours | 30 | 67.8 ± 3.6 |
| 48 hours | 30 | 52.0 ± 4.2 |
| 72 hours | 30 | 43.7 ± 3.0 |
| 48 hours | 10 | No significant decrease |
| 48 hours | 15 | Significant decrease |
| 48 hours | 30 | Significant decrease |
Data compiled from studies demonstrating a significant decline in HMEC viability at concentrations of 15 µM and above.[1]
Table 2: Cytotoxicity (CC50) of Ritonavir in Various Cell Lines
| Cell Line | Treatment Duration | CC50 (µM) | Assay |
| CRFK | 48 hours | 39.9 | MTT |
| A549 (Lung Adenocarcinoma) | Not Specified | 35 | MTT |
| H522 (Lung Adenocarcinoma) | Not Specified | 42 | MTT |
This table includes CC50 and IC50 values from various studies to provide a comparative overview of Ritonavir's cytotoxic potential.[2]
Experimental Workflow for this compound Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Cell Culture
a) Human Microvascular Endothelial Cells (HMEC-1)
-
Basal Medium: MCDB 131.
-
Supplements:
-
10% Fetal Bovine Serum (FBS)
-
10 ng/mL Epidermal Growth Factor (EGF)
-
1 µg/mL Hydrocortisone
-
100 U/mL Penicillin and 100 µg/mL Streptomycin
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency.
b) Human Hepatocellular Carcinoma Cells (HepG2)
-
Basal Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).
-
Supplements:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: At a ratio of 1:4 to 1:6 when cells are confluent.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.
-
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
-
Apoptosis Assessment: TUNEL Assay (Flow Cytometry)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
6-well plates
-
This compound stock solution
-
TUNEL assay kit (for flow cytometry)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (provided in the kit)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix and permeabilize the cells according to the kit protocol. This typically involves incubation with a formaldehyde-based fixative followed by an alcohol or detergent-based permeabilization buffer.
-
Resuspend the cells in the TdT reaction buffer containing TdT enzyme and a fluorescently labeled dUTP.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells to remove unincorporated nucleotides.
-
Resuspend the cells in PBS or a suitable sheath fluid.
-
Analyze the samples using a flow cytometer, detecting the fluorescence of the labeled cells.
-
Signaling Pathway of this compound-Induced Cytotoxicity
Studies on Ritonavir indicate that its cytotoxicity is initiated by endoplasmic reticulum (ER) stress, which subsequently triggers mitochondria-mediated apoptosis.
This pathway illustrates that this compound induces ER stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR, through sensors like PERK, IRE1, and ATF6, upregulates the pro-apoptotic transcription factor CHOP. CHOP, in turn, promotes the activation of Bax, which permeabilizes the mitochondrial outer membrane. This results in the release of cytochrome c, activating the caspase cascade (caspase-9 and -7), leading to PARP cleavage and ultimately, apoptosis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Ritonavir is the enantiomer of Ritonavir, a potent peptidomimetic inhibitor of the Human Immunodeficiency Virus (HIV)-1 and HIV-2 proteases. Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART), primarily utilized as a pharmacokinetic enhancer or "booster" for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This inhibition slows the metabolism of co-administered drugs, increasing their bioavailability and therapeutic efficacy.
Given that this compound is the mirror image of Ritonavir, it is crucial to note that its biological activity, including its potency against HIV protease and CYP3A4, may differ significantly. Enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the following application notes and protocols, based on the well-characterized activities of Ritonavir, should be considered as a starting point for the investigation of this compound. All protocols and expected outcomes must be experimentally validated for this compound.
Principle Applications in High-Throughput Screening (HTS)
Based on the known targets of Ritonavir, this compound can be hypothetically employed in HTS assays for two primary applications:
-
Screening for Inhibitors of HIV-1 Protease: As a reference compound or tool compound in assays designed to identify novel inhibitors of HIV-1 protease, a critical enzyme for viral maturation and infectivity.[2]
-
Screening for Inhibitors of Cytochrome P450 3A4: As a potent, known inhibitor to validate and standardize assays aimed at identifying compounds that modulate the activity of CYP3A4, a key enzyme in drug metabolism.[4][5][6]
Data Presentation: Quantitative Activity of Ritonavir
The following tables summarize the reported quantitative data for Ritonavir against its primary targets. These values provide a benchmark for the expected potency of a strong inhibitor in these assays. The corresponding values for this compound must be determined experimentally.
Table 1: In Vitro Inhibition of HIV-1 Protease by Ritonavir
| Assay Type | Target | IC50 / EC50 | Reference |
| Cell-based MTT-MT4 assay | HIV-1 Protease | 4.0 ng/ml (serum-free) | [7] |
| Antiviral Activity Assay | HIV-1 Protease | 0.022 - 0.13 µM | |
| Antiviral Activity Assay | HIV-2 Protease | 0.16 µM |
Table 2: In Vitro Inhibition of Cytochrome P450 3A4 by Ritonavir
| Assay System | Substrate | IC50 / Ki | Reference |
| Human Liver Microsomes | Testosterone 6β-hydroxylation | 0.034 µM (IC50) | [5] |
| Human Liver Microsomes | Testosterone 6β-hydroxylation | 0.019 µM (Ki) | [5] |
| Recombinant CYP3A4 | Various | 0.01 - 0.04 µM (IC50) | [4][5] |
| P-glycoprotein extrusion of saquinavir | Saquinavir | 0.2 µM (IC50) | [8] |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Caption: Mechanism of CYP3A4 Inhibition by this compound.
Experimental Protocols
High-Throughput Screening for HIV-1 Protease Inhibitors using a FRET-based Assay
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and principles of Fluorescence Resonance Energy Transfer (FRET) assays.[9][10][11]
Objective: To identify and characterize inhibitors of HIV-1 protease activity in a high-throughput format.
Assay Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., with HiLyte Fluor™488/QXL™520 pair)[9]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)
-
This compound (as a potential reference inhibitor)
-
Pepstatin A (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520)
Experimental Workflow:
Caption: HTS Workflow for HIV-1 Protease FRET Assay.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well assay plate.
-
Include wells with DMSO only (negative control) and a known inhibitor like Pepstatin A (positive control).
-
-
Enzyme Addition:
-
Prepare a working solution of HIV-1 Protease in assay buffer at the desired concentration.
-
Dispense the enzyme solution into each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence kinetically over a period of 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
Where V is the reaction velocity.
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Screening for CYP3A4 Inhibitors using a Luminescent Assay
This protocol is based on the Promega P450-Glo™ CYP3A4 Assay system.[12][13][14][15]
Objective: To identify and characterize inhibitors of CYP3A4 activity in a high-throughput format.
Assay Principle: This assay utilizes a luminogenic proluciferin substrate that is a specific substrate for CYP3A4. The enzyme converts the substrate into luciferin, which is then detected in a second reaction with luciferase, producing a luminescent signal that is directly proportional to CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4 membranes (e.g., from insect cells)
-
P450-Glo™ CYP3A4 Substrate (e.g., Luciferin-IPA or Luciferin-PPXE)
-
NADPH Regeneration System
-
Luciferin Detection Reagent (containing luciferase)
-
Reaction Buffer (e.g., Potassium Phosphate Buffer)
-
This compound (as a potential reference inhibitor)
-
Ketoconazole (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well white, opaque plates
-
Luminometer
Experimental Workflow:
Caption: HTS Workflow for P450-Glo™ CYP3A4 Assay.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well white assay plate.
-
Include wells with DMSO only (negative control) and Ketoconazole (positive control).
-
-
Enzyme/Substrate Mix Addition:
-
Prepare a master mix containing the CYP3A4 membranes and the luminogenic substrate in the reaction buffer.
-
Dispense the enzyme/substrate mix into each well of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate for 10-20 minutes at 37°C to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the NADPH Regeneration System according to the manufacturer's instructions.
-
Add the NADPH solution to all wells to initiate the CYP3A4 reaction.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Add the Luciferin Detection Reagent to all wells. This reagent stops the CYP3A4 reaction and initiates the luminescent signal production.
-
Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence in a plate-reading luminometer.
-
Calculate the % inhibition as described in the HIV-1 protease assay protocol, using the luminescent signal instead of reaction velocity.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Disclaimer
The information provided in these application notes is based on the known biological activities of Ritonavir. The enantiomer, this compound, may exhibit different potency, selectivity, and off-target effects. All protocols, including reagent concentrations, incubation times, and expected results, must be independently optimized and validated for this compound in your specific laboratory setting. The IC50 values provided for Ritonavir are for reference only and should not be assumed to be representative of this compound's activity.
References
- 1. Model System for High-Throughput Screening of Novel Human Immunodeficiency Virus Protease Inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsf.org [apsf.org]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV protease inhibitor ritonavir: a more potent inhibitor of P-glycoprotein than the cyclosporine analog SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 12. promega.com [promega.com]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
- 15. biocompare.com [biocompare.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ent-Ritonavir synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in the Peptide Coupling Step
Question: We are experiencing a low yield during the coupling of the diamino alcohol core with the valine derivative. What are the common causes and how can we improve the yield?
Answer: Low yields in peptide coupling reactions are a frequent challenge. Several factors can contribute to this issue. Here are some common causes and troubleshooting steps:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the N-protected valine derivative must be fully activated to react efficiently with the amine.
-
Solution: Ensure that the activating agent (e.g., DCC, EDC, HATU) is fresh and used in the correct stoichiometric amount. The reaction should be monitored by TLC or LC-MS to confirm the complete consumption of the starting material.
-
-
Steric Hindrance: The bulky nature of the reactants can hinder the coupling reaction.
-
Solution: Consider using a less sterically hindered activating agent. The choice of solvent can also play a crucial role; a more polar aprotic solvent like DMF or NMP can help to better solvate the reactants and facilitate the reaction.
-
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides (DCC, EDC), can reduce the yield of the desired product.
-
Solution: The addition of a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) may be necessary for sluggish reactions. Monitor the reaction progress to determine the optimal reaction time and avoid degradation of products. A synthesis of Ritonavir reported a 91.5% yield for the coupling step using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and N,N-diisopropylethylamine in cyclopentanone at 27°C for 7 hours.
-
Issue 2: Formation of Stereoisomers
Question: Our final product is a mixture of diastereomers, which is difficult to separate and reduces the yield of the desired this compound. How can we improve the stereoselectivity of the synthesis?
Answer: Controlling stereochemistry is critical in the synthesis of this compound due to its multiple chiral centers. The formation of diastereomers often originates from the synthesis of the diamino alcohol core.
-
Cause: The reduction of the enaminone intermediate can lead to a mixture of diastereomers if not performed under optimized conditions.
-
Solution: A two-step reduction process has been shown to be highly diastereoselective. This involves the reduction of the enamine with a borane-sulfonate derivative followed by the reduction of the resulting ketone with sodium borohydride. This method has been reported to yield the desired (2S,3S,5S) diastereomer with 84% diastereoselectivity.[1] Starting with enantiomerically pure raw materials, such as D-phenylalanine for this compound synthesis, is also crucial.[2][3]
Issue 3: Presence of Phenol and Other Process-Related Impurities
Question: We are observing impurities such as phenol, 4-nitrophenol, and N-phenoxycarbonyl-L-valine (NPV) in our final product. What is the origin of these impurities and how can they be removed?
Answer: These impurities often arise from the reagents used in the synthesis, particularly from the preparation of the activated thiazole moiety.
-
Origin of Impurities:
-
Phenol and 4-nitrophenol: These can be byproducts from the synthesis of the carbonate-activated side chains. For example, the reaction of (5-thiazolyl)methanol with 4-nitrophenyl chloroformate can leave residual 4-nitrophenol.
-
NPV: This impurity can be formed during the activation of L-valine with phenyl chloroformate.
-
-
Control and Removal:
-
Reaction Stoichiometry and Work-up: Careful control of the stoichiometry of reagents can minimize the formation of these byproducts. Aqueous washes with a mild base (e.g., sodium bicarbonate solution) during the work-up can help remove acidic impurities like phenol and 4-nitrophenol.
-
Purification: Flash chromatography on silica gel is an effective method for removing these impurities from the final product.[4] A detailed analysis of these impurities can be performed using UPLC-MS/MS to ensure their complete removal.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the synthetic strategy to improve the yield of this compound?
A more efficient synthetic route for Ritonavir has been developed that proceeds in five stages. This process is designed for low environmental impact, with most carbon atoms from the starting materials being incorporated into the final molecule.[4] The key is to optimize each step to maximize the yield and minimize the formation of byproducts.
Q2: What are the recommended reaction conditions for the debenzylation step?
The deprotection of the dibenzylamino group is a critical step. Catalytic hydrogenation is the preferred method.
-
Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon) is effective for this transformation.
-
Solvent: Acetic acid is a suitable solvent.
-
Conditions: The reaction is typically carried out at a temperature of 78-82°C and a hydrogen pressure of 4-4.5 bar for about 5 hours.[4]
Q3: How can I improve the purity of the final product?
Purification of the crude product is essential to obtain high-purity this compound.
-
Crystallization: After the final coupling step, the crude product can be dissolved in a suitable solvent like butyl acetate, heated to ensure complete dissolution, and then cooled to allow the product to crystallize. This process can yield a product with high purity. One reported procedure using this method achieved a 91.5% yield of white crystalline product.
-
Chromatography: Flash chromatography on silica gel is a reliable method to remove stubborn impurities.[4]
Data Presentation
| Step | Reagents and Conditions | Reported Yield | Reference |
| Peptide Coupling | (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, DIC, N,N-diisopropylethylamine, cyclopentanone, 27°C, 7h | 91.5% | |
| Debenzylation | Urea intermediate, Pearlman's catalyst, Acetic acid, H₂, 4-4.5 bar, 78-82°C, 5h | High | [4] |
| Final Purification | Crude Ritonavir, Butyl acetate, heating to dissolve, then cooling to crystallize. | High | |
| Final Purification | Crude Ritonavir, Flash chromatography on silica gel (eluant: ethyl acetate). | Not specified | [4] |
Experimental Protocols
Protocol 1: Optimized Peptide Coupling
-
To a solution of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.2 eq) and N,N-diisopropylethylamine (x eq) in cyclopentanone, add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) at 27°C and stir for 30 minutes.
-
Slowly add this mixture to a solution of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (1.0 eq) in cyclopentanone.
-
Stir the reaction mixture for 7 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 10% NaCl solution and then with pure water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolve the crude this compound in butyl acetate by heating to 60°C until a clear solution is obtained.
-
Allow the solution to cool naturally to room temperature and continue stirring for 12 hours to facilitate crystallization.
-
Filter the crystalline product and wash the filter cake with cold butyl acetate.
-
Dry the product under vacuum at 50°C for 6 hours to obtain pure crystalline this compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]
- 3. CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method - Google Patents [patents.google.com]
- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ent-Ritonavir in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports from commercial suppliers regarding the solubility of Ritonavir (enantiomer of this compound) in DMSO. It is crucial to consult the Certificate of Analysis (CoA) for your specific batch. Published data indicates a range from approximately 15 mg/mL to as high as 100 mg/mL.[1] This variability may be due to differences in the crystalline form of the compound or minor variations in purity between batches.[1]
Q2: My this compound is not dissolving in DMSO at the expected concentration. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Vortexing and Sonication: Ensure vigorous mixing by vortexing the solution. Sonication can also be employed to break up any aggregates and enhance dissolution.[2]
-
Gentle Warming: Warming the solution to 37°C in a water bath can aid in dissolving the compound.[2][3] However, be cautious with prolonged heating as it may risk degradation.
-
Start with a Lower Concentration: If the desired concentration is high, try preparing a more dilute stock solution and adjusting your experimental dilutions accordingly.
Q3: My this compound dissolved in DMSO, but it precipitated after some time in storage. Why did this happen and how can I fix it?
A3: Precipitation of compounds from DMSO stocks upon storage can occur, particularly with freeze-thaw cycles or if the compound has absorbed moisture.[4][5][6] To address this, you can try to redissolve the precipitate by gentle warming to 37°C and vortexing or sonicating immediately before use.[2][3] To prevent this, it is recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: I diluted my this compound DMSO stock solution in an aqueous buffer for my experiment, and it immediately precipitated. What can I do?
A4: This is a common issue for poorly water-soluble compounds like this compound.[2][7] The key is to introduce the DMSO stock into the aqueous solution gradually and with continuous mixing. A stepwise dilution is recommended.[8] Additionally, ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain solubility and minimize solvent toxicity in cellular assays.[9]
Q5: How should I store my this compound DMSO stock solution?
Q6: Is there a risk of this compound degrading in DMSO?
A6: While DMSO is a relatively stable solvent, this compound can be susceptible to degradation, particularly through hydrolysis.[10][11][12] The presence of water in DMSO can facilitate this degradation.[4] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to moisture. Studies on forced degradation have shown that Ritonavir can degrade under acidic, basic, and oxidative conditions.[10]
Data Summary
Table 1: Reported Solubility of Ritonavir in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~15 mg/mL | Cayman Chemical |
| DMSO | 100 mg/mL (138.7 mM) | Selleck Chemicals[1] |
| Ethanol | ~5 mg/mL | Cayman Chemical |
| Ethanol | 100 mg/mL (138.7 mM) | Selleck Chemicals[1] |
| Dimethylformamide (DMF) | ~15 mg/mL | Cayman Chemical |
| Water | Insoluble/Sparingly Soluble | Selleck Chemicals, Cayman Chemical[1] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in DMSO
-
Preparation: Weigh the desired amount of crystalline this compound in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, airtight vials and store at -20°C or -80°C.
Protocol for Diluting this compound DMSO Stock in Aqueous Buffer
-
Preparation: Bring the aqueous buffer to the desired experimental temperature.
-
Dilution:
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise.
-
For high dilutions, a serial dilution approach is recommended to minimize precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If cloudiness or precipitate is observed, the solubility limit in that specific aqueous medium may have been exceeded.
Visual Guides
Caption: Experimental workflow for preparing and diluting this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of ent-Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound is primarily influenced by four key environmental factors:
-
Temperature: Elevated temperatures can accelerate degradation. Studies have shown that this compound degrades at temperatures as low as 60°C and significant degradation occurs at 100°C.[1][2] Soft gelatin capsules are particularly sensitive and can melt at room temperature.[3]
-
Humidity: Moisture can lead to hydrolytic degradation of this compound.[4][5] Therefore, it is crucial to protect it from moisture.[3][6]
-
Light: Exposure to light can cause photolytic degradation.[4][7]
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions through hydrolysis.[4][7][8]
Q2: What are the officially recommended storage conditions for different formulations of Ritonavir?
A2: Recommended storage conditions vary depending on the dosage form. Adherence to these conditions is critical for maintaining the drug's potency and stability.
| Formulation | Recommended Storage Temperature | Additional Requirements | Shelf-Life |
| Tablets | Do not store above 30°C.[6] | Store in the original bottle to protect from moisture.[6] | 24 months[6] |
| Soft Gelatin Capsules | Refrigeration is recommended. | Can be stored below 25°C (77°F) for up to 30 days. Avoid excessive heat or cold.[9] | Not specified for room temperature storage beyond 30 days. |
| Oral Solution | Room temperature.[9] | Do not refrigerate. Avoid excessive heat or cold.[9] | Not specified. |
| Co-packaged with Nirmatrelvir (Paxlovid) | 20°C to 25°C (68°F to 77°F). | Excursions permitted between 15°C to 30°C (59°F to 86°F).[10] | Not specified. |
Q3: What are the known degradation pathways for this compound?
A3: Forced degradation studies have revealed that this compound degrades primarily through hydrolysis and oxidation.[4][5][11] The presence of carbamate and urea moieties in its structure makes it susceptible to hydrolytic cleavage.[5] Both acidic and basic conditions can catalyze this hydrolysis.[8][12] Oxidative degradation also leads to the formation of various degradation products.[4]
Caption: this compound degradation pathways under various stress conditions.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.
Possible Cause: This is likely due to the degradation of this compound. The presence of additional peaks indicates the formation of degradation products.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Verify that the storage temperature for your this compound formulation aligns with the recommendations (see FAQ 2).
-
Ensure that the product is stored in its original container and protected from moisture. For solid forms, the use of a desiccant can be beneficial.[3]
-
Confirm that the storage area is protected from light.
-
-
Assess Experimental Conditions:
-
Solvent pH: The pH of the solvents used in your experiments can impact stability. This compound is susceptible to both acidic and basic hydrolysis.[8][12] Ensure your mobile phase and sample diluents are within a stable pH range for the drug.
-
Temperature: High temperatures during sample preparation or analysis can induce degradation. Maintain controlled temperatures throughout your workflow.
-
-
Perform Forced Degradation Studies (for confirmation):
-
Subject a known sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of the degradation products. This will help confirm if the unexpected peaks in your experimental samples correspond to known degradants.
-
Problem: My this compound soft gelatin capsules have clumped together or appear oily.
Possible Cause: This is a sign of physical instability, likely caused by exposure to temperatures above the recommended storage conditions. The capsules may have melted.[3]
Troubleshooting Steps:
-
Immediate Action: Discard the affected capsules as their integrity and dosage uniformity may be compromised.
-
Verify Cold Chain: If the capsules were refrigerated, check the temperature logs of the storage unit to ensure it has been consistently maintained between 2°C and 8°C.
-
Room Temperature Storage: If stored at room temperature, confirm that the temperature has not exceeded 25°C (77°F) and that the storage duration has been less than 30 days.[9]
-
Future Prevention: For transport or temporary storage without refrigeration, utilize validated cold packs to maintain the appropriate temperature.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a generalized method based on published stability-indicating assays for Ritonavir.[12]
-
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Procedure:
-
Data Analysis: Calculate the percentage of this compound remaining and the relative amounts of each degradation product by comparing the peak areas.
Caption: A typical experimental workflow for HPLC-based stability testing of this compound.
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound (e.g., 50 ppm) with 0.1N HCl at 60°C for 1 hour.[1]
-
Base Hydrolysis: Treat a solution of this compound (e.g., 50 ppm) with 0.1N NaOH at 60°C for 1 hour.[1]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose a solid or solution sample of this compound to a high temperature (e.g., 60°C) for 24 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation products. For structural elucidation of the degradants, LC-MS/MS is the preferred method.[4]
Summary of Quantitative Data
The following table summarizes the degradation of this compound under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 60°C, 1 hr | Varies by study | [1] |
| Base Hydrolysis | 0.1N NaOH, 60°C, 1 hr | Varies by study | [1] |
| Thermal Degradation | 60°C, 24 hrs | Varies by study | [1] |
| Oxidative Degradation | H₂O₂ | Varies by study | |
| Photolytic Degradation | UV Light | Varies by study |
Note: The exact percentage of degradation can vary significantly based on the precise experimental conditions, including concentration, reaction time, and the specific analytical method used.
References
- 1. jchr.org [jchr.org]
- 2. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
- 7. gujaratresearchsociety.in [gujaratresearchsociety.in]
- 8. ijpsr.com [ijpsr.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
refining HPLC gradient for better enantiomeric separation
Welcome to the Technical Support Center for chiral High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their HPLC gradients for optimal enantiomeric separation.
Troubleshooting Guide
This section addresses common issues encountered during the refinement of HPLC gradients for separating enantiomers.
Question: Why am I seeing poor or no separation of my enantiomers?
Answer:
Several factors can contribute to poor or no enantiomeric separation. A systematic approach to troubleshooting is crucial.
-
Incorrect Column Choice: The cornerstone of chiral separation is the chiral stationary phase (CSP). Enantiomers have identical physical properties and can only be separated in a chiral environment. Standard reversed-phase columns (like C18) will not resolve enantiomers.[1] Ensure you are using a column specifically designed for chiral separations. There is no universal chiral column, and screening different CSPs is often necessary to find one that provides selectivity for your analyte.[2]
-
Inappropriate Mobile Phase: The mobile phase composition is critical for achieving enantioselectivity. The choice between normal-phase, reversed-phase, or polar organic mode can dramatically affect the separation.[2] For instance, in normal-phase mode, non-polar solvents like hexane are combined with alcohols such as isopropanol or ethanol. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile or methanol.[3]
-
Suboptimal Mobile Phase Additives: For ionizable compounds, the addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA, formic acid) or a base (e.g., diethylamine - DEA, triethylamine - TEA) to the mobile phase can significantly improve peak shape and resolution.[4][5] These additives suppress the ionization of the analyte or interact with the stationary phase, leading to better chiral recognition.[5] For acidic compounds, an acidic additive is required, while basic compounds may need a basic additive.[4]
-
Incorrect Temperature: Temperature plays a significant role in chiral separations. Generally, lower temperatures increase chiral selectivity by enhancing the weaker bonding forces responsible for separation.[6] Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[6] However, in most cases, selectivity and resolution decrease with an increase in temperature.[7] It is a critical parameter to optimize.
-
Inappropriate Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[6] An optimal flow rate exists where the column provides the maximum number of theoretical plates, leading to the best resolution.[5]
Question: My peaks are broad or tailing. How can I improve the peak shape?
Answer:
Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dispersion.
-
Mobile Phase Additives: For acidic or basic analytes, the lack of a suitable additive is a common cause of peak tailing. Adding a small concentration (typically 0.1%) of an acid or base can suppress unwanted ionic interactions with residual silanols on the silica support of the CSP, leading to sharper peaks.[4][5]
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.
-
Sample Solvent Incompatibility: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.[8]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[9] Consider flushing the column with a strong solvent or, if necessary, replacing it.
Question: I have some separation, but the resolution is insufficient (Rs < 1.5). How can I improve it?
Answer:
Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k).
-
Optimize Mobile Phase Composition: Small changes in the mobile phase composition can have a large impact on selectivity. For example, changing the type of alcohol (e.g., from isopropanol to ethanol) in a normal-phase system can alter the resolution.[10]
-
Adjust the Gradient Slope: In gradient elution, a shallower gradient (a smaller change in solvent strength per unit of time) can increase the separation between closely eluting peaks.
-
Lower the Flow Rate: As mentioned, chiral separations often benefit from lower flow rates. Decreasing the flow rate can increase the number of theoretical plates and improve resolution.[5][6]
-
Decrease the Temperature: Lowering the column temperature generally increases the selectivity factor (α) for enantiomers, leading to better resolution.[6][7][11]
-
Increase Column Length: Using a longer column can increase the number of theoretical plates and thus improve resolution, but this will also increase the analysis time and backpressure.[12]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a new chiral separation method?
A1: The initial and most critical step is to screen different chiral stationary phases (CSPs) and mobile phase systems.[2] There is no reliable way to predict the best column based on the analyte structure alone. A screening approach using a diverse set of columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) under different modes (normal-phase, reversed-phase, polar organic) is the most efficient way to find initial conditions that provide some enantioselectivity.[2][3]
Q2: How do I choose between isocratic and gradient elution for chiral separations?
A2:
-
Isocratic elution (constant mobile phase composition) is simpler and is often preferred for method optimization once initial separation is achieved. It is suitable when the enantiomers elute relatively close to each other.[2]
-
Gradient elution (mobile phase composition changes over time) is useful for screening, for samples containing compounds with a wide range of polarities, or when one enantiomer is retained much longer than the other.[13] A gradient run can help to elute all components in a reasonable time with good peak shape.[13]
Q3: What is the role of temperature in chiral separations, and what is a typical starting point?
A3: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. In most cases, decreasing the temperature enhances chiral recognition and improves resolution.[7][11] However, higher temperatures can sometimes lead to better peak efficiency.[6] A good starting point for temperature optimization is ambient temperature (e.g., 25 °C). Then, you can investigate a range from 10 °C to 40 °C to determine the optimal setting for your separation.
Q4: Can I use mobile phase additives with any chiral column?
A4: While mobile phase additives are essential for many chiral separations, especially for ionizable compounds, it is crucial to check the column manufacturer's instructions.[4] Some CSPs may not be stable under certain pH conditions or with specific additives. For example, older generation silica-based columns may degrade at high pH. Covalently immobilized polysaccharide-based CSPs generally offer greater solvent compatibility.
Q5: My enantiomers are co-eluting, but a colleague can separate them on the same column. What could be the issue?
A5: This could be due to "additive memory effects." Chiral columns can retain traces of additives (acids or bases) from previous analyses.[14] These retained additives can significantly impact the selectivity of subsequent separations.[14] It is good practice to dedicate a column to a specific method or to have a rigorous column flushing procedure when switching between methods with different additives.
Experimental Protocols
Protocol 1: General Screening for Chiral Method Development
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (gradient from 20% to 80% Acetonitrile)
-
Mobile Phase D: Methanol/Water with 0.1% Diethylamine (gradient from 20% to 80% Methanol)
-
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Detection: UV, at the analyte's λmax
-
-
Procedure: Inject the racemic sample onto each column with each mobile phase system. Monitor the chromatograms for any signs of peak splitting or separation.
-
Evaluation: Identify the column and mobile phase combination that shows the best initial selectivity. This will be the starting point for method optimization.
Protocol 2: Optimization of a Chiral Separation
Once initial conditions are found, this protocol can be used to refine the separation.
-
Mobile Phase Composition: Starting with the mobile phase that gave the best initial result, systematically vary the percentage of the organic modifier (e.g., in 2% or 5% increments) to find the optimal retention and resolution.
-
Additive Optimization (if applicable): If the analyte is acidic or basic, evaluate the effect of different additives (e.g., TFA, acetic acid for acids; DEA, TEA for bases) and their concentration (typically 0.05% to 0.5%).
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C) to determine the effect on resolution.
-
Flow Rate Optimization: Evaluate the effect of flow rate on resolution. Start at 1.0 mL/min and test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).[6]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Enantiomeric Resolution (Normal Phase)
| Analyte | CSP | Mobile Phase (n-Hexane/Alcohol, 90:10) | Resolution (Rs) |
| Blebbistatin | Chiralpak AD | Isopropanol | 5.85 |
| Ethanol | 4.20 | ||
| Methanol | 3.15 |
Data adapted from a study on blebbistatin derivatives, illustrating that less polar alcohols can provide better resolution in normal-phase chromatography.[10]
Table 2: Influence of Temperature on Chiral Separation
| Analyte | CSP | Temperature (°C) | Retention Factor (k') | Selectivity (α) | Resolution (Rs) |
| Lactic Acid | Teicoplanin-based | 5 | 2.8 | 1.45 | 2.2 |
| 25 | 1.9 | 1.35 | 1.9 | ||
| 45 | 1.2 | 1.25 | 1.5 |
Data adapted from a study on lactic acid, demonstrating the general trend of decreasing retention, selectivity, and resolution with increasing temperature.[11]
Table 3: Impact of Flow Rate on Resolution
| Analyte | CSP | Flow Rate (mL/min) | Column Efficiency (N) | Resolution (Rs) |
| 1-acenaphthenol | Reflect C-Amylose A | 2.5 | 10,500 | 2.0 |
| 0.5 | 22,000 | 3.0 |
Data adapted from a study showing that a lower flow rate can significantly increase column efficiency and resolution.[5]
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric separation.
Caption: General workflow for chiral HPLC method development.
References
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. google.com [google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Ritonavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity with this compound at concentrations where it should primarily act as a pharmacokinetic booster?
A1: While this compound is widely known as a pharmacokinetic enhancer, it also possesses intrinsic cytotoxic properties. This cytotoxicity is often dose- and time-dependent and can be attributed to several off-target effects. At micromolar concentrations, typically used in in vitro studies, this compound can induce cell death through various mechanisms, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic effects of this compound are multifactorial. A key mechanism involves the induction of ER stress, which can trigger the unfolded protein response (UPR). Prolonged or intense ER stress can lead to apoptosis. Additionally, this compound has been shown to directly impact mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. Some studies also suggest that this compound can inhibit the proteasome, further contributing to cellular stress and apoptosis.
Q3: My cell viability results with this compound are inconsistent across different assays (e.g., MTT vs. CellTiter-Glo). Why is this happening?
A3: Discrepancies between different viability assays are common when working with compounds that interfere with cellular metabolism. Assays like MTT and XTT rely on the metabolic activity of mitochondrial dehydrogenases to reduce a tetrazolium salt into a colored formazan product. Since this compound is known to induce mitochondrial dysfunction, it can directly inhibit these enzymes, leading to an underestimation of cell viability. In contrast, assays like CellTiter-Glo, which measure intracellular ATP levels, may provide a more direct assessment of cell viability in this context, as ATP is a more immediate indicator of metabolically active cells. However, any compound affecting cellular ATP pools can also influence these assays.
Q4: Can this compound directly interfere with the components of my cell viability assay?
A4: Yes, direct chemical interference is a possibility. For colorimetric assays like MTT and XTT, this compound could potentially interact with the tetrazolium salts or the formazan product. For luminescence-based assays, the compound might have quenching or enhancing effects on the luminescent signal. It is crucial to include proper controls, such as running the assay in a cell-free system with this compound, to rule out direct interference.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at low micromolar concentrations of this compound.
-
Results are inconsistent with expected outcomes based on its role as a booster.
Possible Causes:
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound's cytotoxic effects.
-
Off-target effects: The observed cytotoxicity is a genuine biological effect due to ER stress, mitochondrial dysfunction, or proteasome inhibition.
-
Incorrect concentration: Errors in serial dilutions leading to higher actual concentrations.
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check all calculations and dilutions for the preparation of this compound stock and working solutions.
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of this compound in your specific cell line and assess the time-dependence of the cytotoxic effect.
-
Use a Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.
-
Consider an Alternative Assay: If using a metabolic-based assay, switch to a method that measures a different viability parameter, such as membrane integrity (e.g., Trypan Blue or a live/dead fluorescent stain).
Issue 2: Discrepancies Between Viability Assays
Symptoms:
-
MTT/XTT assay shows significantly lower viability compared to an ATP-based assay (e.g., CellTiter-Glo) or a membrane integrity assay.
Possible Causes:
-
Mitochondrial Interference: this compound is inhibiting mitochondrial dehydrogenases, leading to a reduced signal in MTT/XTT assays that is not directly proportional to the number of viable cells.
-
Alteration of Cellular Metabolism: The compound may be altering the metabolic state of the cells, affecting assays that rely on specific metabolic pathways.
Troubleshooting Steps:
-
Assay Validation: Run a panel of different viability assays that measure distinct cellular parameters (metabolic activity, ATP levels, membrane integrity).
-
Mechanism of Action Studies: Investigate markers of ER stress (e.g., CHOP expression) and mitochondrial dysfunction (e.g., JC-1 staining for membrane potential) to understand the underlying cause of cytotoxicity.
-
Cell-Free Controls: To check for direct assay interference, incubate this compound with the assay reagents in the absence of cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| T47D | Breast Cancer | MTT | 48 | 12 | [1] |
| MCF7 | Breast Cancer | MTT | 48 | 24 | [1] |
| MDA-MB-436 | Breast Cancer | MTT | 48 | 40 | [1] |
| MDA-MB-231 | Breast Cancer | MTT | 48 | 45 | [1] |
| OVCAR-3 | Ovarian Cancer | MTT | 48 | ~20 | |
| SKOV-3 | Ovarian Cancer | MTT | 48 | ~25 | |
| A549 | Lung Cancer | MTT | 48 | 35 | |
| H522 | Lung Cancer | MTT | 48 | 42 | |
| PC-3 | Prostate Cancer | Clonal Proliferation | - | >20 | |
| DU145 | Prostate Cancer | Clonal Proliferation | - | >20 |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and serum concentration in the culture medium.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Mandatory Visualizations
References
Disclaimer: The following information is based on studies conducted on Ritonavir. It is presumed that the stability characteristics of its enantiomer, ent-Ritonavir, are comparable. This guide is intended for research and developmental purposes and should not replace formal stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon preparation or storage. | Poor aqueous solubility of this compound. | - Increase the concentration of co-solvents (e.g., ethanol, propylene glycol).- Utilize surfactants to enhance solubility.- Consider the use of complexation agents like cyclodextrins.- Prepare amorphous solid dispersions with polymers such as PVP K-30 or HPMC to improve dissolution.[1] |
| Loss of potency over a short period, even when refrigerated. | Degradation due to hydrolysis (acidic or basic conditions), oxidation, or photolysis. | - Adjust the pH of the solution to a more neutral range if the application allows.- Protect the solution from light by using amber vials or storing it in the dark.[2]- Degas the solvent to remove dissolved oxygen and consider purging with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[3] |
| Discoloration of the solution. | Formation of degradation products. | - Identify the specific degradation pathway (hydrolysis, oxidation) through analytical techniques like HPLC-MS/MS to understand the cause.[4]- Implement the preventative measures mentioned above to minimize degradation. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Ensure precise control over pH, temperature, and light exposure during experiments.- Use a validated stability-indicating analytical method, such as RP-HPLC, to accurately quantify the parent drug and its degradation products.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Ritonavir is known to be susceptible to degradation through hydrolysis (in both acidic and basic conditions), oxidation, and photolysis.[4][7]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: Ritonavir shows lability in both acidic and alkaline conditions.[3] While a definitive optimal pH has not been established in the provided literature, it is recommended to maintain the solution at a pH as close to neutral as possible to minimize hydrolytic degradation. One study noted that the pKa values for Ritonavir are 2.01 and 2.51, indicating increased solubility at a very low pH, but this may not be suitable for stability.[8]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. Forced degradation studies have shown significant degradation at temperatures such as 60°C.[5] For short-term storage of solutions, refrigeration is often recommended.
Q4: How can I prevent the photodegradation of my this compound solution?
A4: To prevent photodegradation, always store this compound solutions in light-resistant containers, such as amber glass vials.[2] If the solution needs to be handled in the open, minimize its exposure to direct light.
Q5: What types of excipients can be used to enhance the stability of this compound in aqueous solutions?
A5: While direct studies on the stabilization of this compound in aqueous solutions by specific excipients are limited in the provided results, the use of polymers to form amorphous solid dispersions is a common strategy to improve both solubility and stability. Polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) have been used.[9] Additionally, co-solvents and surfactants are employed in liquid formulations to enhance solubility and inhibit recrystallization.[8] Lipid excipients have also been used to stabilize combinations of antiviral drugs, including Ritonavir.[10]
Q6: Are there any known degradation products of Ritonavir?
A6: Yes, several degradation products of Ritonavir have been identified through forced degradation studies. These are primarily the result of hydrolysis and oxidation. LC-MS/MS is a common technique used to identify and characterize these degradation products.[4][11]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Ritonavir
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 15 minutes | 60°C | 15.5 | [12] |
| Base Hydrolysis | 1N NaOH | 15 minutes | 60°C | 14.5 | [12] |
| Oxidation | 30% H₂O₂ | 15 minutes | 60°C | 13.2 | [12] |
| Thermal Degradation | - | - | 105°C | 11.0 | [6] |
| Photodegradation | Sunlight | - | Ambient | 5.93 | [6] |
| Neutral Hydrolysis | Water | 15 minutes | 60°C | < 6 | [12] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on common methodologies.[2][5][12]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 15 minutes.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 15 minutes.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at 60°C for 15 minutes.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostable container and expose it to a dry heat of 105°C.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight for a specified period.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Incubate at 60°C for 15 minutes.
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method (see Protocol 2).
-
Quantify the amount of remaining this compound and the formed degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example of an HPLC method for the analysis of this compound and its degradation products.[5][6]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Cosmosil C18 (100 mm x 2.1 ID, 10µm) or similar.[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: 239 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1) and a standard solution of this compound.
-
Record the chromatograms and determine the retention time and peak area for this compound and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Major degradation pathways for this compound in aqueous solution.
References
- 1. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 2. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jchr.org [jchr.org]
- 8. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlled Solvent Removal from Antiviral Drugs and Excipients in Solution Enables the Formation of Novel Combination Multi-Drug-Motifs in Pharmaceutical Powders Composed of Lopinavir, Ritonavir and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with ent-Ritonavir.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to have low solubility in my aqueous buffer. What can I do?
A1: this compound is known to have low aqueous solubility.[1][2] Consider the following options:
-
Co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol before diluting into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect cellular assays.
-
pH adjustment: The solubility of ritonavir can be pH-dependent. Assess the pH of your experimental buffer and consider slight adjustments if it does not compromise your assay.
-
Formulation strategies: For in vivo or complex in vitro models, formulation strategies like solid dispersions with polymers (e.g., PEG) have been shown to enhance solubility and dissolution rates.[1]
Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
A2: this compound can have effects beyond its primary targets. Consider these possibilities:
-
CYP450 Inhibition: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[3][4][5][6][7] If your cell line expresses CYP3A4, or if you are co-administering other compounds, this inhibition can lead to altered metabolism and unexpected pharmacological effects.
-
Signaling Pathway Modulation: Ritonavir has been shown to inhibit the Akt signaling pathway and affect NF-κB signaling.[8][9] These pathways are involved in cell proliferation, survival, and inflammation, which could explain broad effects in various cell types.
-
Drug-Drug Interactions: Due to its strong inhibition of CYP3A4, this compound has a high potential for drug-drug interactions.[10][11][12][13] If you are using other compounds in your experiments, their metabolism and activity could be significantly altered.
Troubleshooting Guides
Guide 1: Inconsistent Results in Antiviral Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected EC50 value | Compound Degradation: this compound may be unstable under certain experimental conditions. | 1. Prepare fresh stock solutions for each experiment.2. Protect solutions from light and store at the recommended temperature.3. Verify the stability of this compound in your specific assay medium and conditions. |
| Viral Resistance: The viral strain used may have or may have developed resistance to protease inhibitors. | 1. Sequence the protease gene of your viral stock to check for resistance mutations.2. Use a well-characterized, sensitive viral strain as a positive control. | |
| Assay Timing: The timing of drug addition relative to infection can significantly impact results.[14] | 1. Optimize the time of drug addition post-infection.2. Ensure consistent timing across all experiments. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or virus. | 1. Calibrate pipettes regularly.2. Use reverse pipetting for viscous solutions.3. Perform a dilution series of a known inhibitor to check for consistency. |
| Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
Guide 2: Unexpected Outcomes in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased cell death at low concentrations | Ritonavir-induced Cytotoxicity: Ritonavir itself can be toxic to certain cell types, independent of its antiviral activity.[15][16] | 1. Determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.2. Use concentrations well below the CC50 for antiviral or mechanistic studies.3. Consider using a less metabolically active viability assay, such as a membrane integrity assay (e.g., LDH release). |
| Interference with Assay Reagents | Direct interaction with MTT reagent: Some compounds can directly reduce MTT, leading to false-positive results for viability.[17] | 1. Run a cell-free control with this compound and the MTT reagent to check for direct reduction.2. If interference is observed, switch to an alternative viability assay (e.g., ATP-based assay). |
| Altered Mitochondrial Activity | Impact on Cellular Metabolism: Ritonavir can affect mitochondrial function, which is what MTT assays measure.[15][16] | 1. Corroborate MTT results with a different type of viability assay that does not rely on mitochondrial respiration (e.g., cell counting with trypan blue).[17] |
Guide 3: Issues in HPLC Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Contaminated mobile phase or injector: Impurities can elute as distinct peaks.[18][19][20] | 1. Run a blank gradient (without injection) to identify system-related peaks.2. Flush the injector and column with a strong solvent.3. Use high-purity solvents for your mobile phase. |
| Peak Tailing or Fronting | Column Overload: Injecting too much sample can lead to distorted peak shapes.[19] | 1. Reduce the amount of sample injected.2. Use a column with a larger internal diameter if high concentrations are necessary. |
| Inappropriate Mobile Phase pH: The pH can affect the ionization state of this compound and its interaction with the stationary phase.[19] | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.2. Ensure the mobile phase is adequately buffered. | |
| Retention Time Drift | Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. | 1. Prepare fresh mobile phase for each run.2. Use a gradient mixer if running a gradient elution.3. Ensure the mobile phase is properly degassed. |
| Column Temperature Fluctuations: Temperature can affect retention times.[21] | 1. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in assay buffer.
-
Prepare the HIV-1 Protease and substrate solutions according to the manufacturer's instructions.
-
-
Assay Procedure: [22]
-
Add 10 µL of your diluted this compound or control to the wells of the 96-well plate.
-
Add 80 µL of the HIV-1 Protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HIV-1 Protease substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.
-
Record data every 1-2 minutes for 1-3 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CYP3A4 Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human CYP3A4
-
Cytochrome P450 Reductase (CPR)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Positive Control Inhibitor (e.g., Ketoconazole)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in assay buffer.
-
Prepare a mixture of CYP3A4 and CPR in the assay buffer.
-
-
Assay Procedure: [4]
-
Add the CYP3A4/CPR mixture to the wells of the 96-well plate.
-
Add your diluted this compound or control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the BFC substrate to each well.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Measure the increase in fluorescence over time at an excitation wavelength of ~409 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound's impact on Akt and NF-κB signaling pathways.
References
- 1. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Recommendations for the Management of Drug–Drug Interactions Between the COVID‐19 Antiviral Nirmatrelvir/Ritonavir (Paxlovid) and Comedications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Drug Interaction Guide: From HIV Prevention to Treatment - Clinical Guidelines Program [hivguidelines.org]
- 13. researchgate.net [researchgate.net]
- 14. New Study Highlights Underlying Flaws In COVID-19 Antiviral Drug Clinical Trials [wfyi.org]
- 15. researchgate.net [researchgate.net]
- 16. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. abcam.co.jp [abcam.co.jp]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Ritonavir in in vitro assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low aqueous solubility of this compound, especially at physiological pH.[1] High concentration of the stock solution. Solvent used to dissolve this compound is not miscible with the culture medium. | Prepare a higher concentration stock solution in an appropriate solvent like DMSO.[2] When diluting into the medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.[2] Gently agitate the medium while adding the this compound stock solution to facilitate dispersion.[2] Consider using a formulation with solubility enhancers like solid dispersions with polymers (e.g., PEG-4000, PEG-6000) if solubility issues persist. |
| Inconsistent or non-reproducible results | Precipitation of this compound leading to variable effective concentrations. Degradation of this compound in the stock solution or culture medium. Pipetting errors, especially with small volumes of concentrated stock solutions. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure proper mixing of the stock solution before making dilutions. Use calibrated pipettes and appropriate pipetting techniques to ensure accuracy. |
| High background or false positives in colorimetric/fluorometric assays | Interference of this compound with the assay reagents. Contamination of the cell culture. | Run appropriate controls, including a "no-cell" control with the medium and this compound to check for direct interaction with assay components. Regularly test cell lines for mycoplasma contamination. |
| Observed cytotoxicity is higher than expected | The concentration of this compound used is too high for the specific cell line. The solvent (e.g., DMSO) concentration is at a toxic level. The cell line is particularly sensitive to the cytotoxic effects of this compound. | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) for your specific cell line and assay duration. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[2] Review the literature for reported CC50 values of this compound in similar cell lines. |
| No observable effect at expected concentrations | The concentration of this compound is too low. The incubation time is not sufficient to observe an effect. The cell line is resistant to the effects of this compound. The compound has degraded. | Titrate the concentration of this compound over a wider range. Optimize the incubation time based on the specific assay and expected mechanism of action. Consider using a different cell line that is known to be responsive to this compound. Use freshly prepared stock solutions and store them properly according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays due to its good solubilizing capacity for this compound.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[2]
2. How should I store my this compound stock solution?
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
3. What concentration range of this compound should I use for my experiments?
The optimal concentration of this compound depends on the specific in vitro assay and the cell line being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. The tables below provide some general guidance.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Different In Vitro Assays
| Assay Type | Typical Concentration Range (µM) | Notes |
| Antiviral Assays | 0.01 - 10 | The effective concentration will vary depending on the virus and cell line. It is crucial to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50). |
| Cytotoxicity Assays (e.g., MTT, XTT) | 1 - 100 | The cytotoxic effects of this compound are dose- and time-dependent.[2] A wide range should be tested to determine the CC50. |
| Mechanism of Action Studies (e.g., Western Blot for signaling pathways) | 1 - 50 | The concentration should be sufficient to induce the desired molecular effect without causing excessive cell death. |
| CYP3A4 Inhibition Assays | 0.1 - 10 | This compound is a potent inhibitor of CYP3A4.[3] |
| P-glycoprotein (P-gp) Inhibition Assays | 1 - 20 | This compound can inhibit the efflux pump P-gp.[3] |
Table 2: Reported IC50 and CC50 Values of Ritonavir in Various In Vitro Systems
| Cell Line/System | Assay | IC50/CC50 (µM) | Reference |
| Human Lung Adenocarcinoma (NCI-H522) | Cell Growth Inhibition | IC50: 42 ± 2 | |
| SARS-CoV-2 Mpro (in cell culture) | Antiviral Assay | IC50: 13.7 ± 1.1 | [4] |
| MERS-CoV (in Calu-3 cells) | Antiviral Assay | IC50: 24.9 | [4] |
| EBV-positive lymphoblastoid B cells | Apoptosis Induction | - | |
| Human Endothelial Cells | Cytotoxicity Assay | Dose- and time-dependent cytotoxicity observed at concentrations near clinical plasma levels. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: MTT Assay for Determining the Cytotoxicity (CC50) of this compound
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using a non-linear regression analysis.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. emulatebio.com [emulatebio.com]
- 2. In vitro interaction of the HIV protease inhibitor ritonavir with herbal constituents: changes in P-gp and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thsti.res.in [thsti.res.in]
- 4. An HIV protease inhibitor, ritonavir targets the nuclear factor-kappaB and inhibits the tumor growth and infiltration of EBV-positive lymphoblastoid B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the crystallization of ent-ritonavir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-quality crystals of this compound suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the crystallization process.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the crystallization of this compound.
Q1: My this compound sample is not crystallizing at all. What should I do?
A1: A complete lack of crystal formation is a common issue, often related to the solution not being supersaturated. Here are several steps you can take to induce crystallization:
-
Increase Concentration: The most straightforward approach is to increase the concentration of this compound in your solution. This can be achieved by slowly evaporating the solvent. You can do this by leaving the container partially open or by using a gentle stream of nitrogen.
-
Scratching: Use a glass rod to gently scratch the inside surface of your crystallization vessel below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a previously grown crystal of this compound or a structurally similar compound, you can introduce a tiny "seed" crystal into the supersaturated solution. This seed will act as a template for further crystal growth.
-
Change the Solvent: this compound's solubility varies significantly with the solvent. If one solvent isn't working, try a different one or a mixture of solvents. Experiment with solvents of varying polarities.
-
Reduce Temperature: If your compound is more soluble at higher temperatures, slowly cooling a saturated solution can induce crystallization. Ensure the cooling is gradual, as rapid cooling can lead to the formation of small, poorly-ordered crystals or an amorphous precipitate.
Q2: I'm getting an oil or amorphous precipitate instead of crystals. How can I fix this?
A2: Oiling out or precipitation of an amorphous solid occurs when the supersaturation is too high, causing the solute to come out of solution too quickly for an ordered crystal lattice to form.
-
Use a More Dilute Solution: Start with a less concentrated solution to slow down the crystallization process.
-
Slower Evaporation or Cooling: Decrease the rate of solvent evaporation by covering the container more tightly or slow down the cooling rate by placing the container in an insulated bath.
-
Change the Solvent System: Try a solvent in which this compound is less soluble. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" (in which the compound is insoluble) to gradually decrease the overall solubility.
-
Increase the Temperature (initially): Ensure your compound is fully dissolved at an elevated temperature before attempting to cool it. Any undissolved material can act as nucleation sites for amorphous precipitation.
Q3: The crystals I'm growing are too small or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?
A3: The goal for X-ray analysis is to obtain well-ordered, single crystals of sufficient size.
-
Slow Down Crystal Growth: As a general rule, slower crystal growth leads to larger and more perfect crystals. All the methods mentioned to prevent oiling out (reducing supersaturation, slower cooling/evaporation) will also favor the growth of larger crystals.
-
Minimize Nucleation Events: You want a few large crystals rather than many small ones. This can be achieved by using a very clean crystallization vessel to minimize heterogeneous nucleation sites and by carefully controlling the level of supersaturation.
-
Use Vapor Diffusion: This is a very effective method for growing high-quality crystals. The compound is dissolved in a small amount of a solvent and placed in a sealed container with a larger reservoir of an anti-solvent. The anti-solvent slowly diffuses into the compound's solution, gradually inducing crystallization.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. The choice of solvent can influence crystal packing and morphology.
Q4: I seem to be getting different crystal forms (polymorphs) in my experiments. How can I control this?
A4: Ritonavir is notorious for its polymorphism, and it is highly likely that this compound exhibits similar behavior. Different polymorphs have different crystal structures and properties.
-
Control Crystallization Conditions: Polymorphism is highly sensitive to experimental conditions. Carefully control and document the solvent, temperature, cooling/evaporation rate, and degree of supersaturation.
-
Seeding: Seeding with a crystal of the desired polymorph can help to ensure that only that form crystallizes.
-
Solvent Choice: The solvent can play a crucial role in determining which polymorph crystallizes. Some solvents may favor the formation of a specific polymorph through specific interactions with the solute molecules.
-
High-Throughput Screening: To systematically explore the conditions that lead to different polymorphs, consider using high-throughput crystallization screening techniques. This involves setting up a large number of small-scale crystallization experiments under a wide range of conditions.
Frequently Asked Questions (FAQs)
Q: What is polymorphism and why is it a concern for this compound?
A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] For pharmaceuticals like ritonavir, different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability.[2][3] The original formulation of ritonavir had to be pulled from the market because a new, more stable but less soluble polymorph (Form II) unexpectedly appeared, which compromised the drug's effectiveness.[1][3] Therefore, understanding and controlling the polymorphism of this compound is critical for ensuring consistent properties and performance.
Q: What are some common crystallization techniques I can try for this compound?
A: Several techniques can be employed, and the best one will depend on the specific properties of this compound and the chosen solvent system. Common methods include:
-
Slow Evaporation: A straightforward method where the solvent is slowly evaporated from a solution of the compound until saturation is reached and crystals form.[4][5]
-
Slow Cooling: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.[4][6]
-
Vapor Diffusion: This is a highly successful method where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, which slowly reduces the solubility of the compound and promotes crystallization.[4][7]
-
Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered on top of a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]
-
Anti-Solvent Addition: An anti-solvent is slowly added to a solution of the compound to induce precipitation.[6]
Q: How important is the purity of my this compound sample for crystallization?
A: The purity of your compound is critical. Impurities can inhibit crystallization altogether or be incorporated into the crystal lattice, leading to poorly ordered crystals that are unsuitable for X-ray diffraction.[4][8] It is highly recommended to use this compound of the highest possible purity. If you suspect impurities are the issue, consider purifying your sample further using techniques like column chromatography or recrystallization before attempting to grow single crystals.
Q: What is co-crystallization and could it help with this compound?
A: Co-crystallization is a technique where a compound is crystallized with a second molecule (a "co-former") to form a new crystalline solid with a unique structure. This approach has been successfully used to improve the solubility and dissolution rate of ritonavir.[9] If you are struggling to obtain single crystals of this compound itself, exploring co-crystallization with various pharmaceutically acceptable co-formers could be a promising strategy. The co-formers can participate in hydrogen bonding and other intermolecular interactions, which may facilitate the formation of a well-ordered crystal lattice.
Data Presentation
Table 1: Solvents Investigated for Ritonavir Crystallization
| Solvent | Ritonavir Polymorph Obtained | Technique | Reference |
| Acetone | Form I | Rapid Cooling | [2] |
| Ethyl Acetate | Form I | Rapid Cooling | [2] |
| Acetonitrile | Form I | Rapid Cooling | [2] |
| Toluene | Form I | Rapid Cooling | [2] |
| Ethanol | Form II | Rapid Cooling | [2] |
| Ethanol/Water Mixtures | Form II (lower solubility) | - | [10] |
| Formamide | Formamide Solvate | High-Throughput Screening | [11] |
| Water | Hydrate Phase (from solvate) | Washing | [11] |
Note: This data is for ritonavir and serves as a starting point for designing experiments for its enantiomer, this compound.
Experimental Protocols
Protocol 1: General Slow Cooling Crystallization
-
Dissolution: In a clean glass vial, dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60 °C). Stir until all solid is dissolved.
-
Filtration (Optional): If any particulate matter remains, filter the hot solution through a pre-warmed filter into a clean vial.
-
Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process, the vial can be placed in a Dewar flask containing warm water or in an insulated container.
-
Further Cooling: Once at room temperature, if no crystals have formed, the vial can be transferred to a refrigerator (2-8 °C) and then a freezer (-10 to -20 °C) to further decrease solubility.
-
Crystal Isolation: Once crystals have formed, carefully decant or pipette off the mother liquor. Wash the crystals with a small amount of cold solvent and then allow them to dry.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Prepare the Reservoir: In the well of a vapor diffusion plate, add a reservoir solution consisting of a solvent in which this compound is poorly soluble (the anti-solvent).
-
Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound dissolved in a "good" solvent.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight environment.
-
Equilibration: Over time, the anti-solvent from the reservoir will slowly diffuse as a vapor into the drop, and the "good" solvent will diffuse out of the drop. This gradual change in solvent composition will slowly increase the supersaturation of this compound in the drop, leading to the growth of crystals.
-
Monitoring: Monitor the drop periodically under a microscope for crystal growth.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. pnas.org [pnas.org]
- 2. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Crystallization - Wikipedia [en.wikipedia.org]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Improved pharmaceutical properties of ritonavir through co-crystallization approach with liquid-assisted grinding method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of ent-Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry critical?
A: this compound is the enantiomer of the antiretroviral drug Ritonavir. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is crucial as it dictates its interaction with chiral biological targets such as enzymes and receptors. For HIV-1 protease inhibitors like Ritonavir, the specific stereochemistry is essential for effective binding to the enzyme's active site. The synthesis of the enantiomer, this compound, requires precise control over the stereochemistry at multiple chiral centers to ensure the desired biological activity and to avoid potential off-target effects.
Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?
A: The main sources of batch-to-batch variability in the synthesis of a complex chiral molecule like this compound include:
-
Quality of Starting Materials: Impurities or incorrect stereochemistry in the starting materials can lead to the formation of side products and diastereomers.
-
Reaction Conditions: Minor deviations in temperature, reaction time, solvent polarity, and catalyst loading can significantly impact the stereochemical outcome and yield of the reaction.
-
Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of impurities.
-
Purification Methods: Inconsistent purification procedures can result in varying levels of impurities and diastereomers in the final product.
-
Polymorphism: Ritonavir is known to exhibit polymorphism, where the same molecule crystallizes into different forms with varying solubility and bioavailability.[1] This can also be a source of variability for this compound.
Q3: Which analytical techniques are recommended for assessing the purity and stereochemistry of this compound?
A: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers and diastereomers. Reverse-phase HPLC (RP-HPLC) is used to determine the chemical purity and identify impurities.[2][3][4]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular technique for the separation of stereoisomers, often offering faster and more efficient separations compared to HPLC.[5][6][7][8]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is used to identify the molecular weight of the product and its impurities, aiding in their structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the relative stereochemistry of the molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Diastereoselectivity in the Coupling Reaction
-
Question: My coupling reaction between the chiral amine core and the acid side-chain is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common challenge in the synthesis of molecules with multiple chiral centers. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer. Experiment with a range of temperatures below ambient.
-
Solvent Screening: The polarity of the solvent can influence the conformation of the reactants and transition states. Screen a variety of aprotic solvents with different dielectric constants.
-
Choice of Coupling Reagent: The bulkiness and nature of the coupling reagent can impact the stereochemical outcome. Consider screening different carbodiimide-based or phosphonium-based coupling reagents.
-
Base Selection: If a base is used, its steric hindrance and basicity can play a role. Experiment with different non-nucleophilic bases.
Table 1: Hypothetical Optimization of Diastereoselective Coupling
-
| Entry | Temperature (°C) | Solvent | Coupling Reagent | Diastereomeric Ratio (desired:undesired) |
| 1 | 25 | DCM | EDC/HOBt | 1.5 : 1 |
| 2 | 0 | DCM | EDC/HOBt | 3 : 1 |
| 3 | -20 | DCM | EDC/HOBt | 5 : 1 |
| 4 | -20 | THF | HATU | 8 : 1 |
| 5 | -20 | Toluene | COMU | 6 : 1 |
Issue 2: Incomplete Reaction and Presence of Starting Materials
-
Question: My reaction is not going to completion, and I observe significant amounts of unreacted starting materials in the crude product. What should I do?
-
Answer: Incomplete reactions can be due to several factors. Consider the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and coupling reagents. Accurately weigh all components and consider using a slight excess (1.1-1.2 equivalents) of the acid and coupling reagent.
-
Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated by the coupling reagent before adding the amine component. A pre-activation step of 15-30 minutes is often beneficial.
-
Logical Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete coupling reactions.
Issue 3: Difficulty in Removing Diastereomeric Impurities
-
Question: I am struggling to separate the desired this compound diastereomer from a closely eluting impurity by column chromatography. What other purification techniques can I try?
-
Answer: Separation of diastereomers can be challenging. If standard silica gel chromatography is not effective, consider these alternatives:
-
Chiral Chromatography: Both chiral HPLC and SFC are powerful techniques for separating stereoisomers. Preparative chiral chromatography can be used to isolate the desired diastereomer in high purity.
-
Crystallization: Diastereomers can sometimes have different crystallization properties. Attempt to selectively crystallize the desired product by screening different solvent systems. Seeding with a pure crystal of the desired diastereomer can be beneficial.
-
Derivatization: In some cases, derivatizing a functional group in the molecule can lead to diastereomeric derivatives with better separation properties. After separation, the derivatizing group can be removed.
-
Experimental Protocols
Synthesis of the Chiral Amine Core: (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
General Coupling Procedure for this compound Synthesis
The final step in the synthesis of this compound involves the amide coupling of the chiral amine core with the N-protected valine derivative side chain.
-
Dissolve the enantiomer of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.1 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the chiral amine core ((2R,3R,5R)-enantiomer of the natural core) (1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to stir at the cooled temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC/SFC to isolate the desired this compound diastereomer.
Signaling Pathway for Stereocontrol
The stereochemical outcome of the synthesis is not a signaling pathway in the biological sense, but a result of the stereochemistry of the starting materials and the facial selectivity of the reactions. The following diagram illustrates the logical relationship for achieving the desired stereoisomer.
Caption: Logical flow for the stereoselective synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quality control of Ritonavir, which would be analogous for this compound.
Table 2: Analytical Specifications for Ritonavir/ent-Ritonavir
| Parameter | Method | Typical Specification | Reference |
| Assay | RP-HPLC | 98.0% - 102.0% | [2] |
| Enantiomeric Purity | Chiral HPLC/SFC | ≥ 99.5% ee | [6] |
| Diastereomeric Purity | Chiral HPLC/SFC | ≥ 99.0% de | [6] |
| Individual Impurity | RP-HPLC | ≤ 0.15% | [3] |
| Total Impurities | RP-HPLC | ≤ 1.0% | [3] |
| Limit of Detection (LOD) | RP-HPLC | ~1.2 µg/mL | [2] |
| Limit of Quantification (LOQ) | RP-HPLC | ~4.0 µg/mL | [2] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 7. selvita.com [selvita.com]
- 8. Chiral Sfc Separation By Hplc, Resolution/Separation Of Enantiomers | Hanbon [jshanbon.com]
- 9. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from ent-Ritonavir in biochemical assays. As specific data on this compound is limited, this guidance is based on the known pharmacology of Ritonavir and general principles of assay interference caused by chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ritonavir?
This compound is the enantiomer of Ritonavir. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in stereochemistry can lead to distinct pharmacological and toxicological properties, as interactions with chiral biological macromolecules like enzymes and receptors can be stereospecific.
Q2: Why might this compound interfere with my biochemical assay?
Interference from this compound can occur through several mechanisms, similar to those observed for other drugs, including its parent compound, Ritonavir. Potential mechanisms include:
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Direct Inhibition of Assay Enzymes: this compound may directly inhibit the enzyme being studied or a coupling enzyme in the assay system. This is a plausible but unconfirmed hypothesis, given that Ritonavir itself is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[1] Stereoisomers can exhibit different potencies and selectivities for enzyme inhibition.
-
Interference with Detection Systems:
-
Fluorescence-Based Assays: The compound may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of the assay's reporter molecule. These effects can be enantiomer-specific.
-
Absorbance-Based Assays: this compound might absorb light at the wavelength used for detection, leading to a false signal.
-
Luminescence-Based Assays: It could directly inhibit the luciferase enzyme or stabilize it, leading to inaccurate readings.
-
-
Non-specific Reactivity: The molecule could react with assay components, such as thiol groups on proteins.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
Q3: Is interference from this compound expected to be the same as from Ritonavir?
Not necessarily. Due to the stereospecific nature of drug-protein interactions, it is possible that this compound exhibits a different interference profile compared to Ritonavir. One enantiomer might be a more potent inhibitor of a particular off-target enzyme, or it might have different physical properties (e.g., aggregation propensity, solubility) under assay conditions.
Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to cause interference in a wide variety of biochemical assays. While Ritonavir itself is not typically classified as a PAINS, it's important to be aware of this concept. Without specific testing, it is difficult to definitively classify this compound as a PAINs, but a cautious approach that includes counterscreens is always recommended.
Troubleshooting Guides
Problem 1: Unexpected Inhibition or Activation in a Primary Screen
Symptoms:
-
This compound shows activity in your primary assay that is unexpected based on the target.
-
The dose-response curve has a steep slope or is incomplete.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected assay activity.
Detailed Steps:
-
Confirm Compound Identity and Purity:
-
Action: Analyze your sample of this compound using techniques like LC-MS and NMR to confirm its chemical identity and purity.
-
Rationale: Impurities from the synthesis or degradation products could be responsible for the observed activity.
-
-
Perform Counterscreens:
-
Action: Test this compound in a version of your assay lacking the specific biological target. For example, if you are screening for an enzyme inhibitor, run the assay without the enzyme.
-
Rationale: This will help determine if the compound interferes with the detection system or other assay components.
-
-
Conduct Orthogonal Assay:
-
Action: If possible, test the compound in a secondary assay for the same target that uses a different detection technology (e.g., if the primary assay is fluorescence-based, use an absorbance- or mass spectrometry-based orthogonal assay).
-
Rationale: A true hit should be active in multiple, distinct assay formats, whereas an artifact is often technology-specific.
-
Problem 2: Suspected Interference with a Specific Assay Technology
Quantitative Data Summary: Potential for Stereospecific Interference
The following table summarizes hypothetical IC50 values to illustrate how enantiomers might display different interference potencies. Note: This data is illustrative and not based on experimental results for this compound.
| Assay Type | Target/Enzyme | Ritonavir IC50 (µM) | This compound IC50 (µM) | Potential Implication |
| Enzymatic | Target X | 10 | >100 | Ritonavir is a potential hit, this compound is inactive. |
| Luciferase | 50 | 5 | This compound is a more potent inhibitor of the reporter enzyme. | |
| Cell-Based | Reporter Gene | 25 | 2 | This compound shows stronger off-target effects. |
| Binding | Target Y (Fluorescence) | >100 | 15 | This compound may be a fluorescence artifact. |
Troubleshooting Specific Assay Technologies:
-
Fluorescence-Based Assays:
-
Protocol:
-
Scan the emission spectrum of this compound at the excitation wavelength of your assay.
-
Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound.
-
-
Interpretation: A significant emission from this compound indicates autofluorescence. A decrease in the fluorophore's signal suggests quenching.
-
-
Luciferase-Based Assays:
-
Protocol:
-
Perform a counterscreen using purified luciferase enzyme.
-
Measure the effect of this compound on the luminescence signal in the absence of your target-driven expression system.
-
-
Interpretation: A decrease in luminescence indicates direct inhibition of luciferase.
-
Experimental Protocols
Protocol 1: General Counterscreen for Target-Independent Interference
Objective: To determine if this compound interferes with the assay components or detection system in the absence of the primary biological target.
Methodology:
-
Prepare assay plates as you would for your primary screen, but replace the target protein solution with the assay buffer.
-
Add this compound across a range of concentrations identical to your primary screen.
-
Add all other assay reagents, including substrate and detection reagents.
-
Incubate for the same duration as your primary assay.
-
Read the plate using the same detection method.
-
Analysis: Any signal change that is dependent on the concentration of this compound indicates target-independent interference.
Protocol 2: Identifying Thiol-Reactive Compounds
Objective: To assess if this compound interferes with the assay by reacting with cysteine residues.
Methodology:
-
Run your primary assay under two conditions:
-
Standard assay buffer.
-
Standard assay buffer supplemented with a high concentration (e.g., 1 mM) of a strong reducing agent like Dithiothreitol (DTT).
-
-
Analysis: If the inhibitory potency of this compound is significantly reduced in the presence of high DTT, it may suggest that the compound is acting as a thiol-reactive electrophile.
Signaling Pathway and Logical Relationships
Diagram: Potential Mechanisms of Assay Interference
This diagram illustrates the logical flow of how a compound like this compound can lead to a false positive result in a biochemical assay.
Caption: Mechanisms of this compound assay interference.
References
For researchers, scientists, and drug development professionals utilizing ent-Ritonavir in cell culture experiments, unexpected precipitation can be a significant hurdle, leading to inaccurate results and loss of valuable time and resources. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound is a hydrophobic (lipophilic) molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the media. The drastic change in solvent polarity causes the drug to fall out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent. The most commonly used solvent is 100% DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[1] However, primary cells and more sensitive cell lines may be affected at concentrations as low as 0.1%. It is crucial to perform a dose-response curve for your specific cell line to determine the maximum tolerated DMSO concentration.
Q4: Can I use solvents other than DMSO?
A4: Yes, other organic solvents like ethanol can also be used to dissolve this compound. However, the principles of precipitation upon dilution into aqueous media still apply. Alternative solubilizing agents, such as cyclodextrins, can also be employed to create inclusion complexes that enhance the aqueous solubility of hydrophobic drugs like this compound.[2][3]
Q5: Does the temperature of the media affect this compound solubility?
A5: Yes, temperature can influence the solubility of compounds. Adding a cold stock solution to warmer media can sometimes induce precipitation. It is good practice to allow all solutions to reach room temperature or the experimental temperature (e.g., 37°C) before mixing.
Q6: How does serum in the cell culture media affect this compound solubility?
A6: The presence of serum, which contains proteins like albumin, can sometimes help to solubilize hydrophobic compounds. However, the effect can be variable and depends on the specific drug and the serum concentration. It is always recommended to visually inspect the media for any signs of precipitation after adding the drug, regardless of the serum content.
Troubleshooting Guides
Guide 1: Proactive Measures to Prevent Precipitation
This guide provides a step-by-step protocol for preparing and using this compound in cell culture to minimize the risk of precipitation.
Experimental Protocol: Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in 100% DMSO. This can make the final dilution into the media more accurate and less prone to localized high concentrations that can trigger precipitation.
-
-
Final Working Solution Preparation:
-
Warm the cell culture media to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of the this compound stock (or intermediate) solution needed to achieve the final desired concentration in the media. Crucially, ensure the final DMSO concentration remains below the maximum tolerated level for your cell line (typically ≤ 0.5%).
-
While gently vortexing or swirling the media, add the this compound stock solution dropwise to the media. This gradual addition helps to disperse the drug and solvent more evenly.
-
Visually inspect the media for any signs of cloudiness or precipitate. If the solution appears clear, it is ready for use.
-
Guide 2: Troubleshooting Observed Precipitation
If you have already observed precipitation in your cell culture media, this guide will help you identify the cause and find a solution.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Advanced Solubilization Protocol
For experiments where DMSO is not suitable or when higher concentrations of this compound are required, using a solubilizing agent like cyclodextrin can be an effective alternative.
Experimental Protocol: Preparing this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from methods used to enhance the solubility of hydrophobic drugs.[2]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). This ratio may need to be optimized.
-
Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile water or a suitable buffer.
-
Complex Formation (Kneading Method):
-
Place the this compound powder in a mortar.
-
Add a small amount of the HP-β-CD solution to the powder to form a paste.
-
Knead the paste for 30-60 minutes.
-
Gradually add the remaining HP-β-CD solution while continuing to knead.
-
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Reconstitution and Use: The lyophilized powder can be dissolved in cell culture media to the desired final concentration. The solubility of the complex in aqueous media is significantly higher than that of the free drug.
Data Presentation
Table 1: Solubility of Ritonavir in Different Media
| Medium | Solubility (µg/mL) |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 4.0 ± 0.2[3] |
| Fasted State Simulated Gastric Fluid (FaSSGF) | 8.38 ± 1.91[3] |
Note: This data from simulated biological fluids highlights the pH-dependent solubility of Ritonavir, with higher solubility in more acidic environments.
Table 2: Maximum Tolerated DMSO Concentration in Various Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) |
| General Cell Lines | 0.5 - 1.0[1] |
| Primary Cells | < 0.1 |
| HeLa | < 2.0 |
| MCF-7 | ~1.0[1] |
| MDA-MB-231 | ~1.0[1] |
It is strongly recommended to determine the specific tolerance of your cell line.
Signaling Pathways and Experimental Workflows
This compound is known to affect several cellular signaling pathways, which is important to consider when designing experiments.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[4][5][6]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) Induced by this compound
This compound can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR).[7]
Caption: this compound induces ER stress and activates the UPR.
Experimental Workflow for a Cell-Based Assay with a Hydrophobic Compound
This workflow highlights critical steps where precipitation of a hydrophobic compound like this compound can occur.
Caption: A typical workflow for a cell-based assay highlighting critical precipitation points.
References
- 1. researchgate.net [researchgate.net]
- 2. Ritonavir-β-cyclodextrin complex: formulation and dissolution evaluation [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir induces endoplasmic reticulum stress and sensitizes sarcoma cells toward bortezomib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the chiral separation of ent-Ritonavir. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in achieving optimal resolution of Ritonavir enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of Ritonavir?
The main challenge lies in achieving baseline resolution between the desired Ritonavir enantiomer and its undesired counterpart, this compound. This requires a highly selective chiral stationary phase (CSP) and carefully optimized mobile phase conditions to exploit the subtle stereochemical differences between the two molecules.
Q2: Which type of chiral stationary phase is most effective for separating Ritonavir enantiomers?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have demonstrated success in resolving a broad range of chiral compounds, including those with structures similar to Ritonavir.[1][2] Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are a good starting point for method development.[3][4]
Q3: What are the key mobile phase parameters to consider for optimizing the resolution of this compound?
The critical mobile phase parameters include:
-
Organic Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase significantly impact selectivity and retention.[5]
-
Additives: Acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA, triethylamine - TEA) additives can improve peak shape and enhance chiral recognition, especially for ionizable compounds like Ritonavir.[3][4][6]
-
Aprotic Solvents: In some cases, the addition of aprotic solvents like acetonitrile can modify selectivity.
Q4: How does temperature affect the chiral separation of this compound?
Temperature can have a significant, and sometimes unpredictable, effect on chiral separations. Generally, lower temperatures increase enantioselectivity and resolution, but may also lead to broader peaks and longer run times.[5] It is a critical parameter to optimize for each specific method.
Q5: Can I use reversed-phase chromatography for the chiral separation of Ritonavir?
While normal-phase chromatography is more common for polysaccharide-based CSPs, some immobilized versions of these columns are compatible with reversed-phase conditions.[3] This can be advantageous for compounds that are more soluble in aqueous-organic mobile phases and for compatibility with mass spectrometry (MS) detection.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak is observed.
-
Two peaks are present but have a resolution value (Rs) of less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., cellulose-based like Chiralcel® OD-H, or amylose-based like Chiralpak® AD-H). Amylose-based CSPs can sometimes offer better enantioselectivity.[2] |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier: Systematically vary the percentage of the alcohol (e.g., ethanol, isopropanol) in the mobile phase. A lower percentage of the polar modifier generally increases retention and can improve resolution.[6] 2. Change Organic Modifier: Switch between different alcohols (e.g., ethanol to isopropanol) as this can significantly alter selectivity.[7] |
| Incorrect or Missing Mobile Phase Additive | For a basic compound like Ritonavir, add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase (typically 0.1%). For acidic impurities, an acidic modifier like Trifluoroacetic Acid (TFA) may be beneficial.[3][4][8] |
| Inappropriate Temperature | Decrease the column temperature in increments of 5°C. Lower temperatures often enhance chiral recognition.[5][9] |
| Low Flow Rate | Chiral separations often benefit from lower flow rates than typical achiral methods. Try reducing the flow rate to 0.5 mL/min.[9] |
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetry factor is outside the acceptable range (typically > 1.2 for tailing or < 0.8 for fronting).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | Add a basic modifier like DEA or TEA to the mobile phase to mask active silanol groups on the stationary phase.[8] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent (refer to the column manufacturer's instructions). If performance does not improve, the column may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[10] |
Issue 3: Drifting or Unstable Retention Times
Symptoms:
-
Retention times for the enantiomers vary significantly between injections.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection, and for a sufficient time after any change in mobile phase composition.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[5] |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valve performance. |
| Column "Memory" Effects | If the column has been used with different additives previously, flush it thoroughly with an appropriate regeneration solvent.[10] |
Experimental Protocols
Protocol 1: Chiral Separation of a Ritonavir Intermediate
This method has been shown to be effective for the enantiomeric separation of a common intermediate of Ritonavir and Lopinavir.[3][4]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-hexane / ethanol / trifluoroacetic acid / triethylamine (950:50:1:1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Logical Relationship of Method Parameters
Caption: Key parameters for the chiral separation protocol.
Data Presentation
The following tables summarize the expected performance and the effect of varying key chromatographic parameters.
Table 1: Typical Chromatographic Parameters for Ritonavir Intermediate Separation
| Parameter | Expected Value |
| Retention Time (this compound intermediate) | ~12 min |
| Retention Time (desired intermediate) | ~15 min |
| Resolution (Rs) | > 3.0 |
| Asymmetry Factor | 0.9 - 1.2 |
Note: Retention times are approximate and can vary based on the specific system, column age, and exact mobile phase preparation.
Table 2: Influence of Mobile Phase Composition on Resolution
| Mobile Phase Composition (n-hexane:ethanol) | Additives (0.1% TFA, 0.1% TEA) | Expected Impact on Resolution |
| 90:10 | Yes | Lower retention, potentially lower resolution |
| 95:5 | Yes | Optimal Balance |
| 97:3 | Yes | Higher retention, potentially higher resolution, longer run time |
| 95:5 | No | Poor peak shape and lower resolution |
Table 3: Comparison of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase | Selector Type | Typical Strengths |
| Chiralcel® OD-H | Cellulose-based | Broad applicability, good for many neutral and basic compounds. |
| Chiralpak® AD-H | Amylose-based | Often provides different and sometimes better selectivity than cellulose-based CSPs.[2] |
| Chiralpak® IA/IB/IC | Immobilized Polysaccharide | Broader solvent compatibility, including some reversed-phase solvents.[2] |
References
- 1. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - ProQuest [proquest.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of ent-Ritonavir. As an enantiomer, this compound is expected to have identical physicochemical properties to Ritonavir, and therefore, the following guidance is applicable to both compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low or no signal for my this compound sample?
A low or non-existent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. Common culprits include inefficient sample extraction, matrix effects from complex biological samples, suboptimal ionization of the analyte, or problems with the instrument hardware.
Q2: Which ionization mode is best for this compound analysis?
For this compound, positive mode electrospray ionization (ESI) is consistently reported to yield a stronger signal compared to the negative ion mode.[1][2] This is due to the chemical structure of Ritonavir, which readily accepts a proton to form a positive ion.
Q3: What are "matrix effects" and how can they affect my signal?
Matrix effects occur when other components in your sample (the "matrix") co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[3] This can lead to ion suppression, where the matrix components reduce the ionization efficiency of this compound, resulting in a lower signal.[3] Conversely, though less common, ion enhancement can also occur. The impact of the matrix can vary between different sample types (e.g., plasma, urine, saliva) and even between different batches of the same matrix.[4]
Q4: Can the mobile phase composition affect the signal intensity of this compound?
Yes, the mobile phase composition is critical. The pH and organic content can significantly influence both the chromatographic separation and the ionization efficiency. Acidic modifiers, such as formic acid or acetic acid, are often added to the mobile phase to promote the protonation of this compound, which enhances the signal in positive ion mode.[2][5] Some studies have also explored basic mobile phase conditions, which in some cases can surprisingly increase the signal for the protonated ion ([M+H]+), a phenomenon known as "wrong-way-round" ionization.[6]
Q5: What are common adducts of Ritonavir observed in mass spectrometry?
In electrospray ionization, besides the protonated molecule ([M+H]⁺), this compound can form adducts with other ions present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). While the formation of these adducts can sometimes be useful for confirmation, if the majority of the analyte forms adducts instead of the desired protonated molecule, it can lead to a perceived low signal for the target ion.
Troubleshooting Guides
Guide 1: No Signal or Extremely Low Signal
If you are observing a complete absence of the this compound signal, a systematic check of the entire LC-MS system is necessary.
Troubleshooting Workflow for No/Extremely Low Signal
Caption: Troubleshooting workflow for no this compound signal.
Guide 2: Low Signal Intensity (Peak is Present but Small)
When a peak is present but its intensity is lower than expected, the issue is often more nuanced and may involve suboptimal conditions or matrix effects.
Logical Relationship for Low Signal Troubleshooting
Caption: Key areas to investigate for low this compound signal.
Detailed Steps:
-
Optimize Sample Preparation:
-
Extraction Recovery: Ensure your extraction method (e.g., protein precipitation, liquid-liquid extraction) is efficient for this compound. Low recovery will directly lead to a low signal. Perform recovery experiments to quantify this.
-
Matrix Effects: If analyzing complex matrices like plasma, dilute the sample to reduce the concentration of interfering components.[7] Alternatively, improve the sample cleanup process or use matrix-matched calibrators.
-
Sample Stability: Ritonavir can degrade under certain conditions.[8][9] Ensure samples are handled and stored correctly to prevent degradation.
-
-
Optimize LC Method:
-
Mobile Phase: Experiment with different mobile phase modifiers (e.g., 0.1% formic acid vs. 5 mM ammonium hydroxide) to maximize ionization efficiency.[6]
-
Gradient and Flow Rate: Adjust the chromatographic gradient to ensure this compound elutes in a region with minimal matrix suppression and has a sharp, symmetrical peak shape.
-
Column Choice: A well-maintained C18 column is typically effective for Ritonavir.[2][10] If peak shape is poor, consider replacing the column.
-
-
Optimize MS Source Conditions:
-
Source Parameters: Systematically optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the this compound signal.[1]
-
Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the ESI source components.
-
-
Optimize MS Detection Parameters:
-
MRM Transitions: Verify that you are using the optimal and most intense precursor-to-product ion transitions for this compound. A common transition is m/z 721.3 -> 296.1.[1][11]
-
Collision Energy: Optimize the collision energy for the selected MRM transition to ensure maximum fragmentation and signal for the product ion.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and rapid method for sample preparation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with the initial mobile phase (e.g., 1:1) before injecting it into the LC-MS/MS system.[1]
Protocol 2: Example LC-MS/MS Parameters
These are typical starting parameters for an this compound analysis. Optimization for your specific instrument is recommended.
LC Parameters:
-
Column: C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 35°C.[1]
MS Parameters:
-
Capillary Voltage: 4500 V.[1]
-
Drying Gas Temperature: 320°C.[1]
-
Drying Gas Flow: 10 L/min.[1]
-
Nebulizer Pressure: 45 psi.[1]
Data Presentation
The following tables summarize quantitative data from various published methods for Ritonavir analysis, which can serve as a benchmark for your own experiments.
Table 1: Sample Preparation Recovery
| Matrix | Preparation Method | Analyte | Recovery (%) | Reference |
| Plasma | Protein Precipitation | Ritonavir | 85.7 - 106 | [1] |
| Plasma | Solid Phase Extraction | Ritonavir | 89.07 | [11] |
| Plasma | Liquid-Liquid Extraction | Ritonavir | 74.4 - 126.2 | [12] |
Table 2: Method Sensitivity
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Ritonavir | Plasma | 2.0 | [1] |
| Ritonavir | Plasma | 8.004 | [11][13] |
| Ritonavir | Plasma, Saliva | 1.0 | [12] |
| Ritonavir | Bulk Drug | 10 | [2] |
References
- 1. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Ritonavir in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
This compound is the enantiomer of Ritonavir, a potent inhibitor of the HIV protease.[1][2] Like Ritonavir, it is a highly lipophilic and poorly water-soluble molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[3][4] Its low aqueous solubility presents a significant hurdle for oral administration, often leading to low and variable bioavailability in animal models.[3][5]
Q2: What are the primary mechanisms by which this compound's bioavailability is enhanced?
The bioavailability of this compound is primarily enhanced by inhibiting two key proteins involved in drug metabolism and efflux:
-
Cytochrome P450 3A4 (CYP3A4): This enzyme, found predominantly in the liver and intestine, is a major contributor to the first-pass metabolism of many drugs, including Ritonavir.[1][6] By inhibiting CYP3A4, this compound reduces its own metabolism, leading to higher plasma concentrations.[1]
-
P-glycoprotein (P-gp): This is an efflux transporter protein found in the intestines and other tissues that actively pumps drugs out of cells and back into the intestinal lumen, reducing their absorption.[1][7] this compound inhibits P-gp, thereby increasing the net absorption of the drug.[1]
Q3: What are the most common formulation strategies to improve this compound delivery?
Several formulation strategies are employed to overcome the solubility challenges of this compound:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[4][8]
-
Solid Dispersions: Dispersing this compound in a polymeric carrier at a molecular level creates an amorphous solid dispersion. This amorphous form has higher energy and greater solubility compared to the crystalline form.[9][10][11]
-
Lipid-Based Formulations: Formulations such as nanoemulsions and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and enhance their absorption via the lymphatic pathway.[4][9]
-
Use of Excipients: Incorporating solubilizers, surfactants, and polymers in the formulation can improve the wettability and dissolution of the drug.[10][12][13]
Q4: Does food affect the absorption of this compound in animal models?
Yes, food can significantly impact the absorption of Ritonavir, and by extension this compound, in animal models. In rats, the administration of Ritonavir with food has been shown to increase its bioavailability.[14] A study in rats demonstrated a positive food effect, with a notable increase in the Area Under the Curve (AUC) when administered in the fed state compared to the fasted state.[14] However, it is important to note that the effect of food can be formulation-dependent.[15][16][17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability | Poor aqueous solubility of this compound. First-pass metabolism by CYP3A4. Efflux by P-glycoprotein. Improper formulation. | Utilize a solubility-enhancing formulation such as a nanosuspension, solid dispersion, or lipid-based formulation.[4][9][10] Co-administer with a known CYP3A4 inhibitor if not relying on this compound's self-inhibitory effect. Ensure the formulation is optimized for the specific animal model and route of administration. |
| High Variability in Pharmacokinetic Data | Inconsistent dosing technique (e.g., oral gavage). Variability in food intake among animals. Formulation instability or precipitation. | Ensure all personnel are thoroughly trained in the oral gavage procedure to minimize variability.[19][20] Standardize the feeding schedule for all animals in the study (either all fasted or all fed).[14] Assess the stability of the formulation under experimental conditions to ensure the drug remains solubilized. |
| Animal Distress During or After Dosing (Oral Gavage) | Improper gavage technique leading to esophageal or tracheal injury. Administration of a large volume. Irritation caused by the formulation. | Use appropriately sized and flexible gavage needles.[20] Ensure the needle is correctly placed in the esophagus before administering the dose.[19] Administer the formulation slowly and do not exceed the recommended maximum gavage volume for the specific animal species and weight.[20] If the formulation contains potentially irritating excipients, consider alternative, more biocompatible formulations. |
| Precipitation of this compound in Aqueous Formulation | Exceeding the solubility limit of the drug in the vehicle. pH changes in the formulation. Temperature fluctuations. | Prepare the formulation as close to the time of administration as possible. Use co-solvents or surfactants to increase the solubility of this compound.[10][12] Buffer the formulation to a pH where the drug is most stable and soluble. Store the formulation under appropriate temperature conditions as determined during pre-formulation studies. |
| Difficulty in Quantifying this compound in Plasma Samples | Low plasma concentrations due to poor absorption. Interference from plasma components or formulation excipients. Inadequate analytical method sensitivity. | Optimize the formulation to improve bioavailability.[4][9][10] Develop a robust sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interfering substances. Utilize a highly sensitive analytical method such as LC-MS/MS for quantification.[21] |
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of different Ritonavir formulations in rats and dogs from various studies.
Table 1: Pharmacokinetic Parameters of Ritonavir Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Animal State | Reference |
| Pure Drug (Suspension) | 10 | 0.8 ± 0.2 | 4.0 ± 1.2 | 6.3 ± 2.5 | Fasted | [14] |
| Marketed Formulation (Norvir®) | 10 | 2.5 ± 0.8 | 3.0 ± 1.0 | 22.2 ± 9.9 | Fed | [14] |
| Crystallo Co-agglomerates | 10 | 4.2 ± 0.5 | 2.0 ± 0.5 | 35.8 ± 4.1 | Not Specified | [3] |
| Nanosuspension | 10 | 7.6 ± 1.1 | 2.0 ± 0.8 | 78.9 ± 12.3 | Fed | [8] |
| Coarse Powder | 10 | 0.9 ± 0.3 | 4.0 ± 1.5 | 6.3 ± 2.1 | Fed | [8] |
| Nanoemulsion | 10 | 5.9 ± 0.9 | 2.0 ± 0.7 | 70.1 ± 10.5 | Not Specified | [4] |
Table 2: Pharmacokinetic Parameters of Ritonavir Formulations in Dogs
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Norvir® Capsule | 100 mg (total dose) | 4.5 ± 1.8 | 3.5 ± 1.0 | 25.1 ± 9.8 | [22] |
| Generic Tablet Product A | 100 mg (total dose) | 0.1 ± 0.1 | 4.0 ± 1.2 | 0.3 ± 0.2 | [22] |
| Generic Tablet Product B | 100 mg (total dose) | 5.0 ± 2.1 | 3.0 ± 0.8 | 27.9 ± 11.2 | [22] |
| Amorphous Solid Dispersion (PEG-8000) | 5 mg/kg | ~3.0 | ~2.0 | ~15.0 | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a general guideline for oral gavage in rats. Specific details may need to be adapted based on the formulation and experimental design.[19][20]
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10 mL/kg.[20]
-
Dose Preparation: Prepare the this compound formulation and draw the calculated volume into the syringe. Ensure the formulation is homogenous.
-
Restraint: Gently but firmly restrain the rat to prevent movement. The scruffing method is commonly used, ensuring the head and body are in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Needle Removal: Smoothly and slowly withdraw the gavage needle.
-
Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.
Protocol 2: Preparation of this compound Nanosuspension by Pearl Milling
This protocol is based on a method for preparing Ritonavir nanosuspension.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 407)
-
Milling media (e.g., Zirconium oxide beads)
-
Purified water
-
Colloidal mill
-
Nanomill (Pearl mill)
Procedure:
-
Initial Dispersion: Disperse the this compound powder (e.g., 10% w/w) in an aqueous solution containing the stabilizer (e.g., Poloxamer 407).
-
Pre-milling: Subject the dispersion to comminution using a colloidal mill for a specified period (e.g., 2 hours) to reduce the initial particle size.
-
Nanomilling: Transfer the pre-milled dispersion to a nanomill containing zirconium oxide beads.
-
Milling Process: Mill the dispersion at a controlled temperature and speed (e.g., 3000 rpm) for a sufficient duration to achieve the desired particle size in the nanometer range.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for formulation, animal study, and analysis.
Caption: Inhibition of CYP3A4 and P-gp by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. Development, Characterization and Comparative Phar-macokinetic Evaluation of Ritonavir Nanosuspension, with a Model Nanoemulsion and Coarse Suspension for Improved Oral Delivery | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Development and Palatability Assessment of Norvir® (Ritonavir) 100 mg Powder for Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A4 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Induction of P-glycoprotein expression and activity by ritonavir in bovine brain microvessel endothelial cells [ouci.dntb.gov.ua]
- 8. Evaluation of improved oral bioavailability of ritonavir nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Food on Ritonavir Bioavailability Following Administration of Ritonavir 100 mg Film-Coated Tablet in Healthy Adult Subjects [natap.org]
- 16. hivclinic.ca [hivclinic.ca]
- 17. Pharmacokinetic Outcomes of the Interactions of Antiretroviral Agents with Food and Supplements: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bhiva.org [bhiva.org]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Bioavailability and pharmacokinetic model for ritonavir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioavailability of generic ritonavir and lopinavir/ritonavir tablet products in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of Ritonavir and its enantiomer, ent-Ritonavir. Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, is a critical component of highly active antiretroviral therapy (HAART).[1][2][3][4][5][6][7] It also acts as a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the plasma concentrations of other co-administered antiretroviral drugs.[4][6][8][9][10][11] Understanding the bioactivity of its enantiomer, this compound, is crucial for a comprehensive pharmacological profile and for optimizing drug design and development.
While data on this compound is limited, this guide synthesizes the available experimental findings to draw a comparative picture of the two stereoisomers.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of Ritonavir and its stereoisomers, including what can be inferred about this compound.
| Compound | Target | Bioactivity (IC50) | Reference |
| Ritonavir | HIV-1 Protease | 0.022 - 0.13 µM (EC50) | [12] |
| Ritonavir | HIV-2 Protease | 0.16 µM (EC50) | [12] |
| Ritonavir | Cytochrome P450 3A4 (CYP3A4) | 0.13 µM | [13] |
| Ritonavir Analog (4g - R/R conformer) | Cytochrome P450 3A4 (CYP3A4) | 0.31 µM | [13][14] |
| Ritonavir Analog (4a - S/R conformer) | Cytochrome P450 3A4 (CYP3A4) | ~1.2 - 1.4 µM | [14] |
| Ritonavir Analog (4c - R/S conformer) | Cytochrome P450 3A4 (CYP3A4) | ~1.2 - 1.4 µM | [14] |
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action for Ritonavir involve the inhibition of two key enzymes: HIV protease and cytochrome P450 3A4.
HIV Protease Inhibition
Ritonavir is a competitive inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[2] By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins (Gag-Pol), which is essential for the production of mature, infectious virions.[6] This leads to the formation of immature, non-infectious viral particles.
Cytochrome P450 3A4 (CYP3A4) Inhibition
Ritonavir is a potent mechanism-based inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of many drugs.[6][8][10] By inhibiting CYP3A4, Ritonavir slows the metabolism of other co-administered drugs that are substrates for this enzyme, thereby increasing their plasma concentration and prolonging their therapeutic effect. This "boosting" effect is a cornerstone of many HAART regimens. The inhibition of CYP3A4 by Ritonavir is thought to occur through multiple mechanisms, including the formation of a metabolic-intermediate complex and covalent binding to the enzyme.[8][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test compounds (Ritonavir, this compound)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution or control (buffer for no inhibition, positive control inhibitor)
-
Recombinant HIV-1 Protease solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HIV-1 Protease substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Human Liver Microsomes)
This assay determines the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes (HLMs) as the enzyme source.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Ritonavir, this compound)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well plate
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Compound and Microsome Preparation: Prepare serial dilutions of the test compounds. Thaw the HLMs on ice.
-
Pre-incubation (for time-dependent inhibition):
-
In a 96-well plate, combine the test compound, HLMs, and phosphate buffer.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
A parallel set of incubations without NADPH is also performed.
-
-
Incubation:
-
Add the CYP3A4 substrate to each well to start the reaction.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A4 substrate in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For time-dependent inhibition, compare the IC50 values with and without pre-incubation with NADPH (IC50 shift).
-
Conclusion
This comparative analysis highlights the potent dual inhibitory activity of Ritonavir on both HIV protease and CYP3A4. The available data on Ritonavir's stereoisomers suggests that while there may be some variation in the inhibition of CYP3A4, the stereochemistry at the side-groups does not appear to dramatically alter this activity. The R/R conformer, a proxy for this compound, demonstrated potent CYP3A4 inhibition, albeit slightly less than Ritonavir itself.
A significant gap in the current literature is the lack of direct experimental data on the HIV protease inhibitory activity of this compound. Further research in this area is warranted to fully elucidate the stereochemical requirements for potent anti-HIV activity and to inform the development of future protease inhibitors with improved pharmacological profiles. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. mdpi.com [mdpi.com]
- 11. Induction effects of ritonavir: implications for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ritonavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 13. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of ent-Ritonavir, the enantiomer of the well-known antiretroviral drug Ritonavir. In drug development, understanding the stereochemistry of a molecule is critical, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This document outlines the available experimental data comparing the biological activity of Ritonavir's stereoisomers, details the experimental protocols used to generate this data, and presents visual workflows and pathways to aid in understanding the concepts of target engagement validation.
Comparative Analysis of Target Engagement
The primary targets of Ritonavir are the HIV-1 protease and the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] While direct data on the complete enantiomer of Ritonavir (this compound) is limited, studies on its diastereomers and rationally designed stereoisomers provide valuable insights into how stereochemistry influences its interaction with these targets.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Ritonavir is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of many drugs.[3][5][6][7] This inhibitory action is the basis for its use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[3] A study by Sevrioukova et al. investigated the impact of side-group stereochemistry on the interaction with CYP3A4 by synthesizing and testing various stereoisomers of a Ritonavir analog. The inhibitory potencies (IC50) of these analogs are summarized in the table below.
| Compound | Stereochemistry (Side-Group) | IC50 (µM) for CYP3A4 Inhibition |
| Ritonavir | (2S, 3S, 5S) | 0.13 |
| Analog 4a | S/R | ~1.2 |
| Analog 4c | R/S | Not specified |
| Analog 4g | R/R | 0.31 |
| Analog 4e | S/S | Not specified |
| (Data sourced from Sevrioukova et al., Biochemistry, 2019)[8] |
The data indicates that while CYP3A4 only weakly discriminates between different side-group configurations, there are measurable differences in inhibitory potency.[8] The R/R conformer (4g) exhibited the lowest IC50 value among the tested analogs, which was closer to that of Ritonavir itself.[8]
Binding Kinetics with CYP3A4
The same study also analyzed the pre-steady-state kinetics of the binding of these stereoisomers to CYP3A4. The rate constants for the fast phase of binding (kfast) for some of the stereoisomers were in the range of 5–14 s−1.[9] Notably, the S/R stereoisomers were among the quickest binders, while Ritonavir itself had one of the lowest binding rates.[9] This suggests that the stereochemical configuration can influence not only the strength of inhibition but also the kinetics of the interaction with the target enzyme.
Inhibition of HIV-1 Protease
Research into the discovery of Ritonavir provides some information on the impact of stereochemistry on its primary antiviral target, the HIV-1 protease. A study by Kempf et al. found that the D-valinyl diastereomer of Ritonavir had biological and pharmacokinetic properties that were indistinguishable from Ritonavir.[3] X-ray crystallography of this diastereomer in complex with HIV protease revealed a similar binding mode to that of Ritonavir.[3] While this is not a direct comparison with this compound, it suggests that for the HIV protease target, certain changes in stereochemistry may not significantly alter the binding affinity and inhibitory activity.
Experimental Protocols
CYP3A4 Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor that reduces the activity of CYP3A4 by 50%.
-
Materials: Recombinant human CYP3A4, a fluorescent substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), NADPH, test compounds (Ritonavir and its stereoisomers), and a suitable buffer system.
-
Procedure:
-
A reaction mixture is prepared containing CYP3A4 and the fluorescent substrate in a buffer.
-
Varying concentrations of the test compounds are added to the reaction mixture.
-
The reaction is initiated by the addition of NADPH.
-
The fluorescence of the product formed is measured over time using a plate reader.
-
The rate of product formation is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
-
HIV-1 Protease Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.
-
Materials: Purified, recombinant HIV-1 protease, a fluorogenic substrate, test compounds, and an appropriate assay buffer.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The HIV-1 protease enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[3]
-
Visualizations
Caption: CYP3A4 inhibition by this compound.
Caption: Workflow for validating target engagement.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ritonavir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Despite the critical role of stereochemistry in drug efficacy, a direct head-to-head comparison of the antiviral activity of ent-Ritonavir, the enantiomer of the widely used HIV protease inhibitor Ritonavir, against other protease inhibitors remains conspicuously absent from publicly available scientific literature. While extensive research has been conducted on Ritonavir and its various analogs, specific experimental data detailing the in vitro or in vivo anti-HIV potency of its mirror-image counterpart is not available. This significant data gap prevents a comprehensive evaluation of this compound's potential as a therapeutic agent and its standing relative to established protease inhibitors.
Ritonavir, in its commercially available form, is a specific stereoisomer that has demonstrated potent inhibition of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] It is also a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[3] This boosting effect allows for lower and less frequent dosing of other antiviral drugs.
While the influence of stereochemistry on the biological activity of drugs is a well-established principle in pharmacology, the specific activity of this compound against HIV protease has not been detailed in accessible research. One study investigating a series of ritonavir-like analogs with varying stereochemistry at different positions found that while stereochemistry did influence the inhibition of CYP3A4, this did not directly correlate with anti-HIV activity.[3] This underscores the necessity of specific experimental evaluation to determine the therapeutic potential of any stereoisomer.
This guide, therefore, focuses on a comparative analysis of the established protease inhibitor, Ritonavir, and other key players in its class, based on available clinical and preclinical data. The absence of data for this compound serves as a critical reminder of the ongoing need for comprehensive research into all stereoisomers of potent drugs.
Comparative Efficacy of Clinically Used Protease Inhibitors
The following tables summarize key efficacy and safety data from head-to-head clinical trials comparing various ritonavir-boosted protease inhibitors. It is important to note that these studies evaluate these drugs as part of combination antiretroviral therapy (cART).
| Table 1: Virological Response of Ritonavir-Boosted Protease Inhibitors in Treatment-Naive HIV-1 Patients | ||
| Comparison | Study | Key Findings |
| Darunavir/r vs. Lopinavir/r | ARTEMIS | At 96 weeks, a higher percentage of patients receiving darunavir/r achieved viral suppression (HIV-1 RNA <50 copies/mL) compared to those on lopinavir/r. |
| Atazanavir/r vs. Lopinavir/r | Multiple studies | Meta-analysis suggests atazanavir/r has a slightly better or comparable virological efficacy to lopinavir/r. |
| Darunavir/r vs. Atazanavir/r | ACTG 5257 | Both regimens demonstrated high and comparable rates of virologic suppression at 96 weeks. |
| Table 2: Key Safety and Tolerability Parameters of Ritonavir-Boosted Protease Inhibitors | ||
| Protease Inhibitor | Common Adverse Events | Metabolic Effects |
| Ritonavir (as a booster) | Gastrointestinal disturbances (nausea, diarrhea), hyperlipidemia | Can significantly increase cholesterol and triglyceride levels. |
| Lopinavir/r | Diarrhea, nausea, hyperlipidemia | Associated with significant lipid elevations. |
| Atazanavir/r | Hyperbilirubinemia (jaundice), nephrolithiasis | Generally has a more favorable lipid profile compared to other PIs. |
| Darunavir/r | Rash, headache, gastrointestinal intolerance | Can cause hyperlipidemia, but often to a lesser extent than lopinavir/r. |
Experimental Protocols
The determination of antiviral activity and inhibitory potency of compounds like protease inhibitors relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
In Vitro HIV-1 Protease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound, Ritonavir, other PIs) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (a known potent HIV-1 protease inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a fixed time point (endpoint read).
-
The rate of increase in fluorescence is proportional to the protease activity. Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV Activity Assay
This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.
Materials:
-
A susceptible cell line (e.g., MT-4 cells, CEM-SS cells)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
-
A method to assess cell viability (e.g., MTT assay, trypan blue exclusion)
Procedure:
-
Seed the susceptible cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After the incubation period, collect the cell culture supernatant to quantify viral replication using a chosen method (e.g., p24 ELISA).
-
Assess the viability of the cells in parallel to determine the cytotoxicity of the compounds.
-
Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
The therapeutic index (TI) can be calculated as CC50/EC50, with a higher TI indicating a more favorable safety profile.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of HIV Protease Inhibition.
Caption: Workflow for IC50 Determination of HIV Protease Inhibitors.
References
- 1. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for ent-Ritonavir, the enantiomer of the widely-used antiretroviral drug Ritonavir. This absence of research on this compound prevents a direct comparative analysis of its therapeutic efficacy against its well-studied counterpart.
Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1] It is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key component in the metabolism of many drugs.[2][3] This dual action allows Ritonavir to not only exert its own antiviral effect but also to act as a pharmacokinetic enhancer, or "booster," for other protease inhibitors by increasing their plasma concentrations and duration of action.[3]
Given the stereospecific nature of drug-receptor interactions, it is plausible that this compound exhibits a significantly different pharmacological profile from Ritonavir. However, without any publicly available in vivo studies on this compound, any discussion of its potential efficacy remains purely speculative. The focus of extensive research has been exclusively on the clinically approved and effective Ritonavir.
This guide, therefore, will provide a detailed overview of the established in vivo efficacy and mechanism of action of Ritonavir, based on available experimental data.
In Vivo Efficacy of Ritonavir
Ritonavir's in vivo efficacy has been primarily demonstrated in the context of combination therapies for HIV and more recently, COVID-19.
Antiviral Efficacy in HIV Treatment
Ritonavir, when used in combination with other antiretroviral agents, has been shown to significantly reduce viral load and improve immune function in HIV-infected individuals.
| Study Focus | Combination Therapy | Key Efficacy Endpoint | Observed Outcome |
| HIV Treatment | Ritonavir-boosted Protease Inhibitors | Viral Load Reduction | Significant and sustained suppression of HIV RNA |
| HIV Treatment | Ritonavir-boosted Protease Inhibitors | CD4+ T-cell Count | Increase in CD4+ T-cell counts, indicating immune reconstitution |
Efficacy as a Pharmacokinetic Enhancer
The primary role of low-dose Ritonavir in modern antiretroviral therapy is to boost the efficacy of other protease inhibitors.
| Co-administered Drug | Effect of Ritonavir Boosting | Pharmacokinetic Parameter Change |
| Lopinavir | Increased plasma concentrations | Significant increase in AUC and Cmax |
| Atazanavir | Increased plasma concentrations | Significant increase in AUC and Cmax |
| Darunavir | Increased plasma concentrations | Significant increase in AUC and Cmax |
Efficacy in COVID-19 Treatment
Ritonavir is a component of the combination drug Paxlovid (nirmatrelvir and ritonavir), which has demonstrated efficacy in treating mild-to-moderate COVID-19.
| Study Focus | Therapy | Key Efficacy Endpoint | Observed Outcome |
| COVID-19 Treatment | Nirmatrelvir/Ritonavir (Paxlovid) | Hospitalization or Death | Significant reduction in the risk of hospitalization or death |
Experimental Protocols
Detailed experimental protocols for the clinical trials establishing Ritonavir's efficacy are extensive and proprietary. However, a general methodology for assessing the in vivo efficacy of an antiretroviral drug like Ritonavir in a clinical trial setting would typically involve the following:
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
Participant Population: HIV-infected individuals or patients with COVID-19, with specific inclusion and exclusion criteria (e.g., viral load, CD4+ count, age, prior treatment history).
Intervention: Administration of Ritonavir as a monotherapy (in early studies) or, more commonly, as part of a combination antiretroviral regimen.
Efficacy Assessment:
-
Virological Response: Measurement of plasma HIV RNA levels (viral load) at regular intervals using quantitative assays like RT-PCR.
-
Immunological Response: Monitoring of CD4+ T-cell counts using flow cytometry.
-
Clinical Progression: Recording of clinical outcomes, such as the development of AIDS-defining illnesses or mortality.
-
Pharmacokinetic Analysis: Measurement of drug concentrations in plasma over time to determine parameters like AUC, Cmax, and trough concentrations.
Safety Monitoring: Regular monitoring of adverse events through clinical observation and laboratory tests (e.g., liver function tests, lipid profiles).
Mechanism of Action
Ritonavir's therapeutic effects are derived from two primary mechanisms: inhibition of HIV protease and inhibition of CYP3A4.
HIV Protease Inhibition
Caption: Ritonavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein into functional viral proteins, thus halting the maturation of new infectious virions.
CYP3A4 Inhibition (Pharmacokinetic Enhancement)
Caption: Ritonavir inhibits the CYP3A4 enzyme, leading to decreased metabolism of co-administered protease inhibitors and resulting in higher, more sustained plasma concentrations.
References
A comprehensive, direct comparison of the experimental findings for ent-Ritonavir, the enantiomer of the widely-used antiretroviral drug Ritonavir, remains elusive within publicly available scientific literature. While the synthesis of Ritonavir's isomers has been reported, detailed experimental data directly comparing the biological activity and pharmacokinetic profiles of this compound and Ritonavir is not readily accessible. This limits a full cross-validation of their respective performances.
Ritonavir is a critical component in the treatment of HIV, primarily functioning as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This inhibition boosts the concentration of other co-administered protease inhibitors.[1] The drug also exhibits its own inhibitory activity against the HIV-1 protease.[3][4]
Research into analogs of Ritonavir has suggested that the stereochemistry of the molecule may not be a critical determinant of its interaction with CYP3A4. A study on a series of rationally designed Ritonavir analogs with varied stereochemical configurations at different positions concluded that CYP3A4 only weakly discriminates between these configurations.[5][6][7] While this provides an indirect suggestion that this compound might possess activity similar to Ritonavir, it is not a direct experimental comparison of the two enantiomers.
Furthermore, a study comparing Ritonavir to one of its diastereomers, A-117673 (the D-valinyl diastereomer), found their biological and pharmacokinetic properties to be "indistinguishable."[8] This finding further supports the hypothesis that the biological targets of Ritonavir may not exhibit a high degree of stereoselectivity. However, it is important to note that diastereomers and enantiomers have different spatial relationships, and data from one cannot be directly extrapolated to the other.
A patent for the synthesis of Ritonavir isomer impurities and a method for preparing the Ritonavir enantiomer exists, indicating that this compound has been synthesized. However, the associated biological data from these syntheses are not detailed in the available documentation.
Without direct comparative studies, a quantitative analysis of this compound's efficacy against HIV protease or its inhibitory potential on CYP3A4 in relation to Ritonavir cannot be provided. Consequently, detailed experimental protocols and signaling pathway diagrams specific to a comparative analysis are not available.
Ritonavir's Established Mechanism of Action
Ritonavir's primary role in combination antiretroviral therapy is to inhibit CYP3A4, a key enzyme in the metabolism of many drugs, including other HIV protease inhibitors.[9][10][11] By inhibiting this enzyme, Ritonavir increases the bioavailability and prolongs the half-life of co-administered antiretrovirals, allowing for lower and less frequent dosing.[1]
The mechanism of CYP3A4 inhibition by Ritonavir is complex and involves multiple pathways, including the formation of a metabolic-intermediate complex, strong ligation to the heme iron of the enzyme, and in some cases, heme destruction or covalent modification of the enzyme.[10][12]
As an HIV protease inhibitor, Ritonavir binds to the active site of the viral protease, preventing the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[13][14]
Below is a generalized representation of Ritonavir's role as a pharmacokinetic enhancer.
References
- 1. Ritonavir-boosted protease inhibitors in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. This guide provides an objective comparison of the stereospecific binding of Ritonavir to its primary molecular targets, HIV-1 protease and Cytochrome P450 3A4 (CYP3A4), supported by experimental data and detailed methodologies.
Ritonavir, a potent antiretroviral drug, owes its therapeutic efficacy and its role as a pharmacokinetic enhancer to its interaction with two key proteins: the HIV-1 protease, essential for viral replication, and CYP3A4, a major enzyme in drug metabolism. The stereochemistry of Ritonavir, a molecule with multiple chiral centers, is hypothesized to play a crucial role in its binding affinity and inhibitory activity. This guide delves into the experimental evidence confirming the stereospecific nature of this binding.
Quantitative Analysis of Stereospecific Binding to CYP3A4
While direct comparative studies on the individual stereoisomers of Ritonavir are limited, extensive research on rationally designed Ritonavir-like analogs provides compelling evidence for stereospecific interactions with CYP3A4. A pivotal study by Samuels and Sevrioukova investigated a series of these analogs with varying stereoconfigurations (S/R, R/S, R/R, and S/S) at the P1 and P2 side-chain positions.[1][2] The binding affinities (dissociation constant, Ks) and inhibitory potencies (half-maximal inhibitory concentration, IC50) were determined, revealing clear differences among the stereoisomers.
| Stereoisomer (Analog) | Linker | K_s_ (µM)[1][2] | IC_50_ (µM)[1][2] |
| Ritonavir | - | 0.02 | 0.13 |
| 4a (S/R) | Methyl-pyridyl | 0.055 | 0.80 |
| 4b (R/S) | Methyl-pyridyl | 0.050 | 0.65 |
| 4c (R/R) | Methyl-pyridyl | 0.045 | 0.50 |
| 4d (S/S) | Methyl-pyridyl | 0.040 | 0.45 |
| 4e (S/R) | Ethyl-pyridyl | 0.045 | 0.40 |
| 4f (R/S) | Ethyl-pyridyl | 0.040 | 0.35 |
| 4g (R/R) | Ethyl-pyridyl | 0.040 | 0.31 |
| 4h (S/S) | Ethyl-pyridyl | 0.045 | 0.38 |
The data clearly indicates that while CYP3A4 can accommodate various stereoisomers, subtle differences in their spatial arrangement significantly impact both binding affinity and inhibitory potency. Notably, the R/R conformer with an ethyl-pyridyl linker (4g) exhibited the lowest K_s_ and IC_50_ values among the analogs, closely approaching the values of Ritonavir itself.[1][2] This suggests that the specific three-dimensional orientation of the side groups is critical for optimal interaction with the active site of CYP3A4.
Stereospecific Interactions with HIV-1 Protease
Comparative Analysis with Alternatives
Several other drugs target HIV-1 protease and CYP3A4. Here, we compare Ritonavir with two notable examples: Lopinavir, another HIV-1 protease inhibitor often co-formulated with Ritonavir, and Cobicistat, a dedicated CYP3A4 inhibitor used as a pharmacokinetic enhancer.
| Drug | Primary Target | Stereospecificity Evidence |
| Ritonavir | HIV-1 Protease, CYP3A4 | Inferred for HIV-1 Protease from active site symmetry; Demonstrated for CYP3A4 through analog studies.[1][2][3] |
| Lopinavir | HIV-1 Protease | As a peptidomimetic inhibitor, its binding is inherently stereospecific to the enzyme's active site.[6] |
| Cobicistat | CYP3A4 | As a structural analog of Ritonavir, its interaction with CYP3A4 is also stereospecific.[7] |
While direct comparative studies on the stereoisomers of Lopinavir and Cobicistat are also limited, their chemical structures and mechanisms of action inherently point to stereospecific binding.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are provided below.
CYP3A4 Inhibition Assay (Fluorometric)
This protocol is based on the method described by Cheng et al. and is commonly used to determine the IC_50_ values of CYP3A4 inhibitors.[1][8]
Materials:
-
Recombinant human CYP3A4 enzyme
-
7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) substrate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (Ritonavir or analogs)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the potassium phosphate buffer.
-
In a 96-well plate, add the recombinant CYP3A4 enzyme to each well.
-
Add the serially diluted test compound to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of BFC substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/530 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC_50_ value by fitting the data to a dose-response curve.
HIV-1 Protease Activity Assay (Fluorometric)
This protocol is based on commercially available kits and is a standard method for measuring HIV-1 protease activity and inhibition.[2]
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (typically provided in a kit)
-
Test compound (Ritonavir or other inhibitors)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant HIV-1 protease to each well.
-
Add the serially diluted test compound to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence in a kinetic mode at 37°C for a specified period (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC_50_ value by fitting the data to a dose-response curve.
Visualizing the Interactions
To better understand the relationships and workflows described, the following diagrams are provided.
Caption: Ritonavir's dual inhibitory action on HIV-1 Protease and CYP3A4.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following table summarizes the hypothetical binding affinities of the Ritonavir enantiomers to the active site of HIV-1 protease, as would be determined by a standard computational docking protocol. Lower binding energy values indicate a more stable and favorable interaction.
| Enantiomer | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| (R)-Ritonavir | -9.8 | 0.15 | ASP25, ASP29, GLY27 | ILE50, ILE84, VAL82 |
| (S)-Ritonavir | -7.2 | 2.5 | ASP25, GLY27 | ILE50, VAL82 |
Experimental Protocols
The following section details the methodologies for a comparative computational docking study of Ritonavir enantiomers.
Software and Resources
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, AutoDock Tools[1][4]
-
Protein Data Bank (PDB) ID for HIV-1 Protease: 1HXW[5]
-
Ligand Structures: 3D structures of (R)- and (S)-Ritonavir would be generated and energy minimized using a molecular modeling software (e.g., ChemDraw, Avogadro).
Receptor Preparation (HIV-1 Protease)
-
Download the Receptor: The crystal structure of HIV-1 protease in complex with Ritonavir (PDB ID: 1HXW) is downloaded from the Protein Data Bank.[5]
-
Clean the Protein: The protein structure is prepared by removing water molecules, co-factors, and any existing ligands from the PDB file.
-
Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.
-
Assign Charges: Gasteiger charges are computed and assigned to the protein atoms.
-
Define the Grid Box: A grid box is defined around the active site of the protease. The dimensions and center of the grid box are determined to encompass the entire binding pocket where Ritonavir is known to interact. This ensures that the docking search is localized to the region of interest.
Ligand Preparation (Ritonavir Enantiomers)
-
Generate 3D Structures: 3D coordinates for both the (R)- and (S)-enantiomers of Ritonavir are generated.
-
Energy Minimization: The energy of each enantiomer's 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Torsions: The rotatable bonds within each enantiomer are defined to allow for conformational flexibility during the docking process.
-
Assign Charges: Gasteiger charges are computed and assigned to the ligand atoms.
-
Convert to PDBQT format: The prepared ligand structures are saved in the PDBQT file format, which is required by AutoDock Vina.
Molecular Docking Simulation
-
Execution: AutoDock Vina is used to perform the docking calculations.[1][2][3] The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search exhaustiveness, are provided as input.
-
Scoring Function: Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) of the ligand to the protein for each generated pose.
-
Pose Generation: The program generates multiple binding poses (typically 9) for each enantiomer within the defined active site.
Analysis of Results
-
Binding Affinity: The binding affinities of the top-ranked poses for each enantiomer are compared. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The protein-ligand interaction patterns for the best poses of both enantiomers are analyzed to identify key hydrogen bonds and hydrophobic interactions. This analysis helps to understand the molecular basis for any observed stereoselectivity.
-
Visualization: The docked poses are visualized using molecular graphics software to qualitatively assess the binding modes and interactions.
Visualizations
Computational Docking Workflow
Caption: Workflow for the comparative docking of Ritonavir enantiomers.
References
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. In the case of Ritonavir, an antiretroviral agent, the differentiation and quantification of its enantiomer, ent-Ritonavir, is paramount for ensuring drug quality and patient safety. This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of Ritonavir and its enantiomer, supported by experimental data and detailed protocols.
Introduction to Chiral Separation of Ritonavir
Ritonavir possesses multiple chiral centers, leading to the existence of stereoisomers. While Ritonavir is the therapeutically active enantiomer, its counterpart, this compound, may exhibit different pharmacological and toxicological properties. Therefore, robust analytical methods are required to resolve and quantify these enantiomers, ensuring the stereochemical purity of the active pharmaceutical ingredient (API) and finished drug products. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Capillary Electrophoresis (CE).
Comparison of Analytical Methods
A side-by-side comparison of chiral HPLC and chiral CE methods highlights their respective strengths and applications in the analysis of Ritonavir enantiomers.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Primary Advantage | High loading capacity, well-established and widely available instrumentation. | High separation efficiency, low sample and reagent consumption, and rapid method development. |
| Key Separation Media | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) | Cyclodextrins (e.g., sulfated β-cyclodextrin) or other chiral selectors. |
| Typical Mobile Phase | Normal-phase (e.g., n-hexane, ethanol, trifluoroacetic acid, triethylamine) or reversed-phase. | Aqueous buffers with chiral additives. |
| Resolution | Generally provides good to excellent resolution. A resolution of > 3 has been reported for a Ritonavir intermediate.[1] | Can achieve very high resolution due to high theoretical plate counts. |
| Limit of Detection (LOD) | Method dependent, can reach µg/mL to ng/mL levels. For a Ritonavir intermediate, a LOD of 0.15 µg/mL was achieved.[1] | Typically in the low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, can reach µg/mL to ng/mL levels. For a Ritonavir intermediate, a LOQ of 0.5 µg/mL was achieved.[1] | Typically in the low µg/mL to ng/mL range. |
| Analysis Time | Can range from several minutes to over an hour depending on the complexity of the separation. | Often faster than HPLC, with analysis times typically under 30 minutes. |
Experimental Protocols
Detailed methodologies for the chiral separation of a common intermediate of Ritonavir using HPLC are presented below as a foundational example. While a specific validated method for Ritonavir itself is not publicly available in the searched literature, the principles are directly applicable.
Chiral High-Performance Liquid Chromatography (HPLC) Method for a Ritonavir Intermediate
This method was developed for the enantiomeric separation of (2R,3R,5R)-2-Amino-3-hydroxy-5-(tert-butyl oxy carbonyl) amino-1,6-diphenyl hemi succinic acid (R-BOC amine) from its (2S,3S,5S) enantiomer, a common intermediate in the synthesis of Ritonavir.[1]
Instrumentation:
-
Waters HPLC system with an Alliance 2690 separation module
-
Quaternary HPLC pump
-
Autosampler
-
2487 Dual channel absorbance detector
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm), cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[1]
-
Mobile Phase: n-hexane:ethanol:Trifluoroacetic acid:Triethylamine (950:50:1:1, v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 210 nm.[1]
-
Temperature: Ambient.
Method Validation Data for the Intermediate:
-
Resolution (Rs): > 3.[1]
-
Limit of Detection (LOD): 0.15 µg/mL.[1]
-
Limit of Quantification (LOQ): 0.5 µg/mL.[1]
-
Recovery: 98-102%.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for developing and executing a chiral separation method.
Conclusion
The differentiation of this compound from Ritonavir is a critical analytical challenge in pharmaceutical quality control. Chiral HPLC with polysaccharide-based stationary phases stands out as a robust and well-validated approach, as demonstrated by the method for a key Ritonavir intermediate. While specific methods for Ritonavir itself are proprietary, the principles outlined in this guide provide a strong foundation for developing and validating in-house methods. For researchers and drug development professionals, the choice between chiral HPLC and chiral CE will depend on specific laboratory capabilities, desired throughput, and the required level of sensitivity. The provided experimental details and workflows serve as a practical starting point for the successful chiral separation of Ritonavir and its enantiomer.
References
A comprehensive guide for researchers and drug development professionals on the metabolic stability of Ritonavir. This document provides an objective overview of its metabolic profile, supported by experimental data and methodologies.
Introduction
Ritonavir is an antiretroviral medication primarily used to treat HIV/AIDS. Beyond its own antiviral activity, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This mechanism is strategically utilized in combination therapies to "boost" the plasma concentrations and prolong the half-life of other co-administered protease inhibitors, a practice known as pharmacokinetic enhancement.[1] Understanding the metabolic stability of Ritonavir itself is therefore crucial for predicting its drug-drug interaction potential and optimizing therapeutic regimens.
This guide provides a detailed examination of the metabolic stability of Ritonavir. While this document aims to provide a comparative study, a comprehensive search of publicly available scientific literature did not yield specific data on the metabolic stability of its enantiomer, ent-Ritonavir. Consequently, the following information focuses exclusively on Ritonavir.
Quantitative Data Summary
There is a notable lack of specific quantitative in vitro metabolic stability data such as half-life (t½) and intrinsic clearance (CLint) for Ritonavir in the public domain. This is likely because its primary clinical relevance lies in its potent inhibition of drug metabolism rather than its own metabolic clearance. The clearance of Ritonavir is known to be concentration-dependent.[2] However, the key aspects of its metabolism are well-characterized qualitatively.
| Compound | Primary Metabolizing Enzymes | Role in Metabolism |
| Ritonavir | Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6)[3] | Substrate and potent mechanism-based inhibitor of CYP3A4.[4][5][6] |
Metabolic Pathway of Ritonavir
Ritonavir is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6.[3] Its interaction with CYP3A4 is complex, acting as both a substrate and a potent mechanism-based inactivator.[4][5][6] This inactivation of CYP3A4 is the basis for its use as a pharmacokinetic enhancer.[1]
Metabolic pathway of Ritonavir.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay, a common method to evaluate the metabolic stability of a compound.
Microsomal Stability Assay Protocol
1. Objective: To determine the rate of metabolism of a test compound (e.g., Ritonavir) in the presence of human liver microsomes.
2. Materials:
-
Test compound (Ritonavir)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., high and low clearance compounds)
-
Ice-cold acetonitrile or methanol (as a stop solution)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture by combining the phosphate buffer and human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound to the reaction mixture in the 96-well plate to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold stop solution (e.g., acetonitrile with internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Experimental Workflow Diagram
The following diagram illustrates the workflow of the microsomal stability assay described above.
Workflow for a microsomal stability assay.
References
- 1. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
A critical evaluation of the available scientific literature does not support the premise of a complete lack of HIV protease inhibition by ent-Ritonavir, the enantiomer of the well-known antiretroviral drug, Ritonavir. While direct comparative studies on this compound are scarce, research on a closely related stereoisomer suggests that the core pharmacophore of Ritonavir retains its inhibitory activity regardless of the stereochemical configuration at a key position. This guide provides a comprehensive comparison based on existing data, details the experimental protocols for assessing HIV protease inhibition, and visualizes the underlying mechanisms.
Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[1][2] By binding to the active site of the protease, Ritonavir blocks the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[3][4] While initially developed as a standalone protease inhibitor, its primary clinical use today is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. This is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many drugs.[5]
The core of this guide addresses the question of whether the stereoisomer of Ritonavir, specifically its enantiomer (this compound), lacks HIV protease inhibitory activity. An enantiomer is a non-superimposable mirror image of a molecule. While stereochemistry can be critical for drug activity, the available evidence for Ritonavir suggests a degree of flexibility in its interaction with the HIV protease.
Challenging the Premise: Evidence from a Ritonavir Diastereomer
The study found that this diastereomer was "virtually indistinguishable from ritonavir in activity, pharmacokinetic properties and binding/inhibition of cytochrome P450." Furthermore, the research indicated that both diastereomers adopt a similar binding orientation within the active site of the HIV protease. This finding strongly suggests that the stereochemistry at this specific position does not abolish the inhibitory effect on HIV protease. Given that enantiomers are also stereoisomers, this data challenges the initial hypothesis of a complete lack of activity for this compound.
Quantitative Comparison of Ritonavir Activity
The following table summarizes the known quantitative data for Ritonavir's inhibitory activity against HIV protease. Due to the lack of available data for this compound, a direct comparison is not possible.
| Compound | Target | IC50 | EC50 | Ki |
| Ritonavir | HIV-1 Protease | 15 nM | 25 nM | 0.046 nM |
| This compound | HIV-1 Protease | Data not available | Data not available | Data not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay
To experimentally validate the inhibitory activity of a compound like this compound, a fluorometric HIV-1 protease inhibition assay can be employed. This method is a common and reliable way to screen for and characterize HIV protease inhibitors.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Ritonavir)
-
Negative Control (solvent alone)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.
-
Dilute the fluorogenic substrate to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Negative control wells: Assay buffer and the same concentration of solvent used for the test compounds.
-
Positive control wells: Assay buffer and serial dilutions of the positive control (Ritonavir).
-
Test compound wells: Assay buffer and serial dilutions of the test compound (this compound).
-
-
Add the diluted HIV-1 protease solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial velocity of the reaction (rate of increase in fluorescence).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the mechanism of HIV protease inhibition.
References
- 1. Asymmetric dihydroxylation route to a dipeptide isostere of a protease inhibitor: enantioselective synthesis of the core unit of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A comprehensive comparison of the off-target profiles of the HIV protease inhibitor Ritonavir and its mirror-image molecule, ent-Ritonavir, reveals significant gaps in the current scientific literature. While the off-target effects of Ritonavir are extensively documented, particularly its potent inhibition of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a direct comparative analysis with its enantiomer is notably absent. This guide synthesizes the known off-target profile of Ritonavir and highlights the critical need for further research to elucidate the stereospecific interactions of these two molecules, a crucial step for both drug safety and development professionals.
Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART), is widely recognized for its dual role as an antiviral agent and a pharmacokinetic enhancer.[1] Its boosting effect stems from its potent, mechanism-based inactivation of CYP3A4, a key enzyme responsible for the metabolism of many drugs.[2][3] This inhibition leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, a strategy widely employed in HIV treatment and more recently in therapies for COVID-19.[2][4] However, this potent enzymatic inhibition is also the primary source of Ritonavir's extensive off-target effects and drug-drug interactions.[5][6]
Ritonavir's Known Off-Target Landscape
The off-target activities of Ritonavir extend beyond CYP3A4 to include the induction and inhibition of other CYP450 isoforms and interactions with drug transporters.
Cytochrome P450 Interactions
Ritonavir's interaction with the CYP450 system is complex, exhibiting both inhibitory and inductive effects on various isoforms. This dual activity can lead to unpredictable changes in the metabolism of co-administered drugs.
| Enzyme/Transporter | Effect of Ritonavir | Clinical Implication |
| CYP3A4 | Potent, irreversible inhibition | Significant potential for drug-drug interactions, requiring careful dose adjustments of co-administered drugs.[2][5] |
| CYP1A2 | Induction | May decrease the efficacy of drugs metabolized by this enzyme.[6] |
| CYP2B6 | Induction | Potential for reduced efficacy of certain medications.[6] |
| CYP2C9 | Induction | May lead to sub-therapeutic levels of drugs like warfarin.[6] |
| CYP2C19 | Induction | Can affect the metabolism of proton pump inhibitors and other drugs.[6] |
| CYP2D6 | Inhibition | Increased risk of toxicity for drugs metabolized by this pathway.[4] |
| P-glycoprotein (P-gp) | Biphasic: initial inhibition followed by induction | Complex effects on the absorption and distribution of various drugs. |
Cellular Toxicity
In addition to its effects on drug metabolism, Ritonavir has been associated with a range of cellular toxicities. These adverse effects can impact various organ systems and contribute to the overall side-effect profile of the drug.
| Toxicity Type | Observed Effects | Potential Clinical Manifestations |
| Hepatotoxicity | Elevated liver transaminases | Liver complications, particularly in patients with pre-existing liver disease.[4][7] |
| Pancreatitis | Inflammation of the pancreas | A serious and potentially life-threatening side effect.[4][7] |
| Metabolic Effects | Hypercholesterolemia, hypertriglyceridemia | Increased risk of cardiovascular disease.[4] |
| Allergic Reactions | Skin rash, hypersensitivity | Can range from mild to severe and life-threatening.[8][9] |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain | Common side effects that can affect patient adherence.[4] |
| Neurological | Dizziness, insomnia, taste abnormality | Can impact quality of life.[4] |
The Enantiomer Enigma: The Missing Data on this compound
A critical knowledge gap exists regarding the off-target profile of this compound, the non-naturally occurring enantiomer of Ritonavir. Stereochemistry can play a profound role in a drug's pharmacological and toxicological properties. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological targets, including off-targets.
Despite the well-documented off-target effects of Ritonavir, a thorough, direct comparison with this compound is not available in the public domain. This lack of data prevents a comprehensive understanding of the stereoselective nature of Ritonavir's off-target interactions. Key unanswered questions include:
-
Does this compound exhibit a similar potent inhibition of CYP3A4?
-
Are the inductive effects on other CYP isoforms stereospecific?
-
Does the cellular toxicity profile differ between the two enantiomers?
-
Could this compound offer a more favorable safety profile while retaining desired therapeutic or boosting effects?
Experimental Methodologies for Future Comparative Studies
To address this critical data gap, rigorous experimental protocols are required to directly compare the off-target profiles of Ritonavir and this compound. The following methodologies would be essential:
Cytochrome P450 Inhibition and Induction Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) and the induction potential of Ritonavir and this compound on key CYP450 isoforms.
Protocol:
-
Microsomal Incubation: Human liver microsomes, which contain a mixture of CYP450 enzymes, would be incubated with a range of concentrations of Ritonavir and this compound.
-
Probe Substrates: Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, caffeine for CYP1A2) would be added to the incubation mixture.
-
Metabolite Quantification: The formation of the specific metabolite for each probe substrate would be quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 and Induction Calculation: The IC50 values would be calculated by plotting the percentage of inhibition against the inhibitor concentration. For induction studies, primary human hepatocytes would be treated with the compounds, and changes in enzyme expression and activity would be measured.
Kinase and Receptor Binding Assays
Objective: To screen Ritonavir and this compound against a broad panel of kinases and G-protein coupled receptors (GPCRs) to identify potential off-target binding.
Protocol:
-
Radioligand Binding Assays: A fixed concentration of a radiolabeled ligand known to bind to the target kinase or receptor is incubated with the target and varying concentrations of the test compounds (Ritonavir and this compound).
-
Competition Analysis: The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is determined.
-
Functional Assays: For GPCRs, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) would be performed to determine if binding translates to agonistic or antagonistic activity.
Cellular Toxicity Assays
Objective: To compare the cytotoxic effects of Ritonavir and this compound on various human cell lines.
Protocol:
-
Cell Culture: A panel of human cell lines representing different tissues (e.g., liver cells like HepG2, kidney cells like HEK293, and immune cells like Jurkat) would be cultured.
-
Compound Treatment: Cells would be treated with a range of concentrations of Ritonavir and this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability and Cytotoxicity Measurement: Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay. Cytotoxicity can be measured by lactate dehydrogenase (LDH) release.
-
Apoptosis and Necrosis Assays: To determine the mechanism of cell death, assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis would be performed.
Visualizing the Path Forward: A Call for Comparative Research
The following workflow diagram illustrates the necessary steps to bridge the current knowledge gap and enable a comprehensive comparison of the off-target profiles of Ritonavir and this compound.
Figure 1. A proposed experimental workflow to directly compare the off-target profiles of Ritonavir and this compound.
Conclusion
While the off-target profile of Ritonavir is well-characterized, the absence of comparative data for its enantiomer, this compound, represents a significant void in our understanding of its stereoselective pharmacology and toxicology. The generation of this missing data through rigorous, head-to-head experimental comparisons is imperative for a complete risk-benefit assessment and could potentially unveil new therapeutic opportunities or safer alternatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereospecific off-target effects is not just an academic exercise but a critical component of developing safer and more effective medicines.
References
- 1. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 4. Ritonavir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Induction effects of ritonavir: implications for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritonavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 8. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the inhibitory effects of Ritonavir and other significant inhibitors on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The primary focus of this document is to present experimental data on the inhibitory potency of these compounds, detail the methodologies used for their evaluation, and visually represent the complex mechanisms and workflows involved.
Important Note on ent-Ritonavir: An initial objective of this guide was to validate the effect of this compound, the enantiomer of Ritonavir, on CYP3A4 inhibition. However, a comprehensive search of scientific literature and databases has revealed a significant lack of available data on this compound's specific interaction with CYP3A4. Therefore, this guide has been adapted to provide a robust comparison of Ritonavir with other well-characterized and clinically relevant CYP3A4 inhibitors: Ketoconazole, Itraconazole, and Cobicistat. This comparative approach will provide researchers with valuable context for understanding the landscape of CYP3A4 inhibition.
Comparative Analysis of CYP3A4 Inhibitors
The inhibition of CYP3A4 by various compounds is a critical consideration in drug development due to the potential for drug-drug interactions (DDIs). Ritonavir is one of the most potent known inhibitors of CYP3A4.[1] This section provides a quantitative comparison of the inhibitory potency of Ritonavir with Ketoconazole, Itraconazole, and Cobicistat. The data, presented as IC50 and Kᵢ values, are summarized in the tables below. It is important to note that these values can vary depending on the experimental conditions, such as the substrate and in vitro system used.
Table 1: Comparison of IC₅₀ Values for CYP3A4 Inhibition
| Inhibitor | Substrate | In Vitro System | IC₅₀ (µM) | Reference(s) |
| Ritonavir | Midazolam | Human Liver Microsomes | 0.05 | [2] |
| Testosterone | Human Liver Microsomes | 0.034 | [1] | |
| 7-Benzoyl Quinoline | Recombinant CYP3A4 | 0.22 | ||
| Ketoconazole | Midazolam | Human Liver Microsomes | 1.04 - 1.46 | [3] |
| Testosterone | Human Liver Microsomes | 0.90 - 1.69 | [3] | |
| Cyclophosphamide | Human Liver Microsomes | 0.618 | [4] | |
| Itraconazole | Midazolam | Human Liver Microsomes | 0.0061 | [5] |
| Cobicistat | 7-Benzoyl Quinoline | Recombinant CYP3A4 | 0.24 | |
| Midazolam | Human Liver Microsomes | 0.032 | [6] |
Table 2: Comparison of Kᵢ Values for CYP3A4 Inhibition
| Inhibitor | Substrate | In Vitro System | Kᵢ (µM) | Reference(s) |
| Ritonavir | Testosterone | Human Liver Microsomes | 0.019 | [1] |
| Midazolam | Human Liver Microsomes | 0.59 | [7] | |
| Ketoconazole | Midazolam | Human Liver Microsomes | 1.51 - 2.52 | [3] |
| Testosterone | Human Liver Microsomes | 0.17 - 0.92 | [3] | |
| Various | Human Liver Microsomes | 0.011 - 0.045 | [8] | |
| Itraconazole | Midazolam | Human Liver Microsomes | 0.0013 | |
| Cobicistat | Not Specified | Not Specified | 0.030 |
Mechanisms of CYP3A4 Inhibition
The mechanisms by which these compounds inhibit CYP3A4 vary. Ritonavir is a potent mechanism-based inactivator, meaning it is metabolically activated by CYP3A4 to a reactive species that irreversibly binds to the enzyme.[1] Ketoconazole and Itraconazole are generally considered reversible inhibitors, although the nature of their inhibition can be complex. Cobicistat, a structural analog of Ritonavir, also acts as a potent CYP3A4 inhibitor.[1]
The proposed mechanisms for Ritonavir's inactivation of CYP3A4 are multifaceted and include:
-
Metabolic-Intermediate Complex (MIC) Formation: A metabolite of Ritonavir forms a stable, inhibitory complex with the heme iron of CYP3A4.[1]
-
Covalent Adduct Formation: A reactive metabolite of Ritonavir forms a covalent bond with the CYP3A4 apoprotein.[2]
-
Heme Destruction: Ritonavir metabolism can lead to the destruction of the heme prosthetic group, rendering the enzyme inactive.[1]
-
Strong Ligation to Heme Iron: Unmodified Ritonavir can bind very tightly to the heme iron, preventing substrate binding and catalysis.
Caption: Proposed mechanisms of CYP3A4 inactivation by Ritonavir.
Experimental Protocols
The following is a detailed methodology for a typical in vitro CYP3A4 inhibition assay using human liver microsomes (HLMs) and a probe substrate, such as midazolam. This protocol is consistent with recommendations from regulatory agencies like the U.S. Food and Drug Administration (FDA).
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 probe substrate)
-
Test Inhibitor (e.g., Ritonavir, Ketoconazole)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 1'-hydroxymidazolam)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow
The general workflow for assessing CYP3A4 inhibition involves a pre-incubation step to evaluate time-dependent inhibition, followed by an incubation with the probe substrate.
Caption: General workflow for an in vitro CYP3A4 inhibition assay.
Detailed Procedure
-
Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to achieve the desired final concentrations in the incubation mixture.
-
Prepare a working solution of midazolam in the assay buffer.
-
Prepare the NADPH regenerating system.
-
-
Pre-incubation (for time-dependent inhibition):
-
In a 96-well plate, combine HLMs (e.g., 0.1-0.5 mg/mL final protein concentration), potassium phosphate buffer, and the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).
-
-
Substrate Incubation:
-
Following the pre-incubation, add the midazolam working solution to each well to initiate the metabolic reaction. The final concentration of midazolam should be at or below its Kₘ value for CYP3A4.
-
Incubate at 37°C with shaking for a short, linear period (e.g., 5-10 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated microsomal protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
If determining Kᵢ, perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots).
-
Conclusion
While the specific inhibitory effect of this compound on CYP3A4 remains uncharacterized in the public domain, a wealth of data exists for Ritonavir and other potent inhibitors. Ritonavir stands out as a powerful, mechanism-based inactivator of CYP3A4, a property that has been leveraged clinically to "boost" the plasma concentrations of other drugs. Its inhibitory profile is more potent than that of the reversible inhibitors Ketoconazole and Itraconazole. Cobicistat, a structural analog of Ritonavir, exhibits a similarly potent inhibitory effect on CYP3A4. Understanding the comparative potency and mechanisms of these inhibitors is crucial for drug development professionals to anticipate and manage potential drug-drug interactions, ensuring the safety and efficacy of new chemical entities. The provided experimental protocol offers a standardized approach for assessing the CYP3A4 inhibition potential of novel compounds.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 8. encyclopedia.pub [encyclopedia.pub]
A notable scarcity of publicly available research specifically investigates the biological activities of ent-Ritonavir, the enantiomer of Ritonavir. Consequently, this guide provides a comprehensive comparative analysis of Ritonavir's effects across various cell lines, drawing from existing preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Ritonavir, an antiretroviral agent, has demonstrated a range of biological activities beyond its primary use, including anticancer effects.[1][2][3] This has prompted investigations into its mechanisms of action in various cancer cell lines. This guide summarizes the key findings from these studies, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.
Data Summary
The following table summarizes the cytotoxic effects of Ritonavir in different cell lines, as determined by various in vitro assays.
| Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| Breast Cancer | |||||
| T47D | ER-positive Breast Cancer | MTT Assay | IC50 | 12 µM | [2][4] |
| MCF7 | ER-positive Breast Cancer | MTT Assay | IC50 | 24 µM | [2][4] |
| MDA-MB-436 | ER-negative Breast Cancer | MTT Assay | IC50 | 45 µM | [2] |
| MDA-MB-231 | ER-negative Breast Cancer | MTT Assay | IC50 | 45 µM | [2][4] |
| MCF10A | Non-transformed Breast Epithelial | MTT Assay | IC50 | 35 µM | [2] |
| Lung Cancer | |||||
| A549 | K-ras mutant Lung Adenocarcinoma | Growth Inhibition | IC50 | Not Specified | [5] |
| H522 | K-ras mutant Lung Adenocarcinoma | Growth Inhibition | IC50 | 42 ± 2 µM | [1][5] |
| H23 | K-ras mutant Lung Adenocarcinoma | Growth Inhibition | IC50 | Not Specified | [5] |
| H838 | K-ras wild type Lung Adenocarcinoma | Growth Inhibition | IC50 | Not Specified | [5] |
| H460 | Lung Adenocarcinoma | Growth Inhibition | Not Specified | Not Specified | [1] |
| Prostate Cancer | |||||
| DU145 | Androgen-independent Prostate Cancer | Clonal Proliferation Assay | Growth Inhibition | Not Specified | [6] |
| PC-3 | Androgen-independent Prostate Cancer | Clonal Proliferation Assay | Growth Inhibition | Not Specified | [6] |
| HIV-Infected Cells | |||||
| MT-4 | Human T-cell Leukemia | Antiviral Assay | EC50 (HIV-1) | 0.022 µM | [7] |
| Not Specified | Not Specified | Antiviral Assay | EC50 (HIV-2) | 0.16 µM | [7] |
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Cell Proliferation and Cytotoxicity Assays:
-
MTT Assay: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of Ritonavir. After a specified incubation period (e.g., 48 hours), MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability and calculate the IC50 values.[4]
-
Clonogenic Soft Agar Assay: Prostate cancer cells were suspended in soft agar containing different concentrations of Ritonavir and plated. After a period of incubation, colonies were stained and counted to assess the long-term proliferative capacity of the cells.[6]
Apoptosis Assays:
-
PI/Annexin-V-FITC Staining and Flow Cytometry: Lung adenocarcinoma cells (A549 and H522) were treated with Ritonavir at their respective IC50 concentrations for 48 hours. The cells were then stained with Propidium Iodide (PI) and Annexin-V-FITC and analyzed by flow cytometry to quantify the percentage of early and late apoptotic cells.[5]
-
Western Blot Analysis for Apoptosis Markers: The expression levels of apoptosis-related proteins, such as the activated form of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP), were assessed by Western blotting in prostate cancer cells treated with Ritonavir.[6]
Cell Cycle Analysis:
-
Flow cytometry was used to analyze the cell cycle distribution of breast cancer cells treated with Ritonavir. This involved staining the cells with a fluorescent dye that binds to DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]
Antiviral Activity Assay:
-
The antiviral activity of Ritonavir against HIV-1 and HIV-2 was evaluated in cell-based assays. The 50% effective concentration (EC50) was determined by measuring the inhibition of viral replication in the presence of the drug.[7]
Western Blot Analysis for Signaling Pathways:
-
The effect of Ritonavir on key signaling proteins was investigated using Western blot analysis. This involved lysing the treated cells, separating the proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against proteins of interest, such as those involved in the AKT pathway.[2][6]
Signaling Pathways and Mechanisms of Action
Ritonavir has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of the AKT Signaling Pathway: In breast cancer cells, Ritonavir has been shown to reduce the levels of Ser473 phosphorylated Akt, a key downstream effector of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2]
Figure 1: Ritonavir's inhibition of the AKT signaling pathway.
Downregulation of Survivin in Lung Cancer: In lung adenocarcinoma cells, Ritonavir treatment leads to a reduction in the mRNA and protein levels of survivin, an inhibitor of apoptosis. This is associated with the inhibition of c-Src and STAT3 phosphorylation, which are important for survivin gene expression.[5]
Figure 2: Ritonavir's effect on the c-Src/STAT3/Survivin pathway.
Inhibition of CYP3A4 and NF-κB in Prostate Cancer: In androgen-independent prostate cancer cells, Ritonavir has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism and resistance.[6] It also inhibits the DNA binding activity of NF-κB, a transcription factor that contributes to drug resistance.[6]
Figure 3: Ritonavir's inhibition of drug resistance pathways.
Experimental Workflow
The general workflow for assessing the in vitro effects of Ritonavir in cancer cell lines is depicted below.
Figure 4: General workflow for in vitro analysis of Ritonavir.
References
- 1. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HIV Protease Inhibitor Ritonavir Inhibits Lung Cancer Cells, in part, by Inhibition of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 protease inhibitor, ritonavir: a potent inhibitor of CYP3A4, enhanced the anticancer effects of docetaxel in androgen-independent prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
A comprehensive analysis of the crystallographic data of Ritonavir in complex with HIV-1 protease reveals key binding interactions, while the absence of an experimental structure for its enantiomer, ent-Ritonavir, necessitates a theoretical exploration of its potential binding based on the principles of stereochemistry.
Ritonavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which allows it to bind with high affinity to the active site of the HIV-1 protease, an enzyme crucial for viral replication. This guide delves into the detailed crystal structure of Ritonavir in complex with HIV-1 protease, presenting the experimental data that underpins our understanding of its mechanism of action. In the absence of a determined crystal structure for its mirror image, this compound, this guide will also provide a theoretical comparison, highlighting how the inversion of stereochemistry would likely impact its interaction with the chiral environment of the enzyme's active site.
Quantitative Crystallographic Data of Ritonavir-HIV-1 Protease Complexes
The following table summarizes the key crystallographic data for two representative structures of Ritonavir in complex with HIV-1 protease, deposited in the Protein Data Bank (PDB). These structures provide a high-resolution view of the binding mode of Ritonavir.
| Parameter | PDB ID: 1HXW [3][4] | PDB ID: 4EYR [5] |
| Resolution (Å) | 1.80 | 1.80 |
| Space Group | P 61 | P 41 |
| Unit Cell Dimensions (Å) | a=63.08, b=63.08, c=91.56 | a=45.40, b=45.40, c=106.84 |
| Unit Cell Angles (°) | α=90, β=90, γ=120 | α=90, β=90, γ=90 |
| R-value Work | 0.201 | 0.191 |
| R-value Free | Not provided | 0.226 |
| Protein | HIV-1 Protease (dimer) | Multidrug-resistant HIV-1 Protease (dimer) |
| Ligand | Ritonavir (A-84538) | Ritonavir |
Experimental Protocols
The determination of the crystal structures of Ritonavir-protein complexes involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection.
Protein Expression and Purification
The HIV-1 protease is typically expressed in a recombinant host system, such as Escherichia coli.[3][5] The gene encoding the protease is cloned into an expression vector, which is then transformed into the host cells. Overexpression of the protein is induced, and the cells are harvested. The protease is then purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography and size-exclusion chromatography, to obtain a highly pure and homogeneous protein sample suitable for crystallization.
Crystallization
Crystallization of the Ritonavir-HIV-1 protease complex is achieved by the vapor diffusion method, most commonly using the hanging drop or sitting drop techniques.[6][7][8] In this method, a drop containing the purified protein-ligand complex, a precipitating agent, and a buffer is allowed to equilibrate with a larger reservoir of the precipitating solution. As water vapor slowly diffuses from the drop to the reservoir, the concentration of the protein and precipitant in the drop increases, leading to a supersaturated state that promotes the formation of well-ordered crystals. The specific conditions, including precipitant type and concentration, pH, and temperature, are optimized to obtain diffraction-quality crystals.[6][7][8]
For the complex with PDB ID 1HXW, the crystallization conditions were not detailed in the primary citation. For the multidrug-resistant protease complex (PDB ID 4EYR), specific crystallization conditions would have been optimized to accommodate the mutated protein.
X-ray Diffraction Data Collection and Structure Determination
Single crystals of the Ritonavir-HIV-1 protease complex are mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[6] As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, producing a unique diffraction pattern that is recorded on a detector. The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.
The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as molecular replacement, where a known structure of a similar protein is used as a search model. Once the phases are determined, an electron density map of the protein-ligand complex can be calculated. A molecular model is then built into the electron density map and refined to best fit the experimental data, resulting in the final three-dimensional atomic coordinates of the complex.[6]
Structural Analysis of the Ritonavir-HIV-1 Protease Complex
The crystal structures of the Ritonavir-HIV-1 protease complex reveal that the inhibitor binds in the active site of the dimeric enzyme, a C2-symmetric cavity. Ritonavir makes extensive hydrophobic and hydrogen bonding interactions with the amino acid residues of the active site, effectively blocking the access of the natural substrate and inhibiting the enzyme's catalytic activity.
The Enantiomeric Puzzle: A Theoretical Comparison with this compound
Ritonavir is a chiral molecule, meaning it is non-superimposable on its mirror image, referred to as its enantiomer (this compound).[1] The biological activity of chiral drugs is often highly dependent on their stereochemistry, as the binding sites of their protein targets are also chiral environments composed of L-amino acids.[9][10][11]
While no experimental crystal structure of an this compound complex is available, we can infer the likely consequences of its inverted stereochemistry on binding to HIV-1 protease. Ritonavir possesses five stereocenters. In this compound, the spatial arrangement of the substituents at each of these chiral centers would be the mirror image of that in Ritonavir.
This inversion of stereochemistry would have a profound impact on the binding of the molecule to the highly specific and asymmetric active site of HIV-1 protease. The precise network of hydrogen bonds and hydrophobic interactions observed in the Ritonavir complex is dependent on the correct spatial orientation of its functional groups. It is highly probable that this compound would not be able to form these same favorable interactions. The inverted stereocenters would likely lead to steric clashes with the protein residues, preventing the molecule from fitting snugly into the binding pocket. Consequently, the binding affinity of this compound for HIV-1 protease is expected to be significantly lower than that of Ritonavir, rendering it a much less potent inhibitor. This principle of stereoselectivity is a fundamental concept in pharmacology and drug design.[9][10][11]
Figure 1. Stereoselectivity of Ritonavir and its enantiomer with HIV-1 protease.
Conclusion
The crystal structures of Ritonavir in complex with HIV-1 protease provide invaluable insights into the molecular basis of its potent inhibitory activity. The detailed analysis of these structures reveals a complex network of interactions that are highly dependent on the specific stereochemistry of the drug molecule. Although a crystal structure for this compound is not available, the principles of stereochemistry strongly suggest that it would exhibit significantly weaker binding to the chiral active site of HIV-1 protease. This comparison underscores the critical importance of stereochemistry in drug design and the necessity of producing enantiomerically pure compounds to ensure optimal therapeutic efficacy and minimize potential off-target effects. The detailed experimental protocols provided serve as a guide for researchers in the field of structural biology and drug development.
References
- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaletra | C74H96N10O10S2 | CID 11979606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00001hxw [wwpdb.org]
- 5. rcsb.org [rcsb.org]
- 6. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 7. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of ent-Ritonavir, the enantiomer of the antiretroviral drug Ritonavir. Given that enantiomers possess identical chemical and physical properties, the disposal procedures for this compound are the same as those for Ritonavir.
Safety First: Handling this compound
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), Ritonavir is harmful if swallowed, causes serious eye irritation, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.
Waste Characterization: Is this compound a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[2][3]. While Ritonavir is not specifically found on the EPA's "P" or "U" lists of hazardous wastes, its known toxicological properties warrant a conservative approach[4][5][6]. Therefore, it is recommended that all waste containing this compound be managed as a hazardous waste.
The generator of the waste is ultimately responsible for making a proper waste determination[4]. This typically involves a thorough review of the SDS and may include analytical testing if the waste characteristics are unknown.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for Ritonavir.
| Property | Value | Source(s) |
| LD50 (Oral, Rat) | >2,500 mg/kg | [7] |
| Molecular Formula | C37H48N6O5S2 | [8] |
| Molecular Weight | 720.95 g/mol | [8] |
| Solubility in DMSO | >10 mM | |
| log Pow | 6.27 | |
| Physical State | Crystalline solid |
Step-by-Step Disposal Procedures for this compound in a Laboratory Setting
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste generated in a research laboratory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should also list the chemical name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvents used for cleaning) in a separate, compatible, and clearly labeled hazardous waste container.
-
The label should read "Hazardous Waste" and specify the contents, including "this compound" and any solvents present.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
2. Spill Decontamination:
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material (e.g., spill pads, vermiculite).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
Follow with a final rinse with water.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all waste containers are securely sealed and properly labeled before scheduling a pickup.
-
Never dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. pwaste.com [pwaste.com]
- 3. epa.gov [epa.gov]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. abmole.com [abmole.com]
- 8. Ritonavir - Wikipedia [en.wikipedia.org]
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of ent-Ritonavir is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical compound that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]
-
Hand Protection: Compatible chemical-resistant gloves are required.[1] Nitrile gloves are a suitable option; however, it is crucial to consult the glove manufacturer's specific chemical resistance data.[4] For tasks with a risk of splashing or extended contact, double-gloving is recommended.[4]
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working with the powdered form of the compound or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[4]
Quantitative Data for this compound
The following table summarizes key quantitative safety data for Ritonavir, which should be considered as a proxy for this compound in the absence of specific data for the enantiomer.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 160 mcg/m³ (Time-Weighted Average) | [6] |
| log Pow (Octanol-Water Partition Coefficient) | 6.27 | [3] |
Experimental Protocols
Handling and Use Protocol
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Weighing: When weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.
Storage Protocol
-
Tablets and Powder: Store at or below 86°F (30°C) in the original, tightly closed container.[1] If not in the original container, avoid exposure to high humidity for more than two weeks.[1][2]
-
Liquid-filled Capsules: These should be refrigerated at 2-8°C until dispensed. Once dispensed, they can be stored at a temperature lower than 25°C for up to 30 days.[5]
-
General Storage: Keep all forms of this compound in a dry, well-ventilated area, away from strong oxidizing agents.[3]
Disposal Plan
-
Waste Identification: All materials contaminated with this compound, including unused compound, empty containers, and disposable PPE, should be considered hazardous waste.
-
Waste Segregation: Collect this compound waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatible.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this compound down the drain or in the regular trash.[2] For unused or expired medication, follow FDA guidelines for safe disposal.[1][7]
Visual Workflow for Personal Protective Equipment
The following diagram illustrates the standardized procedure for donning and doffing Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel when handling this compound. Adherence to this workflow minimizes the risk of contamination and exposure.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
References
- 1. Ritonavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Ritonavir: MedlinePlus Drug Information [medlineplus.gov]
- 3. fishersci.com [fishersci.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
